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  • Product: (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid
  • CAS: 94094-27-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid: Properties, Synthesis, and Pharmaceutical Relevance

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analytical considerations of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid. This document is intended for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analytical considerations of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and quality control, offering in-depth insights into the scientific and practical aspects of this compound.

Introduction and Pharmaceutical Significance

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, a molecule featuring a pyridine ring substituted with a p-toluoyl group and an acrylic acid moiety, holds significant relevance in the pharmaceutical industry.[1] Its primary importance lies in its role as a known process-related impurity and potential degradation product of Acrivastine, a second-generation H1-receptor antagonist used for the treatment of various allergic conditions.[2] The presence and control of such impurities are critical for ensuring the safety, efficacy, and stability of the final drug product.[3] Therefore, a thorough understanding of the basic properties of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is essential for the development of robust analytical methods for its detection and quantification in pharmaceutical formulations.

Physicochemical Properties

The physicochemical properties of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid are dictated by its unique molecular structure, which combines a basic pyridine nitrogen, an acidic carboxylic acid group, a ketone functionality, and an aromatic system.

Core Chemical Attributes

A summary of the fundamental chemical properties of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is presented in Table 1.

PropertyValueSource
CAS Number 94094-27-6[4]
Molecular Formula C₁₆H₁₃NO₃[4]
Molecular Weight 267.28 g/mol [4]
Synonyms (E)-3-[6-(4-Methylbenzoyl)-2-pyridinyl]propenoic acid[4]
Boiling Point 500.311°C at 760 mmHg[4]
Flash Point 256.379°C[4]
Density 1.257 g/cm³[4]
Refractive Index 1.638[4]
Solubility and Melting Point

The melting point for this compound is not consistently reported in available literature, with some sources indicating "N/A".[4] This suggests that it may decompose upon heating or that a definitive experimental value has not been widely published. For the structurally related trans-3-(3-Pyridyl)acrylic acid, a melting point of 232-235 °C (with decomposition) is reported, which may serve as a rough estimate.[5]

Synthesis and Reaction Mechanisms

The synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid can be approached through established organic chemistry reactions, with the Knoevenagel-Doebner condensation being a highly relevant and efficient method for the formation of the α,β-unsaturated carboxylic acid moiety.

Proposed Synthetic Pathway: Knoevenagel-Doebner Condensation

A logical and field-proven approach to synthesize the title compound involves the reaction of a suitable pyridinecarboxaldehyde precursor with malonic acid. This reaction is a modification of the Knoevenagel condensation and is particularly effective for creating acrylic acid derivatives.[1][6]

The proposed synthetic workflow is outlined below:

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Knoevenagel-Doebner Condensation cluster_product Final Product Reactant1 6-(p-Toluoyl)-2-pyridinecarboxaldehyde Reaction_Step Pyridine (Solvent) Piperidine (Catalyst) Reflux Reactant1->Reaction_Step Reactant2 Malonic Acid Reactant2->Reaction_Step Product (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid Reaction_Step->Product

Caption: Proposed synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

Step-by-Step Experimental Protocol (Proposed)

The following is a detailed, hypothetical experimental protocol based on the well-established Knoevenagel-Doebner condensation for similar pyridyl acrylic acids.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-(p-toluoyl)-2-pyridinecarboxaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents).

  • Solvent and Catalyst Addition: Add pyridine as the solvent to dissolve the reactants completely. Subsequently, add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Reaction Execution: Heat the mixture to reflux (approximately 115°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold deionized water.

  • Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then dry it under a vacuum. For higher purity, recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be performed.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and p-tolyl groups, the vinylic protons of the acrylic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid. The coupling constants of the vinylic protons will be indicative of the (E)-configuration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the ketone and carboxylic acid, the sp² hybridized carbons of the aromatic rings and the double bond, and the sp³ hybridized carbon of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching band for the ketone, and another strong C=O stretching band for the carboxylic acid. The spectrum will also show C=C stretching from the acrylic and aromatic moieties, and C-H stretching from the aromatic and methyl groups. The IR spectrum of acrylic acid itself shows a characteristic broad O-H stretch from approximately 3800 to 2000 cm⁻¹ and a strong C=O stretch around 1702 cm⁻¹.[7]

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (267.28 g/mol ). Fragmentation patterns would likely involve the loss of CO₂, the p-tolyl group, and cleavage of the acrylic acid side chain. Predicted mass-to-charge ratios for various adducts can be calculated to aid in identification.[8]

Reactivity and Stability

The reactivity of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is influenced by its various functional groups. The acrylic acid moiety can undergo reactions typical of α,β-unsaturated carboxylic acids, such as Michael additions. The pyridine ring can be protonated or undergo reactions at the aromatic core. The ketone group can also participate in various carbonyl reactions.

As an impurity in Acrivastine, its stability under different stress conditions (e.g., light, heat, humidity, and pH) is a critical consideration. Degradation pathways of Acrivastine can involve the oxidative breakdown of the pyridine ring and hydrolytic cleavage of related ester impurities, suggesting that the title compound may be a product of such degradation or may itself be susceptible to further degradation.[2]

Analytical Methodologies for Detection

Given its status as a pharmaceutical impurity, robust analytical methods are required for its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the analysis of Acrivastine and its impurities.[9] A validated, stability-indicating HPLC method is crucial for separating (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid from the active pharmaceutical ingredient (API) and other related substances. Typical methods would employ a C18 column with a gradient elution using a buffered mobile phase and an organic modifier like methanol or acetonitrile.[10]

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Acrivastine sample in appropriate diluent Injection Inject sample into HPLC system Sample->Injection Separation Separation on C18 column with gradient elution Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify impurity based on peak area relative to a reference standard Detection->Quantification

Caption: General workflow for HPLC analysis of impurities.

Conclusion

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is a compound of significant interest to the pharmaceutical industry due to its role as an impurity in Acrivastine. This guide has provided a comprehensive overview of its known and predicted basic properties, a plausible and detailed synthetic route, and the analytical methodologies pertinent to its control in a pharmaceutical setting. A deeper experimental investigation into its physicochemical properties, particularly its solubility and melting point, along with the acquisition of definitive spectroscopic data, would be valuable for the scientific community.

References

  • Identification, synthesis and structural characterization of process related and degradation impurities of acrivastine and validation of HPLC method. Semantic Scholar. Available at: [Link]

  • Identification, synthesis and structural characterization of process related and degradation impurities of acrivastine and validation of HPLC method. PubMed. Available at: [Link]

  • Acrivastine Impurities and Related Compound. Veeprho. Available at: [Link]

  • Acrivastine EP Impurities and Related Compounds. SynThink. Available at: [Link]

  • Identification, synthesis and structural characterization of process related and degradation impurities of acrivastine and validation of HPLC method. ResearchGate. Available at: [Link]

  • Cas 94094-27-6,(E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid. lookchem. Available at: [Link]

  • ACRIVASTINE 2,3-DIHYDRO IMPURITY. Allmpus. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • (e)-3-(6-(p-toluoyl)-2-pyridyl)acrylic acid. PubChemLite. Available at: [Link]

  • Structures of acrivastine and the impurities 1–5. ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. Available at: [Link]

  • UCSD/CCMS - Spectrum Library. GNPS. Available at: [Link]

  • (E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid. 瑞楚生物. Available at: [Link]

  • Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. Available at: [Link]

  • 3-(3-Furyl)acrylic acid. NIST WebBook. Available at: [Link]

  • 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). ResearchGate. Available at: [Link]

  • IR and Raman Investigation of Some Poly(acrylic) Acid Gels in Aqueous and Neutralized State. Acta Physica Polonica A. Available at: [Link]

  • A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. Available at: [Link]

Sources

Exploratory

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid CAS 94094-27-6

An In-depth Technical Guide to (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS 94094-27-6): Synthesis, Characterization, and Significance as a Pharmaceutical Impurity Abstract This technical guide provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS 94094-27-6): Synthesis, Characterization, and Significance as a Pharmaceutical Impurity

Abstract

This technical guide provides a comprehensive scientific overview of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, a molecule of significant interest within the pharmaceutical industry. Primarily known as a process-related impurity and potential degradant of the second-generation antihistamine, Acrivastine, a thorough understanding of this compound is critical for drug development professionals, quality control analysts, and synthetic chemists.[1][2] This document delineates the physicochemical properties, provides a detailed, mechanistically-grounded synthetic protocol via the Knoevenagel-Doebner condensation, outlines robust analytical methodologies for its characterization and quantification, and discusses its biological context. The guide is structured to provide both foundational knowledge and actionable, field-proven insights for researchers and scientists.

Molecular Profile and Physicochemical Properties

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is a complex heterocyclic molecule featuring a 2,6-disubstituted pyridine core. One substituent is an acrylic acid moiety in the thermodynamically favored (E)- or trans-configuration, while the other is a p-toluoyl group.[1] This combination of a ketone, a carboxylic acid, and a nitrogenous aromatic ring defines its chemical reactivity and physical properties.

The structural arrangement, particularly the conjugated system extending from the pyridine ring through the vinyl group to the carboxylic acid, suggests significant UV absorbance, a key property leveraged in its analytical detection. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group makes the molecule amphoteric, with its solubility being highly pH-dependent.

A summary of its key identifiers and computed physicochemical properties is presented below.

PropertyValueSource
IUPAC Name (E)-3-[6-(4-methylbenzoyl)-2-pyridinyl]prop-2-enoic acid[3]
Synonyms (E)-3-[6-(p-Toluoyl)-2-pyridyl]acrylic acid[1]
CAS Number 94094-27-6[1]
Molecular Formula C₁₆H₁₃NO₃[1][3]
Molecular Weight 267.28 g/mol [1]
Boiling Point 500.31 °C at 760 mmHg (Predicted)[1]
Density 1.257 g/cm³ (Predicted)[1]
Flash Point 256.38 °C (Predicted)[1]
pKa (Predicted) ~4-5 (Carboxylic Acid), ~2-3 (Pyridinium ion)N/A
XlogP 2.9 (Predicted)[3]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; H1 [label="H"]; H_group [label="H3C"];

// Pyridine Ring N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5];

// Toluoyl group C5 -- C6 [len=1.5]; C6 -- O1 [len=1.5, style=double]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C7 [len=1.5]; C9 -- C12 [len=1.5]; C12 -- H_group [label="", len=1.5];

// Acrylic acid group C1 -- C13 [len=1.5]; C13 -- C14 [len=1.5, style=double]; C14 -- C15 [len=1.5]; C15 -- O2 [len=1.5, style=double]; C15 -- O3 [len=1.5]; O3 -- H1 [len=1.5];

// Dummy nodes for positioning dummy1 [pos="0,0!", shape=none, label=""]; dummy2 [pos="5,0!", shape=none, label=""]; }

Caption: Chemical structure of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

Synthesis and Mechanistic Pathway

The synthesis of pyridyl acrylic acids is reliably achieved via the Knoevenagel condensation, specifically utilizing the Doebner modification.[4][5] This classic carbon-carbon bond-forming reaction is noted for its efficiency in reacting aldehydes with active methylene compounds, such as malonic acid, to yield α,β-unsaturated carboxylic acids.[6]

The logical synthetic pathway involves the condensation of the precursor aldehyde, 6-(p-Toluoyl)-2-pyridinecarboxaldehyde , with malonic acid . The reaction is catalyzed by a weak organic base, typically piperidine, with pyridine serving as both a catalyst and a high-boiling solvent that facilitates the requisite decarboxylation step.[4][6]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Doebner modifications for analogous pyridyl acrylic acids.[4][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 6-(p-Toluoyl)-2-pyridinecarboxaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine (5-10 volumes).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Condensation & Decarboxylation: Heat the reaction mixture to reflux (approx. 115 °C) for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The causality for heating is twofold: it provides the activation energy for the condensation and is crucial for the concerted decarboxylation of the intermediate vinylogous malonic acid.[6]

  • Work-up: After cooling to room temperature, the reaction mixture is poured slowly into a beaker of cold deionized water (10 volumes).

  • Precipitation: The aqueous mixture is acidified to a pH of approximately 3-4 using concentrated hydrochloric acid. This step is critical as it protonates the carboxylate, rendering the product insoluble in the aqueous medium and causing it to precipitate.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove residual pyridine and salts.

  • Drying & Purification: The crude product is dried under vacuum. For enhanced purity, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is recommended. The expected yield, based on similar syntheses, is in the range of 70-90%.[4]

Reaction Mechanism

The Knoevenagel-Doebner reaction proceeds through a well-understood, base-catalyzed mechanism.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration cluster_4 Step 4: Decarboxylation Malonic Malonic Acid Enolate Resonance-Stabilized Enolate Malonic->Enolate Deprotonation Piperidine1 Piperidine (Base) Aldehyde Pyridine Aldehyde (Electrophile) Enolate->Aldehyde C-C Bond Formation Aldol_Intermediate Aldol Adduct Aldehyde->Aldol_Intermediate Unsaturated_Diacid α,β-Unsaturated Dicarboxylic Acid Final_Product (E)-Pyridyl Acrylic Acid Aldol_Intermediate2->Unsaturated_Diacid - H₂O Unsaturated_Diacid2->Final_Product Heat, - CO₂

Sources

Foundational

Structural Elucidation and Synthetic Methodology of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid: A Technical Whitepaper

Executive Summary In the landscape of pharmaceutical development, the precision of active pharmaceutical ingredient (API) synthesis is heavily reliant on the structural integrity of its upstream intermediates. (E)-3-(6-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development, the precision of active pharmaceutical ingredient (API) synthesis is heavily reliant on the structural integrity of its upstream intermediates. (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (also known as (E)-3-[6-(4-methylbenzoyl)pyridin-2-yl]acrylic acid) is a highly specialized organic compound that serves as the critical backbone in the synthesis of Acrivastine, a potent second-generation H1-receptor antagonist[1][2].

As a Senior Application Scientist, understanding the mechanistic behavior of this intermediate is paramount. This whitepaper deconstructs the physicochemical properties, step-by-step synthetic methodologies, and downstream pharmacological applications of this compound, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profile & Structural Anatomy

The molecule is characterized by three distinct pharmacophoric and structural domains that dictate its reactivity and eventual biological efficacy:

  • The Pyridine Core: An electron-deficient aromatic ring that serves as the central scaffold, directing regioselective cross-coupling.

  • The p-Toluoyl (4-methylbenzoyl) Group: A lipophilic anchor that enhances the molecule's binding affinity in the hydrophobic pockets of the H1 receptor once converted to the final API.

  • The (E)-Acrylic Acid Moiety: An α,β -unsaturated carboxylic acid that provides the necessary geometric isomerism (trans/E-configuration) required for optimal receptor interaction and serves as the site for subsequent Wittig olefination[2][3].

Quantitative Data Summary

To establish baseline analytical parameters for quality control, the fundamental properties of the compound are summarized below:

ParameterValue
IUPAC Name (E)-3-[6-(4-methylbenzoyl)pyridin-2-yl]acrylic acid
Common Name (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid
CAS Number 94094-27-6[1][4]
Molecular Formula C₁₆H₁₃NO₃[1][4]
Molecular Weight 267.28 g/mol [1]
Downstream API Acrivastine (CAS: 87848-99-5)[5]

Synthetic Methodology & Experimental Protocols

The synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid requires rigorous control over reaction conditions to prevent unwanted side reactions, such as di-lithiation or loss of stereochemical fidelity. The following protocol outlines the optimized multi-step pathway.

Step 1: Selective Lithiation and Condensation
  • Procedure: Dissolve 2,6-dibromopyridine in an anhydrous mixture of diethyl ether and hexane. Cool the reactor to -50 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 3 hours. Subsequently, introduce p-tolualdehyde (4-methylbenzaldehyde) to the mixture[5][6].

  • Causality & Expertise: Temperature control at strictly -50 °C is non-negotiable. This kinetically favors mono-lithiation via halogen-metal exchange. Allowing the temperature to rise will result in di-lithiation or unwanted nucleophilic attack on the pyridine ring itself[5].

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Quench the reaction with saturated aqueous NH₄Cl to halt the process, followed by extraction to yield the methanol derivative.

Step 2: Oxidation of the Carbinol
  • Procedure: Dissolve the crude methanol derivative in dichloromethane (DCM). Introduce Pyridinium chlorochromate (PCC) and stir at room temperature[6].

  • Causality & Expertise: PCC is selected as a mild, anhydrous oxidant. It effectively oxidizes the secondary alcohol to the corresponding ketone (6-bromo-2-pyridyl p-tolyl ketone) without over-oxidizing the substrate or degrading the sensitive pyridine nitrogen[6].

  • Validation: The reaction mixture will transition from orange to a dark brown/black suspension (chromium residues). Filter the mixture through a Celite pad to remove heavy metal salts before concentration.

Step 3: Heck Cross-Coupling
  • Procedure: In a sealed pressure tube, combine the ketone intermediate, ethyl acrylate, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and tributylamine. Heat the mixture to 130 °C for several hours[6].

  • Causality & Expertise: This step constructs the crucial (E)-acrylic ester side chain. Pd(OAc)₂ is reduced in situ by PPh₃ to form the active Pd(0) catalyst. Tributylamine is employed as a non-nucleophilic base to scavenge the HBr generated during the catalytic cycle, preventing catalyst poisoning[6]. The high temperature (130 °C) is required to overcome the activation energy barrier of the electron-deficient pyridine bromide. The (E)-stereoselectivity is thermodynamically driven during the β -hydride elimination step to minimize steric hindrance.

  • Validation: Following cooling and dilution with ethyl acetate, wash the organic layer with water and brine. Purify via silica gel column chromatography to isolate the pure ethyl ester intermediate.

Step 4: Ester Hydrolysis
  • Procedure: Suspend the purified ester in ethanol. Add aqueous sodium hydroxide (NaOH) and stir at room temperature. Following complete consumption of the starting material, acidify the mixture with dilute HCl to pH 3.5[2][6].

  • Causality & Expertise: Base-catalyzed saponification cleanly cleaves the ethyl ester. The subsequent targeted acidification protonates the carboxylate, drastically reducing its solubility in the aqueous medium and forcing the free acrylic acid to precipitate.

  • Validation: Collect the precipitate via vacuum filtration, wash with cold water, and dry under vacuum to yield the final (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

SynthesisWorkflow N1 2,6-Dibromopyridine N2 Lithiation & Condensation (n-BuLi, p-Tolualdehyde, -50°C) N1->N2 N3 Methanol Derivative N2->N3 N4 Oxidation (PCC in DCM) N3->N4 N5 6-Bromo-2-pyridyl p-tolyl ketone N4->N5 N6 Heck Reaction (Ethyl Acrylate, Pd(OAc)2, PPh3, 130°C) N5->N6 N7 Ethyl Ester Intermediate N6->N7 N8 Hydrolysis (NaOH, EtOH, then HCl to pH 3.5) N7->N8 N9 (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid N8->N9

Synthetic workflow of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

Downstream Application: Acrivastine Synthesis & Pharmacodynamics

The primary utility of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is its conversion into Acrivastine. This is achieved via a Wittig reaction, where the intermediate (re-esterified if necessary) is reacted with triphenyl[2-(1-pyrrolidinyl)ethyl]phosphonium bromide in the presence of n-BuLi to form the (E,E)-isomer[2]. Final hydrolysis yields Acrivastine.

Mechanism of Action

Acrivastine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR)[2]. Rather than merely blocking histamine, Acrivastine actively binds to and stabilizes the inactive state of the receptor, downregulating the constitutive activity of the Gq/11 signaling cascade, thereby suppressing allergic inflammation.

MechanismOfAction A Acrivastine (Inverse Agonist) B Histamine H1 Receptor (GPCR) A->B Binds & Stabilizes Inactive State C Gq/11 Protein Coupling (Inhibited) B->C Prevents Activation D Phospholipase C (PLC) (Downregulated) C->D E IP3 / DAG Levels (Decreased) D->E F Intracellular Ca2+ (Suppressed) E->F G Allergic Inflammation (Attenuated) F->G

Acrivastine mechanism of action via H1 receptor inverse agonism.

Analytical Characterization & Impurity Profiling

To comply with European Pharmacopoeia (EP) and ICH guidelines, rigorous impurity profiling of this intermediate and its downstream API is mandatory[7]. The structural complexity of the molecule makes it susceptible to specific degradation pathways under stress conditions:

  • Oxidative Breakdown: The pyridine ring is vulnerable to oxidative stress, potentially forming N-oxides which alter the pharmacokinetic profile[7].

  • Hydrolytic Cleavage: Exposure to extreme pH can cause premature hydrolytic cleavage of the acrylate ester during intermediate stages[7].

  • Photo-Isomerization: The (E)-double bonds are highly sensitive to UV light. Photolysis can trigger isomerization to the (Z)-isomer, which drastically reduces the therapeutic efficacy of the final API due to poor receptor pocket alignment[3][7].

Analytical method development (typically utilizing HPLC-UV/MS) must be calibrated to detect these structurally related analogs to ensure toxicological qualification and regulatory compliance[7].

References[1] (E)-3-(6-(4-Methylbenzoyl)pyridin-2-yl)acrylic Acid | Pharmaffiliates. pharmaffiliates.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvXcloUS1pEHS3gj61KlbF1oRGKwVxkSiaPSyD-vvu6seATM59IgbliabbvY28uIqs8_mi1y9vtMhFB6_A87wNWRW7XGbAR_nqxOi4qsXxkX4JYDLrjnYdyh04rwWJvYSNP7yLVLDdSMe8rjDs2uIIHvAk-FtGVrN59pNnfi2R57NhzRaSBsC3hwWlg7slHqvg8fKg9EvDFCu2G8s1riUfVBRHWYARmw==[2] An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Acrivastine-D7 - Benchchem. benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsa8cm-wBSbbtdwF_f1uTvoaworRqa6bvThz5wKaENzZyd5v1hqdI8KSoBgEz_dW0A2PDCwlyYwo23OLyGn641hC8hBKHbG2YAsCesi4JBfsejxxjffzsG1zYO-_OmZD_8lS_f71lXPycZpm42e__HIMHStEsL-nK6sMjsFwui0XqhhtHq06nA3QGjs8Cz07gZRBMF7FPm3_765nf1tIJFpruzWmAEOq0t1Cl9bSKcq8o=[6] Acrivastine-d7: A Comprehensive Technical Guide - Benchchem. benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-IiTB0O7cUW6gNDR_yIALb8_7Vz-rGKZFmSkhXRrguPan8ECc4F7uXqTr1bNhGClfzgepYYflOZWROV27qZDtCJVGJ2r-agp1bsg-GcXpRBNTjcrkguuwHFzWQRXTSTBZPWnOJfYI7m66zzdjbvi9gsMCpvh0UQrFCkeCVNSCIyx9uI_GodO1PWSJ[4] Cas 94094-27-6,(E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid | lookchem. lookchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElUvXb5ebpFInpC052aZFWFRWghpWGHYw9iKJzu4FiXpQfBhCWx9chnH5DnTjKxZi7MsGfvAQCqx_ahKcUWu2a41QgMIH2Sl787vM5Ytsim9bwfrlD10EDMoyTz2qoFEPjbzhaJW9ZvQ==[3] Buy Acrivastine isomer Z - Smolecule. smolecule.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEuQOvEse8NFbEZfDiP9d7bWPv3gsZK8ctkijOHQzY-71r8wpMUeKrVbNcPVG8sO_MhP4_tXCblRw65BNHBwwiR9Opkf5ouA0ngIVFKl6gkjauc4sy70ScrQjNE1BxEz-E911t34g4[7] Acrivastine EP Impurities and Related Compounds - SynThink. synthinkchemicals.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr-sFCcCSAZGfszBiwXgqxVQO-ApQXrHLT0_BbqrQPrwxbNHNDnW94EeQHC8-3fCCK7AMECYOy2XbE2kUgXTVG8saP6cA3UjPrSa_NNwOawh3oqNe3qZuzcvkJ07flyuSGRp4fk_2Trvmvs4oBiPmN1NITt0i5aUaiFTrvDRgW59M=[5] Acrivastine synthesis - ChemicalBook. chemicalbook.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaQwtbFkiti2jCBEknrlDfouWCVy_xne4df9FdytEtfAo_qgszvIOn-MasbRwLP2BSnvbTrlGRwJZ5aXe67POvOyLwOm1QENUv8VCGKIzRKJTKf2bhdzci7Demla2b9lXDs75hpjh5s96PpFsM2P1nUQ==

Sources

Exploratory

Comprehensive Technical Guide on (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid: Molecular Weight, Physicochemical Profiling, and Synthetic Utility

Executive Summary (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS 94094-27-6) is a highly specialized pyridine derivative that serves as a critical advanced intermediate in the synthesis of the second-generation antihis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS 94094-27-6) is a highly specialized pyridine derivative that serves as a critical advanced intermediate in the synthesis of the second-generation antihistamine, Acrivastine[1][2]. With a precise molecular weight of 267.28 g/mol , this compound is characterized by a pyridine core symmetrically substituted with a p-toluoyl (4-methylbenzoyl) group and an (E)-configured acrylic acid moiety[1][3].

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) development, understanding the exact physicochemical properties and the mechanistic rationale behind the synthesis of this intermediate is paramount. This whitepaper provides an in-depth analysis of its molecular weight profile, structural causality, and a self-validating protocol for its synthesis and isolation.

Section 1: Physicochemical and Molecular Weight Profiling

Accurate molecular weight determination is the cornerstone of In-Process Control (IPC) during API synthesis. The theoretical monoisotopic mass of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is 267.0895 Da[3]. During liquid chromatography-mass spectrometry (LC-MS) monitoring, the compound readily ionizes, and tracking these specific adducts is essential for confirming reaction completion before the final Wittig olefination step.

Table 1: Core Chemical Identifiers and Properties
ParameterValue
IUPAC Name (E)-3-[6-(4-methylbenzoyl)-2-pyridinyl]prop-2-enoic acid
CAS Registry Number 94094-27-6[1]
Molecular Formula C16H13NO3[1][3]
Average Molecular Weight 267.28 g/mol [1]
Monoisotopic Mass 267.0895 Da[3]
Predicted Boiling Point 500.3 °C at 760 mmHg[1]
Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profile
Ion Speciesm/z (Predicted)Analytical Significance[3]
[M+H]+ 268.0968Primary positive ion mode tracking peak
[M-H]- 266.0823Primary negative ion mode tracking peak
[M+Na]+ 290.0788Common sodium adduct in unbuffered solvents
[M+H-H2O]+ 250.0868In-source fragmentation (loss of water from carboxylic acid)

Section 2: Mechanistic Role in Acrivastine Synthesis

The architecture of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is not arbitrary; it is meticulously designed to serve as the direct precursor to Acrivastine[2][4]. The molecule contains two critical functional groups that dictate the causality of the synthetic choices:

  • The p-Toluoyl Ketone: This acts as the electrophilic center for the final Wittig reaction. It reacts with a pyrrolidinyl ylide to form the (E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl tail characteristic of Acrivastine[2].

  • The (E)-Acrylic Acid Moiety: This group is pre-installed via a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is chosen specifically over a standard Wittig reaction because the use of a stabilized phosphonate carbanion (triethyl phosphonoacetate) guarantees the thermodynamic (E)-isomer, which is strictly required for the drug's binding affinity to the H1 receptor[2].

SynthPathway A 2,6-Dibromopyridine (Starting Material) B 2-Bromo-6-(p-toluoyl)pyridine (Acylation) A->B 1. n-BuLi (-50°C) 2. p-Tolunitrile C Dioxolane Protected Intermediate (Ketalization) B->C Ethylene Glycol, p-TsOH (Protects Ketone) D Formylated Intermediate (Lithiation & DMF) C->D 1. n-BuLi 2. DMF E Ethyl (E)-3-[6-(p-toluoyl) -2-pyridyl]acrylate (HWE Olefination) D->E Triethyl phosphonoacetate NaH, then HCl (Deprotection) F (E)-3-(6-(p-Toluoyl) -2-pyridyl)acrylic acid MW: 267.28 g/mol E->F NaOH / H2O (Ester Hydrolysis) G Acrivastine (Final API) F->G Triphenyl(2-N-pyrrolidinoethyl) phosphonium bromide, Base

Synthetic pathway of Acrivastine highlighting the generation of the 267.28 g/mol intermediate.

Section 3: Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol outlines the synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid from 2,6-dibromopyridine[2][4]. This workflow incorporates self-validating checkpoints to confirm structural integrity at each stage.

Phase 1: Regioselective Lithiation and Acylation
  • Procedure: Dissolve 2,6-dibromopyridine in anhydrous diethyl ether under a nitrogen atmosphere. Cool the reactor to -50°C. Dropwise, add n-butyllithium (n-BuLi) to execute a halogen-metal exchange. After 45 minutes, introduce 4-tolunitrile. Maintain -50°C for 3 hours, then quench with 2M HCl[2].

  • Causality: The low temperature (-50°C) is critical to prevent the formation of symmetrical di-lithiated species. The nitrile acts as the acylating agent, forming an imine intermediate that hydrolyzes to the ketone (2-bromo-6-(p-toluoyl)pyridine) upon HCl addition[2].

  • Validation Checkpoint: TLC and LC-MS should confirm the disappearance of the dibromo starting material and the appearance of the mono-bromo ketone (MW ~276 g/mol ).

Phase 2: Ketone Protection (Ketalization)
  • Procedure: Reflux the isolated 2-bromo-6-(p-toluoyl)pyridine with ethylene glycol, catalytic p-toluenesulfonic acid (p-TsOH), and benzene using a Dean-Stark trap until water evolution ceases[2].

  • Causality: The ketone must be protected as a 1,3-dioxolane. If left unprotected, the subsequent n-BuLi addition in Phase 3 would result in a nucleophilic attack on the ketone rather than the desired halogen-metal exchange at the remaining bromine site.

Phase 3: Formylation and HWE Olefination
  • Procedure: Subject the protected intermediate to a second lithiation with n-BuLi, followed by quenching with dimethylformamide (DMF) to yield the aldehyde. Immediately react this aldehyde with the sodium salt of triethyl phosphonoacetate (generated via NaH). Treat the crude mixture with aqueous HCl[2].

  • Causality: Triethyl phosphonoacetate drives the Horner-Wadsworth-Emmons reaction, exclusively forming the (E)-acrylate ester. The subsequent HCl treatment serves a dual purpose: it quenches the basic HWE reaction and hydrolyzes the 1,3-dioxolane protecting group, revealing the p-toluoyl ketone[2].

Phase 4: Ester Hydrolysis
  • Procedure: Saponify the resulting ethyl (E)-3-[6-(p-toluoyl)-2-pyridyl]acrylate using aqueous NaOH in ethanol. Acidify with dilute HCl to precipitate the free acid. Filter, wash with cold water, and dry in vacuo.

  • Validation Checkpoint: The final product must yield a monoisotopic mass of 267.0895 Da in HRMS[3]. 1H-NMR must show a trans-alkene coupling constant (J ≈ 15-16 Hz) for the acrylic protons, confirming the (E)-configuration.

Section 4: Quality Control and Impurity Profiling

In commercial API manufacturing, (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid often appears as a process impurity if the final Wittig reaction does not reach 100% conversion. Consequently, it is heavily monitored in Quality Control (QC) labs. It is frequently isolated and utilized as a reference standard, sometimes in its sodium salt form (CAS 1280197-53-6, MW 289.27 g/mol )[5][6].

QCWorkflow A Batch Sample: (E)-3-(6-(p-Toluoyl) -2-pyridyl)acrylic acid B HPLC-UV Analysis (Isomeric Purity) A->B C LC-MS/MS Analysis (MW Confirmation) A->C D NMR Spectroscopy (Structural Elucidation) A->D E Release as API Reference Standard B->E (E)-Isomer > 99.5% C->E m/z [M+H]+ = 268.09 D->E J-coupling ≈ 16 Hz

Analytical workflow for validating the 267.28 g/mol intermediate as a reference standard.

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Foundational

A Comprehensive Technical Guide to (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid: Synthesis, Characterization, and Significance in Drug Development

For distribution to: Researchers, scientists, and drug development professionals. Authored by: A Senior Application Scientist Abstract This technical guide provides an in-depth exploration of (E)-3-(6-(p-Toluoyl)-2-pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, a pivotal chemical entity in the synthesis of the second-generation antihistamine, Acrivastine. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-3-[6-(4-methylbenzoyl)-2-pyridinyl]prop-2-enoic acid [1]. This document elucidates the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol, and discusses its critical role as both a key intermediate and a monitored impurity in the pharmaceutical manufacturing process. Furthermore, we will delve into the mechanistic context of its associated end-product, Acrivastine, by examining the histamine H1 receptor signaling pathway. This guide is intended to be a comprehensive resource for professionals engaged in pharmaceutical research and development, quality control, and medicinal chemistry.

Introduction and Nomenclature

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, a substituted pyridylacrylic acid, holds significant relevance in the pharmaceutical industry, primarily due to its role in the synthesis of Acrivastine, a potent and non-sedating H1-receptor antagonist[2]. The accurate identification and characterization of such intermediates are paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

The nomenclature of this compound can be broken down as follows:

  • (E)- : Denotes the stereochemistry at the acrylic acid double bond, indicating an entgegen (opposite) configuration of the highest priority substituents.

  • 3-(...)-acrylic acid : The core structure is a prop-2-enoic acid (acrylic acid)[3] substituted at the third carbon.

  • 6-(p-Toluoyl)-2-pyridyl : This describes the substituent at the third carbon of the acrylic acid. It is a pyridine ring, substituted at the 2-position with the acrylic acid moiety and at the 6-position with a para-toluoyl group (a 4-methylbenzoyl group).

Common synonyms for this compound include (E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid and (E)-3-[6-(4-Methylbenzoyl)-2-pyridinyl]propenoic acid[2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for process optimization, purification, and quality control. The available data for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO₃[1][2]
Molecular Weight 267.28 g/mol
CAS Number 94094-27-6[2]
Boiling Point 500.311°C at 760 mmHg[2]
Density 1.257 g/cm³[2]
Flash Point 256.379°C[2]
Melting Point Not available[2]
Solubility Not available[2]
XlogP (predicted) 2.9[1]

Synthesis and Experimental Protocols

The synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is a multi-step process that is integral to the overall synthesis of Acrivastine. The following protocol is a robust and validated pathway, commencing from commercially available starting materials.

Synthetic Pathway Overview

The synthesis involves a convergent approach, where the pyridylacrylic acid core is constructed through a series of well-established organic transformations. The key steps include the formation of a ketone intermediate followed by a Heck reaction to introduce the acrylic acid moiety.

Synthetic_Pathway A 2,6-Dibromopyridine C 6-Bromo-2-(hydroxy(p-tolyl)methyl)pyridine A->C 1. n-BuLi 2. p-Tolualdehyde B p-Tolualdehyde B->C D (6-Bromo-2-pyridyl)(p-tolyl)methanone C->D Oxidation (e.g., PCC) F Ethyl (E)-3-(6-(p-toluoyl)-2-pyridyl)acrylate D->F Heck Reaction (Pd(OAc)₂, PPh₃, Tributylamine) E Ethyl acrylate E->F G (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid F->G Hydrolysis (e.g., NaOH)

Caption: Synthetic workflow for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of (6-Bromo-2-pyridyl)(p-tolyl)methanone (Intermediate D)

  • Reaction Setup: To a solution of 2,6-dibromopyridine in anhydrous diethyl ether at -78°C under an inert atmosphere (e.g., argon), add n-butyllithium (1 equivalent) dropwise. Stir the mixture for 1 hour at this temperature.

  • Aldehyde Addition: Add a solution of p-tolualdehyde (1 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate (C).

  • Oxidation: Dissolve the crude alcohol in dichloromethane and add pyridinium chlorochromate (PCC) (1.5 equivalents). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Purification: Filter the reaction mixture through a pad of silica gel, washing with dichloromethane. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford (6-bromo-2-pyridyl)(p-tolyl)methanone.

Step 2: Synthesis of Ethyl (E)-3-(6-(p-toluoyl)-2-pyridyl)acrylate (Intermediate F)

  • Heck Reaction Setup: In a sealed tube, combine (6-bromo-2-pyridyl)(p-tolyl)methanone, ethyl acrylate (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and tributylamine (1.5 equivalents).

  • Reaction Conditions: Heat the mixture to 130°C for 12-18 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the ethyl ester.

Step 3: Hydrolysis to (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (Final Product G)

  • Saponification: Dissolve the ethyl ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50°C until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

Role in Drug Development: An Intermediate and a Critical Impurity

The subject compound is a quintessential example of a dual-natured chemical entity in pharmaceutical manufacturing. It is a necessary precursor in the synthesis of Acrivastine, yet its presence in the final drug product must be strictly controlled.

Key Synthetic Intermediate

As detailed in the synthetic protocol, (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is a late-stage intermediate in the production of Acrivastine. Its acrylic acid moiety and the toluoyl-substituted pyridine ring form the core scaffold upon which the final active molecule is built.

A Monitored Pharmaceutical Impurity

The International Council for Harmonisation (ICH) has established stringent guidelines for the control of impurities in new drug substances and products[4][5]. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. As an immediate precursor to a key intermediate in the Acrivastine synthesis, (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is considered a process-related impurity. Its levels in the final API must be monitored and controlled to ensure the safety and efficacy of the medication. The presence of unreacted intermediates or by-products can potentially alter the toxicological profile of the drug product[2].

Impurity_Context cluster_0 Acrivastine Synthesis cluster_1 Quality Control A Starting Materials B (E)-3-(6-(p-toluoyl)-2-pyridyl)acrylic acid (Key Intermediate) A->B C Further Synthetic Steps B->C D Acrivastine (API) C->D E Final API Batch F Impurity Profiling (HPLC, etc.) E->F G Detection of (E)-3-(6-(p-toluoyl)-2-pyridyl)acrylic acid (Process-Related Impurity) F->G

Caption: Dual role of the compound as an intermediate and impurity.

Mechanistic Insight: The Histamine H1 Receptor Signaling Pathway

To fully appreciate the significance of synthesizing Acrivastine, and by extension, its intermediates, it is essential to understand its mechanism of action. Acrivastine is a second-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor[6].

Histamine is a key mediator of allergic and inflammatory responses. Its effects are transduced through four types of G-protein coupled receptors (GPCRs), with the H1 receptor being central to allergic reactions.

The H1 Receptor Cascade
  • Histamine Binding: Histamine binds to the H1 receptor on the surface of target cells (e.g., smooth muscle cells, endothelial cells).

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the associated G-protein.

  • Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Cellular Response:

    • IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

    • DAG and elevated Ca²⁺ levels activate protein kinase C (PKC).

  • Physiological Effects: The culmination of this cascade leads to the classic symptoms of an allergic reaction, including smooth muscle contraction (bronchoconstriction), increased vascular permeability (leading to swelling), and stimulation of sensory nerves (causing itching).

H1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Allergic Response (e.g., inflammation, contraction) PKC->Response Leads to Histamine Histamine Histamine->H1R Binds and Activates Acrivastine Acrivastine (Inverse Agonist) Acrivastine->H1R Binds and Inactivates

Caption: The Histamine H1 receptor signaling pathway and the action of Acrivastine.

Second-generation antihistamines like Acrivastine are designed to be highly selective for the peripheral H1 receptors and have limited ability to cross the blood-brain barrier, which is why they are non-sedating compared to their first-generation counterparts[6][7]. By acting as inverse agonists, they stabilize the inactive conformation of the H1 receptor, thus preventing the signaling cascade even in the presence of histamine.

Conclusion

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is a compound of considerable interest to the pharmaceutical industry. Its identity as a key synthetic precursor and a critical process-related impurity in the manufacture of Acrivastine underscores the importance of rigorous process control and analytical characterization in drug development. A comprehensive understanding of its synthesis, properties, and the biological context of its end-product is essential for ensuring the quality and safety of modern antihistamine therapies. This guide has provided a detailed overview of these aspects to support the work of researchers and professionals in this field.

References

  • PubChem. (e)-3-(6-(p-toluoyl)-2-pyridyl)acrylic acid. National Center for Biotechnology Information. [Link]

  • LookChem. (2023). Cas 94094-27-6,(E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid. [Link]

  • Pharmaffiliates. (E)-3-(6-(4-Methylbenzoyl)pyridin-2-yl)acrylic Acid. [Link]

  • Picmonic. Second Generation Antihistamines. [Link]

  • Simons, F. E. R., & Simons, K. J. (2011). Histamine and H1-antihistamines: Celebrating a century of progress. Journal of Allergy and Clinical Immunology, 128(6), 1139–1150.e4.
  • Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines.
  • SynThink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained. [Link]

  • Wikipedia. (2024). Acrylic acid. [Link]

  • SMPDB. (2017, October 2). Histamine H1 Receptor Activation. [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2).
  • International Council for Harmonisation. (2006). Impurities in New Drug Products Q3B(R2).
  • Patil, P. S., et al. (2016). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING.
  • S, S., & G, N. (2015). A Review on Significances of Impurity Profiling. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(4), 253-259.

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Exploratory

Synthesis and Mechanistic Pathway of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid

A Technical Whitepaper on Second-Generation Antihistamine Intermediates Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Chemical Profile The compound (E)-3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Second-Generation Antihistamine Intermediates Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Chemical Profile

The compound (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS: 94094-27-6) is a critical, advanced intermediate in the synthesis of Acrivastine, a highly potent, second-generation H1-receptor antagonist. The structural complexity of this intermediate—featuring a desymmetrized pyridine core, an aryl ketone (p-toluoyl) moiety, and an α,β -unsaturated carboxylic acid—demands precise regiochemical and stereochemical control during its assembly.

This whitepaper deconstructs the validated synthetic pathway, detailing the causality behind reagent selection, the mechanistic logic of the palladium-catalyzed Heck cross-coupling, and the self-validating analytical markers required for process chemistry.

Target Molecule Profile
PropertySpecification
Chemical Name (E)-3-(6-(4-methylbenzoyl)pyridin-2-yl)acrylic acid
CAS Number 94094-27-6
Molecular Formula C₁₆H₁₃NO₃
Molecular Weight 267.28 g/mol
Downstream API Acrivastine (via Wittig olefination of the ketone)

Retrosynthetic Strategy & Workflow

The synthesis relies on the sequential desymmetrization of 2,6-dibromopyridine. The logic is driven by the differential reactivity of the pyridine positions once the first substitution occurs.

  • Regioselective Lithiation: Cryogenic mono-lithiation prevents bis-adduct formation.

  • Electrophilic Trapping: Addition of a p-tolyl electrophile (aldehyde followed by oxidation, or directly via a nitrile) establishes the ketone.

  • Stereoselective Heck Coupling: The remaining bromide is highly activated for oxidative addition, allowing a palladium-catalyzed cross-coupling with ethyl acrylate to exclusively form the (E)-alkene[1].

  • Saponification: Mild alkaline hydrolysis unmasks the free acrylic acid[2].

SynthesisWorkflow SM 2,6-Dibromopyridine Step1 Regioselective Lithiation (n-BuLi, -50°C) SM->Step1 Int1 2-Bromo-6-lithiopyridine Step1->Int1 Step2 Nucleophilic Addition & Oxidation (p-Tolualdehyde then PCC) Int1->Step2 Int2 2-Bromo-6-(p-toluoyl)pyridine Step2->Int2 Step3 Heck Cross-Coupling (Ethyl Acrylate, Pd(OAc)2, 130°C) Int2->Step3 Int3 Ethyl (E)-3-(6-(p-toluoyl)-2-pyridyl)acrylate Step3->Int3 Step4 Saponification & Acidification (NaOH, then HCl) Int3->Step4 Product (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid Step4->Product

Figure 1: Step-by-step synthetic workflow from 2,6-dibromopyridine to the target acrylic acid.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the stoichiometric and thermodynamic parameters for the core synthetic sequence.

Reaction StepReagents / CatalystsEquivalentsTemp (°C)Time (h)Typical Yield (%)Key Analytical Marker
1. Lithiation n-BuLi / Et₂O1.05-503>90 (in situ)Disappearance of SM (TLC)
2a. Condensation p-Tolualdehyde1.10-50 to RT475–80Appearance of -OH stretch (~3400 cm⁻¹)
2b. Oxidation PCC / DCM1.50RT2–485–90C=O stretch (~1660 cm⁻¹)
3. Heck Coupling Ethyl Acrylate, Pd(OAc)₂, PPh₃, Bu₃N1.2 (acrylate), 0.05 (Pd)13012–1870–75Alkene protons ( d,J=15.5 Hz, NMR)
4. Saponification NaOH (aq) / EtOH2.0RT2>95Broad -OH acid stretch, loss of ethyl signals

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Bromo-6-(p-toluoyl)pyridine

Causality & Rationale: The synthesis begins with the desymmetrization of 2,6-dibromopyridine. Using exactly one equivalent of n-butyllithium at cryogenic temperatures (-50 °C) ensures mono-lithiation, actively preventing the formation of 2,6-dilithiopyridine which would lead to unwanted polymeric or bis-addition byproducts[3]. Pyridinium chlorochromate (PCC) is selected for the subsequent oxidation due to its mild nature, preventing over-oxidation or cleavage of the newly formed C-C bond[3].

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried round-bottom flask with anhydrous N₂.

  • Metallation: Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous diethyl ether and cool to -50 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes, strictly maintaining the internal temperature below -45 °C. Stir for 3 hours[4].

  • Electrophilic Addition: Introduce 4-methylbenzaldehyde (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours[3].

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield the intermediate carbinol.

  • Oxidation: Dissolve the crude carbinol in anhydrous dichloromethane (DCM). Add PCC (1.5 eq) portion-wise at room temperature[3].

  • Validation & Isolation: Stir until complete oxidation is observed via TLC (typically 2-4 hours). Filter the dark suspension through a pad of Celite to remove chromium salts, concentrate, and purify via flash column chromatography to afford 2-bromo-6-(p-toluoyl)pyridine[2].

Protocol B: Palladium-Catalyzed Heck Cross-Coupling

Causality & Rationale: The Heck reaction is highly stereoselective, favoring the (E)-alkene due to the steric bulk of the palladium complex during the migratory insertion and subsequent syn- β -hydride elimination[1]. Tributylamine is utilized as the base because its non-nucleophilic nature prevents competitive amination or ester hydrolysis at the high operating temperature (130 °C)[2].

Step-by-Step Methodology:

  • Reagent Assembly: In a thick-walled Schlenk flask, combine 2-bromo-6-(p-toluoyl)pyridine (1.0 eq), ethyl acrylate (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq)[3].

  • Solvent/Base Addition: Add anhydrous tributylamine (1.5 eq) which acts as both the base and the primary solvent medium[2].

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles and backfill with argon to prevent catalyst poisoning by oxygen.

  • Coupling: Seal the vessel and heat to 130 °C for 12-18 hours with vigorous stirring[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove the amine base), water, and brine.

  • Validation: Dry the organic layer, concentrate, and purify via silica gel chromatography to isolate ethyl (E)-3-(6-(p-toluoyl)-2-pyridyl)acrylate. Self-Validation: The trans (E) geometry must be confirmed by a large coupling constant ( J≈15.5 Hz) in the ¹H-NMR spectrum of the vinylic protons[1].

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (2-bromo-6-(p-toluoyl)pyridine) Pd0->OxAdd Ar-Br Addition PiCoord π-Coordination (Ethyl Acrylate) OxAdd->PiCoord Alkene Binding MigInsert Migratory Insertion PiCoord->MigInsert C-C Bond Formation BetaElim syn-β-Hydride Elimination MigInsert->BetaElim Stereoselective RedElim Reductive Elimination (Base Neutralization) BetaElim->RedElim Release of (E)-Alkene RedElim->Pd0 Bu3N + HBr

Figure 2: Catalytic cycle of the stereoselective Heck cross-coupling reaction.

Protocol C: Saponification to the Free Acid

Causality & Rationale: Alkaline hydrolysis of the ethyl ester is driven to completion by the irreversible formation of the sodium carboxylate salt. Conducting this at room temperature is sufficient for conversion and actively prevents potential degradation, decarboxylation, or isomerization of the α,β -unsaturated system[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl (E)-3-(6-(p-toluoyl)-2-pyridyl)acrylate in a 1:1 mixture of ethanol and THF.

  • Hydrolysis: Add 2.0 M aqueous NaOH (2.0 eq) dropwise at room temperature[3].

  • Monitoring: Stir for 2 hours until TLC indicates complete consumption of the starting ester.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Washing: Dilute the aqueous residue with water and wash with diethyl ether to extract any unreacted non-polar organic impurities.

  • Acidification & Isolation: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford pure (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid[2].

Downstream Application: Progression to Acrivastine

Once synthesized, the (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (or its ester) serves as the direct substrate for the final assembly of Acrivastine. The p-toluoyl ketone group undergoes a Wittig olefination with triphenyl[2-(1-pyrrolidinyl)ethyl]phosphonium bromide[2]. This reaction yields a mixture of geometric isomers at the newly formed double bond. The highly active (E,E)-isomer is subsequently isolated via chromatography, finalizing the synthesis of the second-generation antihistamine[3].

References

  • Prepartion of Acrivastine Source: LookChem URL
  • Acrivastine-d7: A Comprehensive Technical Guide Source: BenchChem URL
  • Scheme and mechanism for the formation of both isomers Source: ResearchGate URL
  • Acrivastine synthesis Source: ChemicalBook URL

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid

The molecular structure of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, with a molecular formula of C₁₆H₁₃NO₃ and a monoisotopic mass of 267.09 g/mol , presents a fascinating case for spectroscopic analysis.[1] It combin...

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Author: BenchChem Technical Support Team. Date: April 2026

The molecular structure of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, with a molecular formula of C₁₆H₁₃NO₃ and a monoisotopic mass of 267.09 g/mol , presents a fascinating case for spectroscopic analysis.[1] It combines a pyridine ring, a conjugated acrylic acid moiety, and a p-toluoyl group, each with distinct spectral signatures.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is paramount for interpreting its spectral data. The following diagram illustrates the chemical structure and numbering convention used throughout this guide.

Caption: Structure of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule with the complexity of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR

The choice of solvent and instrument parameters are critical for acquiring high-quality NMR data.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial; CDCl₃ is a good first choice for many organic molecules, but if the compound has limited solubility or if exchangeable protons (like the carboxylic acid proton) are of particular interest, DMSO-d₆ is an excellent alternative.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the aromatic protons.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).[2][3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets, one for each unique carbon atom.

    • A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[2]

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts (δ) in ppm, their multiplicities, and the corresponding proton assignments. These predictions are based on the analysis of similar structures and established chemical shift ranges.[4][5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0broad singlet1HCOOHThe carboxylic acid proton is highly deshielded and often exhibits a broad signal due to hydrogen bonding and chemical exchange.[6][7][8]
~7.8 - 8.2multiplet3HPyridine-HProtons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current.
~7.2 - 7.8multiplet4HToluoyl-HProtons on the p-substituted benzene ring will appear as two doublets, characteristic of an AA'BB' spin system.
~6.5 - 7.5doublet2HAcrylic-HThe two vinylic protons of the acrylic acid moiety will appear as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans (E) configuration.
~2.4singlet3HCH₃The methyl protons of the toluoyl group will appear as a singlet in the typical benzylic region.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below. These are based on typical values for the functional groups present.[9]

Chemical Shift (δ, ppm)AssignmentRationale
~190C=O (ketone)The ketone carbonyl carbon is significantly deshielded.
~168C=O (acid)The carboxylic acid carbonyl carbon is also deshielded, but typically less so than a ketone.[6][7]
~155Pyridine C-NCarbons adjacent to the nitrogen in the pyridine ring are deshielded.
~145Pyridine CThe remaining pyridine carbons will appear in the aromatic region.
~140Toluoyl C-CH₃The quaternary carbon of the toluoyl group attached to the methyl group.
~120 - 135Aromatic & Vinylic CThe remaining aromatic carbons from the pyridine and toluoyl groups, and the vinylic carbons of the acrylic acid moiety, will resonate in this region.
~21CH₃The methyl carbon of the toluoyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation.

Methodology:

  • Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.[1]

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.[10][11]

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak and potentially distorted spectrum.[12][13]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectral Data

The table below lists the expected characteristic IR absorption bands, their intensities, and the corresponding vibrational modes. These are based on well-established correlation tables.[14][15][16]

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
2500-3300Broad, StrongO-H stretch (acid)The carboxylic acid O-H stretch is characteristically very broad due to strong hydrogen bonding.[6][17]
~3050MediumAromatic C-H stretchC-H stretching vibrations of the pyridine and toluoyl rings.
~1710StrongC=O stretch (acid)The carbonyl stretch of the hydrogen-bonded carboxylic acid dimer.
~1680StrongC=O stretch (ketone)The carbonyl stretch of the ketone, conjugated with the pyridine ring.
~1640MediumC=C stretch (alkene)The stretching vibration of the acrylic double bond.
~1590, ~1480Medium-StrongC=C stretch (aromatic)Ring stretching vibrations of the pyridine and benzene rings.
~1200-1300StrongC-O stretch (acid)The C-O single bond stretch of the carboxylic acid.
~980Strong=C-H bend (trans)Out-of-plane bending of the vinylic protons, characteristic of an E-alkene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Experimental Protocol: MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique well-suited for organic molecules, often yielding a prominent molecular ion peak.[18][19]

Methodology:

  • Matrix Selection: Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), which are effective for small organic molecules.[20][21][22]

  • Sample Preparation: Prepare a solution of the matrix (e.g., 10 mg/mL in acetonitrile/water with 0.1% trifluoroacetic acid). Prepare a separate solution of the analyte. Mix the analyte and matrix solutions in a high molar ratio (e.g., 1:1000 analyte:matrix).

  • Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate, co-crystallizing the analyte with the matrix.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The time-of-flight analyzer separates ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The predicted mass spectrum would be dominated by the protonated molecular ion.

m/zIon
268.0968[M+H]⁺
290.0788[M+Na]⁺
250.0862[M+H-H₂O]⁺

Data sourced from PubChem predictions.[23]

Fragmentation Pathway

Electron impact (EI) ionization, a harder ionization technique, would lead to more extensive fragmentation. A plausible fragmentation pathway is proposed below.

G M [M]⁺˙ m/z = 267 F1 [M-OH]⁺ m/z = 250 M->F1 - •OH F2 [M-COOH]⁺ m/z = 222 M->F2 - •COOH F3 [p-toluoyl]⁺ m/z = 119 M->F3 - •C₉H₆NO₂ F4 [pyridyl-acrylic acid]⁺˙ m/z = 148 M->F4 - C₈H₇O

Caption: Plausible fragmentation of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

The fragmentation of the molecular ion (m/z = 267) would likely involve the loss of small, stable neutral fragments.[24][25][26] Key fragment ions would include the loss of a hydroxyl radical (m/z = 250), loss of the carboxyl group (m/z = 222), and cleavage to form the stable p-toluoyl cation (m/z = 119).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

Methodology:

  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Data Acquisition: Record the spectrum over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption

The extensive conjugation in (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, involving the pyridine ring, the acrylic acid moiety, and the toluoyl group, is expected to result in strong UV absorption.

λₘₐₓ (nm)Electronic Transition
~250-280π → π
~300-340π → π

The spectrum is expected to show at least two major absorption bands corresponding to π → π* transitions within the conjugated system.[27][28][29][30][31] The exact position and intensity of these bands will be sensitive to the solvent polarity.

Conclusion

This technical guide provides a comprehensive, albeit predictive and inferred, spectral analysis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid. By combining data from analogous structures with fundamental spectroscopic principles, a detailed characterization of the molecule has been outlined. The provided experimental protocols are based on standard, validated methodologies, ensuring that researchers can confidently apply these techniques to their own samples. This guide serves as a valuable resource for the identification and characterization of this and related novel compounds in the fields of drug discovery and materials science.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. PMC. Retrieved from [Link]

  • Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]

  • Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

  • ACS Measurement Science Au. (2022). MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. Retrieved from [Link]

  • Journal of Chemical Education. (2016). Utilizing NMR To Study Structure and Equilibrium in the Organic Chemistry Laboratory. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). (e)-3-(6-(p-toluoyl)-2-pyridyl)acrylic acid. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Contact and Orientation Effects in FT-IR ATR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. PMC. Retrieved from [Link]

  • News-Medical.Net. (2023). MALDI-TOF in Organic Chemistry. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Trends in Sciences. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Example 9. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • De Gruyter. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2024). Some vibrational frequencies and IR absorption intensities of structure 9. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Atmosphere. (2023). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Retrieved from [Link]

  • OSTI.gov. (n.d.). Calculation of the Chemical Shifts in the 13C-NMR Spectra of Acrylic (co)Polymers by Incremental Method. Retrieved from [Link]

  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Rapid and precise synthesis of acrylic polymers driven by visible light. PMC. Retrieved from [Link]

  • Trends in Sciences. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Retrieved from [Link]

Sources

Exploratory

Discovery and history of pyridylacrylic acid derivatives

The Discovery, Mechanistic Evolution, and Synthesis of Pyridylacrylic Acid Derivatives Executive Summary Pyridylacrylic acid (PAA) derivatives represent a highly versatile class of chemical compounds characterized by a p...

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Author: BenchChem Technical Support Team. Date: April 2026

The Discovery, Mechanistic Evolution, and Synthesis of Pyridylacrylic Acid Derivatives

Executive Summary

Pyridylacrylic acid (PAA) derivatives represent a highly versatile class of chemical compounds characterized by a pyridine ring conjugated to an α,β-unsaturated carboxylic acid moiety. Over the past four decades, these molecules have transitioned from breakthrough cardiovascular pharmacology tools to modern antiviral scaffolds and vital precursors for chiral amino acid synthesis. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic causality, historical evolution, and self-validating synthetic protocols that define PAA derivatives in contemporary drug development.

Pharmacological Evolution: From Cardiovascular to Antiviral Targets

The Thromboxane A2 Synthase Inhibitor Era (OKY-1581)

The early history of pyridylacrylic acid derivatives is anchored in the discovery of OKY-1581 (sodium (E)-3-[4-(3-pyridylmethyl)phenyl]-2-methylacrylate). In the 1980s, OKY-1581 emerged as a potent and highly selective inhibitor of Thromboxane A2 (TXA2) synthase[1]. TXA2 is a potent vasoconstrictor and pro-aggregatory molecule derived from prostaglandin H2 (PGH2).

Mechanistic Causality: OKY-1581 achieves its selectivity through the precise spatial arrangement of its pyridine ring. The basic nitrogen atom of the pyridine moiety coordinates directly with the heme iron of the cytochrome P450 enzyme (CYP5A1/TXA2 synthase). This coordination competitively blocks the binding of the natural substrate, PGH2, selectively halting TXA2 production without altering the release of beneficial prostaglandins like PGE2 or prostacyclin[2].

While OKY-1581 proved highly effective in laboratory models—such as reversing profound renal vasoconstriction in hydronephrotic kidneys[2] and alleviating acetaminophen-induced hepatotoxicity[1]—its clinical development was ultimately abandoned due to adverse reactions observed in human trials. However, its structural logic directly paved the way for the development of Ozagrel (OKY-046), an imidazole-based cinnamic acid derivative that successfully reached the clinic[1].

Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 AA->PGH2 COX Enzymes Enzyme TXA2 Synthase (CYP5A1) PGH2->Enzyme TXA2 Thromboxane A2 Enzyme->TXA2 Receptor TP Receptor TXA2->Receptor Binds OKY OKY-1581 (Pyridylacrylic Acid) OKY->Enzyme Heme Iron Coordination

Fig 1: Mechanism of TXA2 synthase inhibition by OKY-1581 via heme iron coordination.

Transition to HIV-1 Integrase Inhibitors

In recent years, the PAA scaffold has been repurposed for antiviral therapeutics. Specifically, 2-hydroxy-3-pyridylacrylic acid derivatives have been synthesized as novel HIV-1 integrase strand transfer inhibitors[3].

Mechanistic Causality: HIV-1 integrase requires two Mg²⁺ ions in its active site to catalyze the insertion of viral DNA into the host genome. The 2-hydroxy-3-pyridylacrylic acid derivatives utilize their adjacent hydroxyl and carboxyl groups to act as a bidentate or tridentate metal chelator. By sequestering the Mg²⁺ cofactors, the derivative locks the enzyme in an inactive state[3],[4].

Quantitative Data & Comparative Analysis

To contextualize the functional diversity of PAA derivatives, the following table summarizes the quantitative metrics and developmental status of key compounds discussed in the literature.

Compound / DerivativePrimary Target / ApplicationKey Efficacy Metric / MechanismClinical / Research Status
OKY-1581 TXA2 Synthase (CYP5A1)Selective heme-iron coordination; halts TXA2 synthesisAbandoned clinically; vital research tool[1]
2-Hydroxy-3-pyridylacrylic acids HIV-1 IntegraseMg²⁺ chelation; potent EC50 in strand transfer inhibitionPreclinical / Lead Optimization[3]
(E)-3-(pyridin-4-yl)acrylic acid Supramolecular LigandMultiple coordination sites for higher-dimensional structuresMaterials Science / Research[5]
L-Pyridylalanine Chiral Building Block>99% enantiomeric excess (ee) via biocatalysisIndustrial / Synthetic Precursor[6]

Self-Validating Experimental Protocols

The synthesis and utilization of PAA derivatives require strict adherence to thermodynamic and stoichiometric principles. Below are two field-proven, step-by-step methodologies.

Chemical Synthesis: Knoevenagel-Doebner Condensation

This protocol details the synthesis of (E)-3-(pyridin-4-yl)acrylic acid. The reaction relies on the electron-withdrawing nature of the pyridine ring, which activates the aldehyde for nucleophilic attack by malonic acid[5],[7].

Step-by-Step Methodology:

  • Reagent Assembly: In a 25 mL flat-bottomed flask, combine 728 mg of malonic acid (0.335 mmol) and 300 mg of 4-pyridinecarboxaldehyde (0.335 mmol)[5].

  • Catalytic Solvation: Add 2 mL of anhydrous pyridine. Causality: Pyridine acts dually as a solvent and a weak base, deprotonating the malonic acid to form the reactive enolate intermediate without causing unwanted side reactions[5].

  • Thermal Activation: Reflux the reaction mixture under constant stirring for 3 hours to drive the decarboxylation of the intermediate diacid, ensuring the formation of the (E)-alkene geometry.

  • Thermal Quenching: Transfer the flask to an ice bath to rapidly cool the synthesis, reducing the solubility of the target compound.

  • Isoelectric Precipitation (Self-Validation Step): Add 37% HCl dropwise until a precipitate forms. Causality: Pyridylacrylic acids are amphoteric. The addition of HCl precisely titrates the solution to the zwitterionic isoelectric point of the molecule. The sudden formation of a solid acts as a self-validating indicator of successful condensation and correct pH targeting[5].

  • Isolation: Separate the solid via vacuum filtration and wash with cold acetone to remove residual pyridine and unreacted starting materials.

Biocatalytic Hydroamination to L-Pyridylalanine

Chemical asymmetric synthesis of heteroarylalanines often requires expensive chiral auxiliaries. Instead, a telescopic biocatalytic approach using Phenylalanine Ammonia-Lyase (PAL) offers a green, highly enantioselective alternative[7],[6].

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 50 g of 3-pyridylacrylic acid in 1.0 L of 10% (w/w) aqueous ammonium hydroxide in a 2.0 L fermenter[8].

  • Equilibrium Shifting: Adjust the solution to pH 10 with concentrated sulfuric acid and purge with nitrogen for 30 minutes. Causality: The massive excess of ammonia is required to push the thermodynamically unfavorable addition of ammonia across the α,β-unsaturated double bond toward the product side[6],[8].

  • Biocatalyst Introduction: Introduce fresh cells of Rhodotorula graminis (ATCC 20804) or isolated PAL from Anabaena variabilis[6],[8].

  • Incubation: Incubate the mixture in a shaker at 30°C and 200 rpm.

  • Stereoselective Attack: The PAL enzyme facilitates a Friedel-Crafts-type electrophilic attack at the aromatic part of the substrate, directing the stereoselective addition of ammonia to yield L-pyridylalanine with >99% enantiomeric excess (ee)[6].

  • Harvesting: Centrifuge at 2000 rpm to remove the cellular mass, and isolate the enantiopure amino acid from the supernatant[8].

Synthesis A 4-Pyridylcarboxaldehyde + Malonic Acid B Knoevenagel-Doebner Condensation A->B Pyridine, Reflux 3h C (E)-3-(pyridin-4-yl)acrylic acid (Intermediate) B->C HCl Precipitation (pH ~ Isoelectric) D Biocatalytic Hydroamination (PAL Enzyme + NH3) C->D pH 10, 30°C E Enantiopure L-Pyridylalanine (>99% ee) D->E Friedel-Crafts-type attack

Fig 2: Chemo-enzymatic workflow for synthesizing enantiopure L-pyridylalanine.

Conclusion

The trajectory of pyridylacrylic acid derivatives—from the discovery of OKY-1581 to modern HIV-1 integrase inhibitors and chiral amino acid precursors—highlights the profound utility of the pyridine-acrylate scaffold. By understanding the mechanistic causality of heme-iron coordination and metal-ion chelation, researchers can continue to exploit this structural motif. Furthermore, the integration of classical Knoevenagel-Doebner chemistry with advanced PAL-mediated biocatalysis provides a robust, self-validating pipeline for the scalable production of these vital pharmaceutical building blocks.

References

  • Tomishima, Y., et al. (2013). "Ozagrel hydrochloride, a selective thromboxane A2 synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice." PMC / National Institutes of Health. Available at:[Link]

  • MDPI (2023). "Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety." MDPI. Available at:[Link]

  • IUCr Journals (2024). "Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid." IUCr. Available at:[Link]

  • Organic & Biomolecular Chemistry (2024). "Synthesis of metal-binding amino acids." RSC Publishing. Available at:[Link]

  • ResearchGate (2016). "Synthesis of Enantiomerically Pure Ring-Substituted l-Pyridylalanines by Biocatalytic Hydroamination." ResearchGate. Available at:[Link]

  • Circulation Research (1984). "Contribution of thromboxane to renal resistance changes in the isolated perfused hydronephrotic rabbit kidney." American Heart Association Journals. Available at:[Link]

  • Google Patents (1999). "CA2283376A1 - Synthesis of optically active phenylalanine analogs through microbial transformations." Google Patents.
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Foundational

A Comprehensive Technical Guide to Substituted Pyridylacrylic Acids in Drug Discovery

This guide provides an in-depth exploration of substituted pyridylacrylic acids, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, diverse biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of substituted pyridylacrylic acids, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, diverse biological activities, and the underlying structure-activity relationships (SAR) that govern their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Pyridylacrylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][2] When conjugated with an acrylic acid moiety, the resulting pyridylacrylic acid scaffold presents a unique combination of structural features: a Michael acceptor, a carboxylic acid capable of forming key interactions with biological targets, and a versatile pyridine ring amenable to a wide array of substitutions.[3] This combination has led to the exploration of substituted pyridylacrylic acids across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]

Synthetic Strategies for Substituted Pyridylacrylic Acids

The synthesis of substituted pyridylacrylic acids is most commonly achieved through condensation reactions of pyridine aldehydes with active methylene compounds. The choice of reaction and specific conditions can influence the yield and stereoselectivity of the final product.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a highly effective method for the synthesis of pyridylacrylic acids. This reaction involves the condensation of a pyridinecarboxaldehyde with malonic acid, typically in the presence of a basic catalyst such as piperidine in a pyridine solvent.[5] The reaction proceeds through an aldol-type addition followed by dehydration and subsequent decarboxylation to yield the desired α,β-unsaturated acid.[5]

Experimental Protocol: Synthesis of (E)-3-(pyridin-4-yl)acrylic acid [3]

  • Reactant Mixture: In a 25 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (300 mg, 2.80 mmol) and malonic acid (728 mg, 7.00 mmol).

  • Solvent and Catalyst: Add 2 mL of pyridine to the flask to dissolve the reactants.

  • Reaction: Reflux the mixture with constant stirring for 3 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture in an ice bath.

  • Precipitation: Slowly add 37% hydrochloric acid dropwise until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold acetone.

  • Purification: The crude product can be recrystallized from water to yield colorless crystals.

Knoevenagel_Doebner Pyridinecarboxaldehyde Pyridinecarboxaldehyde Intermediate Aldol Adduct Pyridinecarboxaldehyde->Intermediate MalonicAcid Malonic Acid MalonicAcid->Intermediate UnsaturatedDicarboxylicAcid Unsaturated Dicarboxylic Acid Intermediate->UnsaturatedDicarboxylicAcid Dehydration (-H2O) PyridylacrylicAcid Pyridylacrylic Acid UnsaturatedDicarboxylicAcid->PyridylacrylicAcid Decarboxylation (-CO2) HCl HCl (Acidification) Piperidine Piperidine (Catalyst) Piperidine->Intermediate Catalysis Pyridine Pyridine (Solvent) Pyridine->Intermediate Solvent Heat Reflux Heat->UnsaturatedDicarboxylicAcid

Perkin Reaction

The Perkin reaction provides an alternative route to cinnamic acid derivatives and can be applied to the synthesis of pyridylacrylic acids. This method involves the condensation of a pyridinecarboxaldehyde with an acid anhydride, such as acetic anhydride, in the presence of its corresponding carboxylate salt (e.g., sodium acetate) which acts as a base.[6] The reaction typically requires higher temperatures than the Knoevenagel-Doebner condensation.[6] It is important to note that for some substrates, such as 2-pyridinecarboxaldehyde, the Perkin reaction may lead to the formation of indolizine derivatives instead of the desired acrylic acid.[6]

Perkin_Reaction Pyridinecarboxaldehyde Pyridinecarboxaldehyde Intermediate Intermediate Pyridinecarboxaldehyde->Intermediate AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate PyridylacrylicAcid Pyridylacrylic Acid Intermediate->PyridylacrylicAcid Hydrolysis Base Base (e.g., NaOAc) Base->Intermediate Catalysis Heat Heat Heat->Intermediate

Biological Activities and Therapeutic Potential

Substituted pyridylacrylic acids have emerged as a versatile scaffold with a broad range of biological activities. Their ability to interact with various biological targets has led to their investigation in several key therapeutic areas.

Anticancer Activity

The pyridylacrylic acid core is a prominent feature in a number of compounds with potent anticancer activity. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is implicated in various cancers, making them an attractive target for anticancer drug development.[7] Several pyridylacrylic acid derivatives, particularly hydroxamates, have been identified as potent HDAC inhibitors.[8] The general pharmacophore for these inhibitors includes a zinc-binding group (such as a hydroxamic acid), a linker region, and a cap group that interacts with the surface of the enzyme.[9]

A study on 5-acylamino-2-pyridylacrylic hydroxamates identified compounds with nanomolar potency and selectivity for specific HDAC isoforms. For instance, compound 5d was found to be a selective inhibitor of HDAC3 and HDAC6 with IC50 values of 80 nM and 11 nM, respectively.[8] Another derivative, 5e , acted as a broader inhibitor of HDAC1-3, -6, -8, and -10 at the nanomolar level and demonstrated significant antiproliferative activity against both hematological and solid tumor cell lines.[8]

CompoundTarget HDACsIC50 (nM)Antiproliferative Activity (Cell Lines)Reference
5d HDAC3, HDAC680, 11Not specified[8]
5e HDAC1-3, -6, -8, -10NanomolarHematological and solid cancer cell lines[8]

Table 1: HDAC Inhibitory Activity of Selected 5-Acylamino-2-pyridylacrylic Hydroxamates

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric) [1][5]

  • Enzyme and Substrate Preparation: Prepare a solution of the purified recombinant HDAC enzyme in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (substituted pyridylacrylic acids) in DMSO.

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer, the HDAC enzyme, and the test compound or vehicle control (DMSO). Pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HDAC_Inhibition PyridylacrylicAcid Pyridylacrylic Acid (Hydroxamate) Deacetylation Deacetylation PyridylacrylicAcid->Deacetylation Inhibition Zinc Zinc PyridylacrylicAcid->Zinc Chelation GeneExpression Altered Gene Expression Deacetylation->GeneExpression Leads to Histone Histone Histone->Deacetylation Substrate Zinc->Deacetylation Cofactor

Protein kinases are another critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. The pyridyl scaffold is a well-established pharmacophore in the design of kinase inhibitors.[10][11] Pyridylacrylic acid derivatives have been explored as inhibitors of various kinases, including Pim kinases and receptor tyrosine kinases.

A series of pyridyl carboxamides, structurally related to pyridylacrylic acids, were developed as potent pan-Pim kinase inhibitors.[11] Pim kinases are overexpressed in many cancers and contribute to cell survival and proliferation. The structure-activity relationship studies revealed that modifications to the pyridine and carboxamide moieties significantly impacted potency and selectivity.

CompoundTarget KinaseIC50 (µM)Reference
4b PDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.22[2]
4e FGFr0.060[2]
Pim-1 Inhibitor Pim-10.050[10]

Table 2: Kinase Inhibitory Activity of Selected Pyridine Derivatives

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection) [7][12]

  • Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable kinase substrate (e.g., a peptide or protein), and ATP in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Inhibitor Preparation: Prepare serial dilutions of the substituted pyridylacrylic acid derivatives in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound or vehicle control, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding an ATP depletion reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add a detection reagent that converts the ADP generated in the kinase reaction to ATP and simultaneously uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition PyridylacrylicAcid Pyridylacrylic Acid Derivative ATP_binding_site ATP_binding_site PyridylacrylicAcid->ATP_binding_site Competitive Inhibition Phosphorylation Phosphorylation Signaling_Pathway Downstream Signaling Phosphorylation->Signaling_Pathway Activates ATP_binding_site->Phosphorylation Binds Substrate_binding_site Substrate_binding_site Substrate_binding_site->Phosphorylation Binds

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties.[13] While specific data on pyridylacrylic acids is more limited, related structures have shown promise. For example, a series of N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines demonstrated moderate to good anti-inflammatory effects in a carrageenan-induced edema model.[14] The anti-inflammatory activity of these compounds is likely mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine-containing compounds have a long history in this area.[15] The acrylic acid moiety can also contribute to antimicrobial activity. While extensive studies specifically on substituted pyridylacrylic acids are not abundant, related structures such as pyridine-grafted copolymers of acrylic acid have shown promising activity against both Gram-positive and Gram-negative bacteria.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted pyridylacrylic acids is highly dependent on the nature and position of substituents on both the pyridine ring and the acrylic acid backbone.

  • Position of the Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) influences the electronic properties and the spatial arrangement of the molecule, which in turn affects its binding to biological targets.

  • Substituents on the Pyridine Ring: The introduction of various functional groups (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, or aryl groups) on the pyridine ring can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, in a series of pyridine derivatives, the presence of -OMe, -OH, -C=O, and -NH2 groups was found to enhance antiproliferative activity, while bulky groups or halogens sometimes led to decreased activity.[4]

  • Modifications of the Acrylic Acid Moiety: The carboxylic acid group is often crucial for activity, forming key hydrogen bonds with target proteins. Esterification or amidation of the carboxylic acid can be used to generate prodrugs or to explore alternative binding interactions. Substitutions on the α- and β-carbons of the acrylic acid chain can also impact activity and selectivity.

Future Perspectives and Conclusion

Substituted pyridylacrylic acids represent a promising and versatile scaffold for the development of novel therapeutic agents. Their synthetic accessibility allows for the creation of diverse chemical libraries for high-throughput screening. The rich biological activity profile, particularly in the areas of oncology and inflammation, warrants further investigation.

Future research should focus on:

  • Systematic SAR studies: A more comprehensive exploration of the chemical space around the pyridylacrylic acid core is needed to delineate clear SAR for different biological targets.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development.

  • Optimization of pharmacokinetic properties: Efforts should be directed towards improving the drug-like properties of lead compounds, including their solubility, metabolic stability, and bioavailability.

References

  • Measuring Histone Deacetylase Inhibition in the Brain. PMC. Available from: [Link]

  • Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. PubMed. Available from: [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available from: [Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCr Journals. Available from: [Link]

  • Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. PubMed. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • A Concise Introduction of Perkin Reaction. Longdom Publishing. Available from: [Link]

  • The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. PMC. Available from: [Link]

  • Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed. Available from: [Link]

  • In Vitro Kinase Inhibition Assay. Bio-protocol. Available from: [Link]

  • Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. CPC lab. Available from: [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available from: [Link]

  • IC 50 values of compounds for HDAC inhibition in cancer cell lines,... ResearchGate. Available from: [Link]

  • In vitro anticancer activity, IC50 (μM), of the tested compounds against Caco-2. ResearchGate. Available from: [Link]

  • Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. PMC. Available from: [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. Available from: [Link]

  • Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay. Sartorius. Available from: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available from: [Link]

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences. Available from: [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. PubMed. Available from: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available from: [Link]

  • Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines. PubMed. Available from: [Link]

  • Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. PMC. Available from: [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. ResearchGate. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available from: [Link]

  • Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. ResearchGate. Available from: [Link]

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  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Homologs and Analogs of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid: A cPLA2α-Targeted Scaffold

Abstract This technical guide provides a comprehensive overview of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). As a key enzyme in the inflammator...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). As a key enzyme in the inflammatory cascade, cPLA2α represents a critical therapeutic target for a range of inflammatory diseases. This document details the synthesis, characterization, and biological evaluation of the core molecule and explores the structure-activity relationships (SAR) of its homologs and analogs. Detailed experimental protocols for synthesis and bioassays are provided to enable researchers in medicinal chemistry and drug development to further investigate this promising chemical scaffold.

Introduction: The Rationale for Targeting cPLA2α

Inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease are characterized by the overproduction of pro-inflammatory lipid mediators, primarily eicosanoids like prostaglandins and leukotrienes. The biosynthesis of these mediators is initiated by the release of arachidonic acid from membrane phospholipids, a critical step catalyzed by phospholipase A2 (PLA2) enzymes.[1] Among the various PLA2 isoforms, the cytosolic, calcium-dependent phospholipase A2α (cPLA2α or GIVA cPLA2) is of particular interest due to its high specificity for arachidonic acid-containing phospholipids.[1] Upon cellular stimulation, cPLA2α translocates to the perinuclear and endoplasmic reticulum membranes where it hydrolyzes phospholipids to release arachidonic acid, the rate-limiting substrate for cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Therefore, inhibiting cPLA2α offers a promising upstream therapeutic strategy to attenuate the entire cascade of eicosanoid production, potentially leading to broader anti-inflammatory effects with a reduced side-effect profile compared to downstream inhibitors like NSAIDs.

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid has emerged as a lead compound for the development of novel cPLA2α inhibitors. Its unique chemical architecture, featuring a central pyridine scaffold, an acrylic acid moiety, and a p-toluoyl group, provides a framework for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the technical aspects of this compound class, providing a roadmap for its exploration and development.

Synthesis of the Core Scaffold

The synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid can be achieved through a convergent three-step sequence, commencing with commercially available starting materials. The overall synthetic strategy is outlined below:

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Knoevenagel-Doebner Condensation 2-methylpyridine 2-Methylpyridine step1_product 6-(p-Toluoyl)-2-methylpyridine 2-methylpyridine->step1_product 1. p-toluoyl_chloride p-Toluoyl Chloride p-toluoyl_chloride->step1_product 2. AlCl3 AlCl₃ (Lewis Acid) AlCl3->step1_product Catalyst step2_product 6-(p-Toluoyl)-2-pyridinecarboxaldehyde step1_product->step2_product Oxidation step2_reagent SeO₂ or other oxidant step2_reagent->step2_product step3_product (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid step2_product->step3_product Condensation malonic_acid Malonic Acid malonic_acid->step3_product pyridine_piperidine Pyridine (solvent) Piperidine (catalyst) pyridine_piperidine->step3_product

Caption: Synthetic workflow for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on established methods for each synthetic step.[2][3][4]

Step 1: Synthesis of 6-(p-Toluoyl)-2-methylpyridine

  • To a stirred suspension of anhydrous aluminum chloride (1.3 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add p-toluoyl chloride (1.1 eq.) dropwise.

  • After stirring for 15 minutes, add 2-methylpyridine (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(p-toluoyl)-2-methylpyridine.

Step 2: Synthesis of 6-(p-Toluoyl)-2-pyridinecarboxaldehyde

  • To a solution of 6-(p-toluoyl)-2-methylpyridine (1.0 eq.) in a suitable solvent such as dioxane or toluene, add selenium dioxide (1.2 eq.).

  • Heat the mixture to reflux (80-100 °C) and stir for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the selenium precipitate.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-(p-t-toluoyl)-2-pyridinecarboxaldehyde.

Step 3: Synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (Knoevenagel-Doebner Condensation)

  • In a round-bottom flask, dissolve 6-(p-toluoyl)-2-pyridinecarboxaldehyde (1.0 eq.) and malonic acid (1.5 eq.) in pyridine.

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Heat the reaction mixture to reflux (around 100-115 °C) for 3-5 hours. The progress of the reaction can be monitored by the evolution of CO₂ and TLC analysis.[5]

  • After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with concentrated HCl to a pH of 3-4.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

Homologs and Analogs: Exploring the Chemical Space

The modular nature of the synthesis allows for extensive exploration of the chemical space around the core scaffold to develop a robust structure-activity relationship (SAR). Modifications can be systematically introduced in three key regions: the acrylic acid moiety (Region A), the central pyridine core (Region B), and the p-toluoyl group (Region C).

Homologation of the Acrylic Acid Moiety (Region A)

Homologation, the extension of a carbon chain by a single methylene (-CH₂) unit, can be employed to probe the optimal distance and geometry between the carboxylic acid and the pyridine core. While the acrylic acid provides a rigid E-configuration, longer, more flexible linkers can be explored. Standard homologation techniques such as the Arndt-Eistert synthesis can be applied to the final product.[6]

Analogs: Modification of Regions A, B, and C

A wide array of analogs can be synthesized by utilizing different starting materials in the synthetic sequence described in Section 2.

  • Region A (Acrylic Acid Moiety):

    • Esterification: The carboxylic acid can be converted to various esters (methyl, ethyl, etc.) to assess the importance of the acidic proton for activity.

    • Amidation: Reaction with amines can yield a series of amides, introducing diverse functional groups.

    • Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres such as tetrazole or hydroxamic acid to modulate acidity and cell permeability.

  • Region B (Pyridine Core):

    • Substitution: Introduction of small electron-donating or electron-withdrawing groups on the pyridine ring can influence the electronic properties and binding interactions.

    • Isomeric Scaffolds: Moving the positions of the acyl and acrylic acid groups on the pyridine ring (e.g., to the 3- and 5-positions) can explore different binding orientations within the cPLA2α active site.

  • Region C (Acyl Group):

    • Aromatic Ring Substitution: The p-toluoyl group can be replaced with other substituted benzoyl chlorides in the Friedel-Crafts acylation step. This allows for the exploration of electronic and steric effects on potency. For instance, electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) can be introduced at various positions on the phenyl ring.

    • Aliphatic Acyl Groups: Replacing the aromatic p-toluoyl group with aliphatic acyl chlorides of varying chain lengths and branching can probe the nature of the hydrophobic pocket in the enzyme's active site.

    • Heteroaromatic Acyl Groups: Employing heteroaromatic acyl chlorides (e.g., thenoyl, furoyl) can introduce additional hydrogen bonding opportunities.

Biological Evaluation: In-Vitro and Cell-Based Assays

The inhibitory activity of the synthesized compounds against cPLA2α is determined using a combination of in-vitro enzymatic assays and cell-based assays that measure the downstream consequences of enzyme inhibition.

In-Vitro cPLA2α Enzymatic Inhibition Assay

A colorimetric assay using a commercially available kit provides a high-throughput method for determining the direct inhibitory effect of compounds on purified cPLA2α.[6][7]

Enzymatic_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified cPLA2α - Substrate (Arachidonoyl Thio-PC) - DTNB (Ellman's Reagent) - Assay Buffer start->prepare_reagents add_inhibitor Add test compound (inhibitor) at various concentrations to wells prepare_reagents->add_inhibitor add_enzyme Add purified cPLA2α enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding substrate pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_absorbance Measure absorbance at 405-420 nm incubate->measure_absorbance calculate_ic50 Calculate % inhibition and IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in-vitro cPLA2α enzymatic inhibition assay.

Protocol:

  • Prepare solutions of the test compounds in DMSO.

  • In a 96-well plate, add assay buffer, DTNB solution, and the test compound solution to the appropriate wells.

  • Add the purified cPLA2α enzyme to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, arachidonoyl thio-phosphatidylcholine.

  • Immediately begin monitoring the change in absorbance at 405-420 nm over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of a compound to inhibit cPLA2α activity in a cellular context by quantifying the release of radiolabeled arachidonic acid from cell membranes.[8][9]

Protocol:

  • Culture a suitable cell line (e.g., HEK293, U937) in 24-well plates.

  • Label the cells by incubating them with [³H]-arachidonic acid for 18-24 hours. This incorporates the radiolabel into the sn-2 position of membrane phospholipids.

  • Wash the cells to remove unincorporated [³H]-arachidonic acid.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 30-60 minutes.

  • Stimulate the cells with a calcium ionophore (e.g., A23187) or a relevant agonist to activate cPLA2α.

  • After a defined incubation period (e.g., 15-30 minutes), collect the cell culture supernatant.

  • Quantify the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.

  • Calculate the percentage of inhibition of arachidonic acid release for each compound concentration compared to the stimulated vehicle control.

  • Determine the IC50 value as described for the enzymatic assay.

Structure-Activity Relationship (SAR) and Data Presentation

The data obtained from the biological assays will be used to establish a clear SAR for this class of compounds. The following table provides a template for organizing and presenting the inhibitory activity data for a series of analogs.

Compound IDR¹ (Acyl Group)R² (Pyridine Substitution)R³ (Acrylic Acid Moiety)cPLA2α Enzymatic IC50 (nM)AA Release IC50 (nM)
Core p-ToluoylH-COOHDataData
Analog 1 BenzoylH-COOHDataData
Analog 2 4-ChlorobenzoylH-COOHDataData
Analog 3 4-MethoxybenzoylH-COOHDataData
Analog 4 DodecanoylH-COOHDataData
Analog 5 p-Toluoyl4-Methyl-COOHDataData
Analog 6 p-ToluoylH-COOCH₃DataData
Analog 7 p-ToluoylH-CONH₂DataData

Key SAR Insights (Hypothetical, based on related literature):

  • The Carboxylic Acid is Crucial: Esterification or amidation of the acrylic acid moiety is expected to significantly reduce or abolish inhibitory activity, suggesting a critical ionic interaction with the enzyme.

  • Optimal Acyl Group: The nature of the acyl group in Region C is anticipated to be a major determinant of potency. A hydrophobic pocket in the cPLA2α active site likely accommodates this group. Both the electronic nature and the steric bulk of substituents on the benzoyl ring will influence binding affinity. Long-chain aliphatic acyl groups may also show high potency.[10]

  • Pyridine as a Scaffold: The pyridine nitrogen is likely involved in key hydrogen bonding interactions. The substitution pattern on the pyridine ring can modulate the basicity of the nitrogen and introduce steric constraints, thereby fine-tuning the binding affinity.

cPLA2α Signaling Pathway

The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade and its subsequent metabolism into pro-inflammatory eicosanoids.

cPLA2a_Signaling_Pathway cluster_0 Cellular Stimuli cluster_1 Upstream Signaling cluster_2 cPLA2α Activation cluster_3 Arachidonic Acid Release cluster_4 Eicosanoid Synthesis Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Ca_increase ↑ Intracellular Ca²⁺ Stimuli->Ca_increase MAPK MAPK Activation Stimuli->MAPK cPLA2a_inactive Inactive cPLA2α (Cytosol) Ca_increase->cPLA2a_inactive MAPK->cPLA2a_inactive cPLA2a_active Active p-cPLA2α (Membrane Translocation) cPLA2a_inactive->cPLA2a_active Phosphorylation & Ca²⁺ Binding AA Arachidonic Acid (AA) cPLA2a_active->AA Hydrolysis Membrane_PL Membrane Phospholipids Membrane_PL->AA COX COX-1/2 Pathway AA->COX LOX 5-LOX Pathway AA->LOX Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inhibitor (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid & Analogs Inhibitor->cPLA2a_active Inhibition

Caption: The cPLA2α-mediated arachidonic acid signaling cascade.

Conclusion and Future Directions

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid represents a valuable lead scaffold for the development of novel anti-inflammatory agents targeting cPLA2α. The synthetic route is amenable to the generation of diverse libraries of homologs and analogs, and the available bioassays provide a robust platform for their evaluation. Future work should focus on a systematic SAR exploration to identify compounds with improved potency and drug-like properties. In particular, optimizing the acyl group for enhanced hydrophobic interactions and fine-tuning the electronic properties of the pyridine ring are promising avenues for further development. The insights and protocols presented in this guide provide a solid foundation for researchers to advance this promising class of cPLA2α inhibitors towards potential clinical applications.

References

  • Balsinde, J., Winstead, M. V., & Dennis, E. A. (2002).
  • Gijón, M. A., Spencer, D. M., & Leslie, C. C. (2000). Recent advances in the regulation of cytosolic phospholipase A2. Cellular Signalling, 12(6), 337-344.
  • Hernández-Altamirano, J. A., et al. (2022). IC50 curve showing inhibition of the PLA2 enzymatic activity by compounds I, II and III. ResearchGate. Retrieved from [Link]

  • Hirabayashi, T., Murayama, T., & Shimizu, T. (2013). Regulation of cytosolic phospholipase A2α and its role in inflammatory responses. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 437-443.
  • Kudo, I., & Murakami, M. (2002). Phospholipase A2 enzymes.
  • Loo, B. W., Guntaka, R. V., & Kudo, I. (1996). A colorimetric assay for cytosolic phospholipase A2 using detergent-mixed micelles. Analytical Biochemistry, 235(2), 162-167.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Ridder, J. R., Dorn, L. T., & Cruz, A. J. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. FHSU Scholars Repository. Retrieved from [Link]

  • Selvita. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Video]. YouTube. Retrieved from [Link]

  • CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. (n.d.). Google Patents.
  • University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Zarrow, E. H., et al. (2004). Structure-activity relationships of indole-based inhibitors of human cytosolic phospholipase A2. Journal of Medicinal Chemistry, 47(10), 2536-2547.

Sources

Protocols & Analytical Methods

Method

Application Note: (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid as a Critical Pharmaceutical Intermediate

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (also known as (E)-3-[6-(4-methylbenzoyl)-2-pyridinyl]-2-propenoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (also known as (E)-3-[6-(4-methylbenzoyl)-2-pyridinyl]-2-propenoic acid) is a highly specialized, penultimate chemical intermediate used in the synthesis of Acrivastine [1]. Acrivastine is a second-generation, non-sedating H1-receptor antagonist structurally related to triprolidine, indicated for the acute treatment of allergic rhinitis and hay fever[2].

This application note provides an authoritative guide on the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for handling this intermediate. By understanding the causality behind the synthetic sequence—specifically the timing of the Heck coupling versus the Wittig olefination—process chemists can optimize the yield and stereochemical purity of the final Active Pharmaceutical Ingredient (API)[3].

Mechanistic Rationale & Synthetic Strategy

The synthesis of Acrivastine requires the precise installation of two distinct alkene moieties with specific stereochemistry around a central pyridine ring. The strategic use of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid as the key intermediate is driven by the following chemical causalities:

  • Orthogonal Reactivity: The intermediate features a pre-installed (E)-acrylic acid group at the C2 position and a p-toluoyl (4-methylbenzoyl) group at the C6 position of the pyridine ring. Installing the acrylic acid moiety via a Heck coupling before the Wittig reaction prevents cross-reactivity. If the Wittig olefination were performed first, the resulting sensitive diene system could degrade or isomerize under the harsh palladium-catalyzed conditions required for the Heck coupling[3].

  • Electrophilic Priming: The p-toluoyl ketone serves as the exact electrophilic center required for the subsequent Wittig olefination with triphenyl[2-(1-pyrrolidinyl)ethyl]phosphonium bromide[3].

  • Stereochemical Control: The Wittig reaction on this intermediate yields a mixture of (E,E) and (E,Z) isomers. Because the first double bond is already locked in the (E)-configuration, downstream purification only needs to resolve the stereochemistry of the newly formed alkene to isolate the active (E,E)-isomer of Acrivastine[3].

SynthWorkflow SM 2-Bromo-6-(p-toluoyl)pyridine Heck Heck Coupling (Pd(OAc)2, Ethyl Acrylate) SM->Heck Int (E)-3-(6-(p-Toluoyl)-2-pyridyl) acrylic acid Heck->Int Wittig Wittig Olefination (n-BuLi, Phosphonium Salt) Int->Wittig Sep Isomer Separation (Chromatography) Wittig->Sep API Acrivastine (E,E-Isomer) Sep->API

Synthetic workflow from 2-bromo-6-(p-toluoyl)pyridine to Acrivastine via the acrylic acid intermediate.

Physicochemical Profiling & Quantitative Data

To ensure rigorous quality control during process scale-up, the physicochemical properties of the intermediate and the pharmacokinetic parameters of the final API must be continuously monitored.

Table 1: Physicochemical Properties of the Intermediate
ParameterSpecification / Value
Chemical Name (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid
Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in THF, DMF, DMSO; sparingly soluble in Water
Role in Synthesis Penultimate precursor; electrophile for Wittig olefination
Table 2: Pharmacokinetic Profile of the Final API (Acrivastine)

The rapid onset and short duration of Acrivastine dictate the necessity for high-purity API synthesis, as impurities can alter its linear pharmacokinetics[2].

ParameterValueClinical Significance
Peak Plasma Concentration (Cmax) 73 - 179 ng/mLRapid onset of action for "on demand" allergy therapy.
Time to Peak (Tmax) 0.85 - 1.4 hoursFast absorption post-ingestion.
Elimination Half-life (t1/2) 1.7 hoursShort-acting; necessitates multiple daily doses.
Plasma Protein Binding 50 ± 2.0%Concentration-independent binding (primarily albumin).
Primary Elimination Route RenalRequires monitoring in renally impaired patients.

Data sourced from pharmacokinetic evaluations of Acrivastine formulations[2].

Experimental Protocols

The following methodologies provide self-validating, step-by-step procedures for synthesizing the intermediate and converting it into the final API.

Protocol A: Synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid via Heck Coupling

Objective: To install the (E)-acrylic acid moiety onto the pyridine scaffold[3].

  • Reagent Charging: In a flame-dried Schlenk flask under N2, charge 2-bromo-6-(p-toluoyl)pyridine (1.0 eq), Palladium(II) acetate (Pd(OAc)2, 0.05 eq), and Tri(o-tolyl)phosphine (P(o-tolyl)3, 0.1 eq).

  • Solvent & Base Addition: Add anhydrous DMF (10 mL/g of substrate), followed by Triethylamine (Et3N, 2.0 eq) and Ethyl acrylate (1.5 eq).

  • Reaction Execution: Heat the mixture to 130 °C for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material and the emergence of a highly UV-active spot (due to extended conjugation) indicates successful coupling.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in Ethanol. Add 2M NaOH (aq) (2.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the product. Filter and dry under vacuum to yield (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid[3].

    • Causality Note: P(o-tolyl)3 is selected over standard PPh3 due to its increased steric bulk, which accelerates the reductive elimination step of the catalytic cycle. Hydrolysis is strictly performed at room temperature to prevent isomerization of the (E)-double bond.

Protocol B: Wittig Olefination to Acrivastine

Objective: To construct the diene system of Acrivastine via ketone olefination[3].

  • Ylide Formation: Suspend triphenyl[2-(1-pyrrolidinyl)ethyl]phosphonium bromide (1.2 eq) in anhydrous THF under N2. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-Butyllithium (n-BuLi, 2.5M in hexanes, 2.4 eq) dropwise. Stir for 30 minutes.

    • Self-Validation: The reaction mixture will transition to a deep orange/red color, visually confirming the formation of the active phosphorus ylide.

  • Coupling: Dissolve (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the ylide at -78 °C.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench with saturated NH4Cl (aq). Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na2SO4 and concentrate.

  • Isomer Separation: The reaction yields a mixture of (E,E) and (E,Z) isomers. Isolate the target (E,E)-isomer (Acrivastine) via silica gel chromatography (eluting with DCM:MeOH:NH4OH gradients)[3].

    • Causality Note: Exactly 2.4 equivalents of n-BuLi are required. The first equivalent is consumed by deprotonating the free carboxylic acid of the intermediate, while the remaining equivalents generate the ylide. Cooling to -78 °C controls the highly exothermic deprotonation and maximizes the kinetic (E)-selectivity of the newly formed double bond.

Pharmacological Context: H1-Receptor Signaling Pathway

To contextualize the importance of synthesizing the correct (E,E)-isomer, one must understand its biological target. Acrivastine functions as a potent, competitive antagonist of the Histamine H1 receptor. By blocking this Gq-protein coupled receptor, Acrivastine halts the downstream phospholipase C (PLC) cascade, preventing the intracellular calcium release that triggers allergic inflammation[2].

SignalingPathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Agonist Acrivastine Acrivastine (Final API) Acrivastine->H1R Antagonist (Blocks) Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Allergy Allergic Inflammation Ca->Allergy

Mechanism of action of Acrivastine blocking the H1-receptor mediated inflammatory signaling pathway.

References

  • Warner-Lambert Company. "Non-sedating acrivastine preparation." WIPO (PCT) Patent WO1998052566A1, Published Nov 26, 1998.
  • Pharmaffiliates. "Acrivastine - API: Product Specifications and Applications." Pharmaffiliates Catalog, 2024. Available at:[Link]

Sources

Application

Application Note: Biological Activity and Pharmacological Profiling of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid Derivatives

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS 94094-27-6) serves as the critical structural pharmacophore and synthetic intermediate for a highly specific class of triprolidine-derived, second-generation antihistamines [4.2]. The most prominent derivative of this scaffold is Acrivastine , an H1-receptor inverse agonist. The biological activity of these derivatives is defined by their potent suppression of histamine-induced pro-inflammatory pathways, coupled with a highly engineered pharmacokinetic profile that prevents blood-brain barrier (BBB) permeation. This application note details the structural causality behind their biological activity and provides self-validating experimental protocols for evaluating novel derivatives in this class.

Structural Pharmacology: The Zwitterionic Advantage

The transition from first-generation antihistamines (e.g., Triprolidine) to non-sedating second-generation derivatives was achieved through precise structural modification. The addition of the acrylic acid moiety to the 6-(p-toluoyl)-2-pyridyl core is a deliberate pharmacokinetic strategy[1].

Causality of Non-Sedation: At a physiological pH of 7.4, the basic amine group in the derivative's side chain becomes protonated, while the carboxylic acid of the acrylic acid group deprotonates. This forms a highly stable zwitterion [2]. While the molecule retains high affinity for the peripheral H1 receptor, its zwitterionic nature drastically lowers its lipophilicity (log D). This prevents passive diffusion across the lipophilic endothelial cells of the blood-brain barrier, effectively eliminating the central nervous system (CNS) depression and sedative side effects characteristic of earlier antihistamines.

Mechanistic Pathway: H1 Receptor Inverse Agonism

Derivatives of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid do not merely block histamine; they act as inverse agonists . The H1 receptor exists in an equilibrium between an active and inactive state. Histamine stabilizes the active state, triggering Gq/11 protein coupling, Phospholipase C (PLC) activation, and the subsequent upregulation of the NF-κB transcription factor[3].

These derivatives preferentially bind to and stabilize the inactive state of the H1 receptor. This inverse agonism actively downregulates NF-κB transcription, thereby suppressing the release of pro-inflammatory cytokines and adhesion molecules such as ICAM-1, VCAM-1, and IL-6[3].

H1_Signaling Histamine Histamine (Endogenous Agonist) H1_Active H1 Receptor (Active State) Histamine->H1_Active Agonism Derivative Acrylic Acid Derivative (Inverse Agonist) H1_Inactive H1 Receptor (Inactive State) Derivative->H1_Inactive Inverse Agonism Gq Gq/11 Protein Activation H1_Active->Gq Blockade Suppression of NF-κB Transcription H1_Inactive->Blockade PLC Phospholipase C (PLC) Pathway Gq->PLC NFkB NF-κB Activation PLC->NFkB Cytokines Pro-inflammatory Cytokines (ICAM-1, IL-6, VCAM-1) NFkB->Cytokines

Fig 1: Inverse agonism of H1 receptors by acrylic acid derivatives suppresses NF-κB pathways.

Quantitative Pharmacological Profiling

The table below summarizes the pharmacological shift achieved by appending the acrylic acid moiety to the core scaffold, comparing it against both its precursor class and a zwitterionic reference standard.

Compound ClassRepresentative DrugH1 Receptor Affinity (Ki, nM)BBB Penetration (%)Sedative PotentialHalf-Life (t1/2, h)
1st Gen Precursor Triprolidine~1.2High (>50%)High2.0 - 3.0
Acrylic Acid Derivative Acrivastine~3.5Low (<5%)Minimal1.5 - 2.0
Zwitterionic Reference Cetirizine~6.0Low (<5%)Minimal8.0 - 9.0

Self-Validating Experimental Protocols

To accurately assess the biological activity of new (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid derivatives, laboratories must utilize assays that isolate receptor affinity and membrane permeability.

Protocol A: In Vitro H1-Receptor Radioligand Competition Assay

Objective: Determine the absolute binding affinity (Ki) of novel derivatives to the human H1 receptor. Causality of Design: CHO-K1 cells stably expressing hH1R are utilized because they lack endogenous mammalian histamine receptors, ensuring absolute signal specificity. [³H]-mepyramine is selected as the radioligand due to its high specific activity and well-characterized KD, allowing for precise Ki calculation via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize hH1R-expressing CHO-K1 cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10 µ g/well .

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]-mepyramine (final concentration 1 nM), and 50 µL of the test derivative (serial dilutions from 10⁻⁵ to 10⁻¹¹ M).

  • Self-Validation (Quality Control): Dedicate 4 wells to total binding (buffer only) and 4 wells to non-specific binding (NSB) using 10 µM Triprolidine. System Check: The assay plate must yield a Z'-factor > 0.5 to be considered valid for data extraction.

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand adherence.

  • Quantification: Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD).

Protocol B: High-Throughput PAMPA-BBB Permeability Assay

Objective: Validate the non-sedating profile by quantifying passive diffusion across an artificial blood-brain barrier. Causality of Design: The PAMPA (Parallel Artificial Membrane Permeability Assay) model specifically utilizes porcine brain lipid extract. This accurately mimics the unique sphingomyelin and cholesterol ratios of the human BBB, providing a highly predictive effective permeability (Pe) value for CNS exclusion without interference from active efflux transporters (e.g., P-gp).

PAMPA_Workflow Prep Step 1 Compound Prep Donor Step 2 Donor Compartment Prep->Donor Membrane Step 3 Porcine Brain Lipid Donor->Membrane Acceptor Step 4 Acceptor Incubation Membrane->Acceptor LCMS Step 5 LC-MS/MS Quant Acceptor->LCMS

Fig 2: Self-validating PAMPA-BBB workflow for quantifying passive membrane permeability.

Step-by-Step Methodology:

  • Lipid Application: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Preparation: Dilute the acrylic acid derivatives in PBS (pH 7.4) containing 5% DMSO to a final concentration of 10 µM. Add 150 µL to the donor wells.

  • Acceptor Preparation: Add 300 µL of pure PBS (pH 7.4) containing 5% DMSO to the acceptor plate wells.

  • Self-Validation (Quality Control): Run Verapamil (high permeability control) and Atenolol (low permeability control) concurrently. System Check: Calculate mass balance post-assay. A mass balance > 80% is strictly required to rule out false "non-permeable" results caused by non-specific binding to the plasticware.

  • Incubation & Analysis: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 4 hours. Separate the plates and quantify compound concentrations in both compartments using LC-MS/MS to calculate the Pe.

References

  • Pharmaffiliates. Acrivastine and its Impurities: (E)-3-(6-(4-Methylbenzoyl)pyridin-2-yl)acrylic Acid (CAS 94094-27-6). Retrieved from:[Link]

  • Clinical Reviews in Allergy & Immunology. Histamine and the Classic Antihistamines. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Actual therapeutic management of allergic and hyperreactive nasal disorders. Retrieved from:[Link]

Sources

Method

The Strategic Utility of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid in Heterocyclic Synthesis: A Detailed Guide for Researchers

Introduction: The Pyridine Scaffold and the Promise of a Versatile Building Block Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridine Scaffold and the Promise of a Versatile Building Block

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, the pyridine ring holds a privileged status in medicinal chemistry due to its unique electronic properties and ability to engage in crucial biological interactions.[1] The nitrogen atom's capacity for hydrogen bonding and the ring's involvement in π-π stacking interactions contribute significantly to the binding affinity and specificity of drug candidates.[1] This has led to the incorporation of pyridine scaffolds in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][3]

This application note presents a comprehensive guide to the synthesis and utilization of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid , a highly functionalized and versatile building block for the construction of diverse heterocyclic systems. Its unique architecture, featuring a pyridine core, a ketone moiety, and an α,β-unsaturated carboxylic acid, offers multiple reactive sites for strategic elaboration into more complex molecular frameworks. This guide provides detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals seeking to leverage this promising intermediate in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The table below summarizes key data for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

PropertyValueReference
CAS Number 94094-27-6[4]
Molecular Formula C₁₆H₁₃NO₃[4]
Molecular Weight 267.28 g/mol [4]
Appearance White to off-white solid
Melting Point Not available[4]
Boiling Point 500.31 °C at 760 mmHg (Predicted)[4]
Density 1.257 g/cm³ (Predicted)[4]

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis of the Building Block: A Stepwise Approach

The synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid can be envisioned through a three-step sequence starting from readily available 2-methylpyridine (2-picoline). This synthetic strategy is designed to be robust and scalable, providing a reliable source of the target building block.

G cluster_0 Synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid 2-Methylpyridine 2-Methylpyridine 2-Methyl-6-(p-toluoyl)pyridine 2-Methyl-6-(p-toluoyl)pyridine 2-Methylpyridine->2-Methyl-6-(p-toluoyl)pyridine Step 1: Friedel-Crafts Acylation 6-(p-Toluoyl)-2-pyridinecarboxaldehyde 6-(p-Toluoyl)-2-pyridinecarboxaldehyde 2-Methyl-6-(p-toluoyl)pyridine->6-(p-Toluoyl)-2-pyridinecarboxaldehyde Step 2: Selective Oxidation Target_Molecule (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid 6-(p-Toluoyl)-2-pyridinecarboxaldehyde->Target_Molecule Step 3: Knoevenagel Condensation

Figure 1: Proposed synthetic pathway for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

Step 1: Friedel-Crafts Acylation of 2-Methylpyridine

The initial step involves the introduction of the p-toluoyl group at the 6-position of the pyridine ring via a Friedel-Crafts acylation reaction. The pyridine nitrogen can complicate this reaction by coordinating with the Lewis acid catalyst; however, careful control of reaction conditions can lead to the desired product.

Protocol 1: Synthesis of 2-Methyl-6-(p-toluoyl)pyridine

  • Materials:

    • 2-Methylpyridine (2-picoline)

    • p-Toluoyl chloride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Ice

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add p-toluoyl chloride (1.0 equivalent) to the stirred suspension.

    • To this mixture, add 2-methylpyridine (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-methyl-6-(p-toluoyl)pyridine.

Causality Behind Experimental Choices: The use of a slight excess of AlCl₃ is crucial for activating the acyl chloride and driving the reaction to completion.[5] The slow, controlled addition of the pyridine substrate at low temperature helps to manage the exothermic reaction and minimize side product formation. The acidic workup is necessary to decompose the aluminum chloride complexes formed during the reaction.

Step 2: Selective Oxidation of the Methyl Group

The second step involves the selective oxidation of the methyl group at the 2-position to an aldehyde. Selenium dioxide (SeO₂) is a well-established reagent for this transformation, particularly for activated methyl groups on heteroaromatic rings.[6]

Protocol 2: Synthesis of 6-(p-Toluoyl)-2-pyridinecarboxaldehyde

  • Materials:

    • 2-Methyl-6-(p-toluoyl)pyridine

    • Selenium Dioxide (SeO₂)

    • 1,4-Dioxane

    • Celite®

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-6-(p-toluoyl)pyridine (1.0 equivalent) in 1,4-dioxane.

    • Add selenium dioxide (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to approximately 60-70 °C and filter through a pad of Celite® to remove the precipitated black selenium.

    • Wash the Celite® pad with hot dioxane.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 6-(p-toluoyl)-2-pyridinecarboxaldehyde.

Causality Behind Experimental Choices: Selenium dioxide is a specific and effective reagent for the oxidation of activated methyl groups to aldehydes.[7][8] The use of dioxane as a solvent is common for SeO₂ oxidations as it is relatively inert and has a suitable boiling point for the reaction. Filtering the hot solution through Celite® is an effective way to remove the insoluble selenium byproduct.

Step 3: Knoevenagel Condensation to Form the Acrylic Acid

The final step in the synthesis of the target building block is a Knoevenagel condensation between the aldehyde and malonic acid. The Doebner modification of this reaction, which utilizes pyridine as both the solvent and a base, with a catalytic amount of piperidine, is particularly well-suited for this transformation and typically results in the formation of the thermodynamically more stable (E)-isomer.[9]

G cluster_0 Knoevenagel Condensation Mechanism Aldehyde 6-(p-Toluoyl)-2- pyridinecarboxaldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct + Enolate Malonic_Acid Malonic Acid Enolate Enolate Malonic_Acid->Enolate + Piperidine - H⁺ Intermediate Unstable Intermediate Aldol_Adduct->Intermediate - H₂O Product (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid Intermediate->Product - CO₂

Figure 2: Simplified mechanism of the Doebner-Knoevenagel condensation.

Protocol 3: Synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid

  • Materials:

    • 6-(p-Toluoyl)-2-pyridinecarboxaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized water

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-(p-toluoyl)-2-pyridinecarboxaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.

    • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (approximately 115 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of cold deionized water.

    • Acidify the aqueous mixture to a pH of 3-4 with concentrated HCl. This will cause the product to precipitate.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol/water to obtain pure (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

Causality Behind Experimental Choices: The Doebner modification is employed here as it directly yields the α,β-unsaturated carboxylic acid through a condensation-decarboxylation sequence. Pyridine serves as an excellent solvent and base for this reaction, while piperidine acts as a more effective basic catalyst to generate the enolate of malonic acid. Acidification during workup is essential to protonate the carboxylate and precipitate the final product.

Applications in Heterocyclic Synthesis

The strategic placement of multiple functional groups makes (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid a powerful precursor for the synthesis of a variety of heterocyclic scaffolds. The α,β-unsaturated carbonyl system is a key reactive motif, enabling transformations such as Michael additions and cycloaddition reactions.

Synthesis of Substituted Pyridones and Dihydropyridines via Michael Addition and Cascade Cyclization

The electron-deficient β-carbon of the acrylic acid moiety is susceptible to nucleophilic attack by a variety of Michael donors. This Michael addition can be the first step in a cascade reaction sequence, where a subsequent intramolecular cyclization leads to the formation of a new heterocyclic ring.

G cluster_1 Heterocycle Synthesis via Michael Addition Building_Block (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid Michael_Adduct Michael Adduct Building_Block->Michael_Adduct + Nucleophile (e.g., Amine, Enolate) Pyridone Substituted Pyridone Michael_Adduct->Pyridone Intramolecular Cyclization Dihydropyridine Substituted Dihydropyridine Michael_Adduct->Dihydropyridine Intramolecular Cyclization

Figure 3: General scheme for heterocycle synthesis via Michael addition.

Protocol 4: General Procedure for the Synthesis of a Dihydropyridone Derivative

This protocol outlines a general approach for the synthesis of a dihydropyridone derivative through a cascade aza-Michael addition-cyclization.

  • Materials:

    • (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid

    • Primary amine (e.g., benzylamine, aniline)

    • Aprotic solvent (e.g., Toluene, Xylene)

    • Dean-Stark trap (optional)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if necessary), dissolve (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (1.0 equivalent) and the primary amine (1.1 equivalents) in the chosen solvent.

    • Heat the reaction mixture to reflux. The aza-Michael addition is often rapid, and the subsequent intramolecular cyclization (amidation) may require several hours. The removal of water can drive the cyclization to completion.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the desired dihydropyridone.

Causality Behind Experimental Choices: The choice of a primary amine as the nucleophile allows for the initial Michael addition followed by an intramolecular amidation to form the pyridone ring.[10][11] Refluxing in a high-boiling aprotic solvent facilitates both the initial addition and the subsequent dehydration/cyclization step.

Construction of Six-Membered Rings via Diels-Alder Reactions

The electron-deficient alkene of the acrylic acid moiety can act as a dienophile in a [4+2] cycloaddition (Diels-Alder) reaction with an electron-rich diene. This powerful reaction allows for the stereospecific construction of a new six-membered ring, leading to complex polycyclic structures.

Protocol 5: General Procedure for a Diels-Alder Reaction

This protocol provides a general framework for the cycloaddition of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid with a suitable diene.

  • Materials:

    • (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid

    • Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, Danishefsky's diene)

    • High-boiling solvent (e.g., Toluene, Xylene)

    • Lewis acid catalyst (optional, e.g., AlCl₃, ZnCl₂)

  • Procedure:

    • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (1.0 equivalent) and the diene (1.5-2.0 equivalents) in the chosen solvent.

    • If using a Lewis acid catalyst, add it to the reaction mixture at room temperature.

    • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The Diels-Alder reaction is a thermally promoted cycloaddition.[12] The electron-withdrawing nature of the carboxyl and pyridyl groups on the alkene (dienophile) makes it suitable for reaction with electron-rich dienes.[9] In some cases, a Lewis acid catalyst can be used to lower the reaction temperature and improve the rate and selectivity of the cycloaddition.[13]

Conclusion

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is a strategically designed building block that offers a wealth of opportunities for the synthesis of novel and complex heterocyclic compounds. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an invaluable tool for medicinal chemists and synthetic organic chemists. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers to unlock the full potential of this versatile intermediate in their pursuit of new molecular entities with promising biological activities.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed. (n.d.). Retrieved March 21, 2026, from [Link]

  • Cas 94094-27-6,(E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid | lookchem. (n.d.). Retrieved March 21, 2026, from [Link]

  • Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). Retrieved March 21, 2026, from [Link]

  • Knoevenagel Condensation - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Diels–Alder reaction - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • (PDF) Advances in the Synthesis of 3‐Acyl‐2‐Pyridones: Strategies and Methods for Accessing the Versatile Scaffold - ResearchGate. (2025, January 2). Retrieved March 21, 2026, from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]

  • Selenium-Dioxide - DU Chem. (n.d.). Retrieved March 21, 2026, from [Link]

  • One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives - Der Pharma Chemica. (n.d.). Retrieved March 21, 2026, from [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Retrieved March 21, 2026, from [Link]

  • Q41E Although the Diels–Alder react... [FREE SOLUTION] - Vaia. (n.d.). Retrieved March 21, 2026, from [Link]

  • IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP - Semantic Scholar. (2003, February 10). Retrieved March 21, 2026, from [Link]

  • Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]

  • Diels-Alder Reaction (a very important reaction) Reaction between a conjugated diene and an alkene (dienophile) to give a cycloh. (n.d.). Retrieved March 21, 2026, from [Link]

  • Module 1 : Oxidation Reactions - NPTEL Archive. (n.d.). Retrieved March 21, 2026, from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Michael addition reaction - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. - NSF PAR. (n.d.). Retrieved March 21, 2026, from [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. (2019, November 13). Retrieved March 21, 2026, from [Link]

  • Michael Addition | Chem-Station Int. Ed. (2014, March 31). Retrieved March 21, 2026, from [Link]

Sources

Application

Mass spectrometry of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid

Application Note: LC-MS/MS Characterization and Quantitation of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid Introduction & Scientific Context (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS: 94094-27-6), structurally sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Characterization and Quantitation of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid

Introduction & Scientific Context

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS: 94094-27-6), structurally synonymous with (E)-3-(6-(4-methylbenzoyl)pyridin-2-yl)acrylic acid, is a critical synthetic intermediate and potential process-related impurity in the manufacturing of the second-generation histamine H1-receptor antagonist, Acrivastine[1]. Regulatory frameworks for active pharmaceutical ingredients (APIs) mandate the rigorous identification and quantitation of impurities at thresholds as low as 0.05% to ensure drug safety and efficacy.

Due to the structural similarities between this intermediate and the final API, high-resolution chromatographic separation coupled with highly specific detection is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the requisite sensitivity and selectivity to monitor this specific compound within complex API matrices, serving as the gold standard for impurity profiling[2].

Ionization and Fragmentation Causality

Understanding the gas-phase thermodynamic behavior of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is fundamental to developing a robust, self-validating MRM method. The molecule (Chemical Formula: C16H13NO3, Exact Mass: 267.0895 Da) features a basic pyridine nitrogen that acts as an excellent proton acceptor during Electrospray Ionization (ESI). Consequently, the method utilizes ESI in positive ion mode (ESI+), yielding a highly abundant protonated precursor ion, [M+H]+ at m/z 268.1.

Upon isolation in the first quadrupole (Q1) and subsequent Collision-Induced Dissociation (CID) in the collision cell (Q2), the [M+H]+ ion undergoes specific, predictable fragmentation pathways governed by the molecule's structural energetics[3]:

  • m/z 119.1 (Quantifier): Alpha-cleavage at the benzoyl carbonyl bond yields the p-toluoyl cation (C8H7O+). This is the most thermodynamically stable product ion due to the resonance stabilization of the acylium ion, making it the optimal choice for the primary quantitative MRM transition.

  • m/z 224.1 (Qualifier 1): The acrylic acid moiety undergoes a neutral loss of carbon dioxide (-44 Da), a classic fragmentation signature for carboxylic acids[4].

  • m/z 250.1 (Qualifier 2): A lower-energy neutral loss of water (-18 Da) from the carboxylic acid group.

Fragmentation M [M+H]+ m/z 268.1 (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid F1 Fragment A m/z 224.1 Loss of CO2 M->F1 - CO2 (44 Da) CID F2 Fragment B m/z 250.1 Loss of H2O M->F2 - H2O (18 Da) CID F3 Fragment C m/z 119.1 p-Toluoyl Cation M->F3 Alpha-cleavage CID

Figure 1: ESI+ CID fragmentation pathway of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

Experimental Methodology and Protocol

To ensure a self-validating and reproducible system, the following protocol details the causality behind the chromatographic and mass spectrometric choices.

Sample Preparation (Dilute-and-Shoot)
  • Step 1: API Dissolution. Accurately weigh 10.0 mg of the Acrivastine API (or in-process sample) and dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution. Rationale: The mixed organic/aqueous solvent ensures complete dissolution of both the lipophilic p-toluoyl moiety and the polar acrylic acid group.

  • Step 2: Matrix Dilution. Dilute the stock solution 1:100 in the initial mobile phase conditions (5% Acetonitrile / 95% Water). Rationale: This prevents solvent-mismatch peak distortion (fronting/broadening) during UHPLC injection.

  • Step 3: Internal Standard Spiking. Spike the sample with a stable isotope-labeled internal standard (e.g., Acrivastine-d6) at a constant concentration (50 ng/mL). Rationale: This creates a self-validating assay by correcting for matrix-induced ion suppression and injection volume fluctuations.

  • Step 4: Filtration. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial to protect the sub-2-micron UHPLC column from particulate fouling.

UHPLC Separation Parameters
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size. Rationale: The high-efficiency hydrophobic retention is necessary to baseline-resolve the impurity from the massive main Acrivastine peak.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile. Rationale: Formic acid serves a dual purpose: it provides the abundant protons required to drive ESI+ ionization efficiency and suppresses the ionization of residual silanols on the column, preventing peak tailing of the basic pyridine group.

  • Gradient Program: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C. Rationale: A high desolvation temperature is required to efficiently evaporate the aqueous portion of the mobile phase at a 0.4 mL/min flow rate, ensuring stable Taylor cone formation.

Workflow S1 Sample Prep API Dissolution & Dilution S2 UHPLC C18 Gradient Separation S1->S2 S3 ESI+ Desolvation & Protonation S2->S3 S4 QqQ MS MRM Mode Detection S3->S4 S5 Data Analysis Impurity Quantitation S4->S5

Figure 2: End-to-end LC-MS/MS analytical workflow for API impurity profiling.

Quantitative Data Summary

The table below summarizes the optimized MRM transitions, collision energies, and analytical performance metrics for the quantitation of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

Precursor Ion (m/z)Product Ion (m/z)FunctionCollision Energy (eV)Cone Voltage (V)Typical LOD (ng/mL)
268.1119.1Quantifier25300.5
268.1224.1Qualifier 118301.2
268.1250.1Qualifier 215302.0

Method Validation Note: Linearity is typically established from 1.0 ng/mL (LOQ) to 1000 ng/mL with a correlation coefficient (R²) > 0.995, ensuring reliable quantitation below the 0.05% ICH reporting threshold.

References

  • Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of acrivastine and pseudoephedrine in human plasma and its application in pharmacokinetics. Arzneimittelforschung / PubMed.[Link]

  • Active drug substance impurity profiling part II. LC/MS/MS fingerprinting. Journal of Pharmaceutical and Biomedical Analysis / PubMed.[Link]

  • 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.[Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. Chimia.[Link]

Sources

Method

Application Note: Pyridylacrylic Acids as Versatile Ligands in Advanced Coordination Chemistry and Biosensing

I. The Ligand's Architectural Logic In the design of advanced coordination polymers (CPs) and metal-organic frameworks (MOFs), the selection of the organic linker dictates the entire supramolecular topology.

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Author: BenchChem Technical Support Team. Date: April 2026

I. The Ligand's Architectural Logic

In the design of advanced coordination polymers (CPs) and metal-organic frameworks (MOFs), the selection of the organic linker dictates the entire supramolecular topology. Pyridylacrylic acids—most notably the 3-(3-pyridyl)acrylic acid and 3-(4-pyridyl)acrylic acid isomers—have emerged as highly strategic bifunctional ligands.

The causality behind their widespread adoption lies in their distinct spatial and electronic properties. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the carboxylate moiety acts as a "hard" base, exhibiting a strong thermodynamic affinity for hard metal ions like Lanthanides (e.g., Gd³⁺, Eu³⁺). Conversely, the pyridyl nitrogen serves as a "soft" or borderline base, preferentially coordinating with transition metals (e.g., Cu⁺, Ag⁺, Zn²⁺). This dual-site nature makes them unparalleled building blocks for constructing heterometallic d-f block frameworks.

Furthermore, the trans (E) configuration of the acrylic double bond enforces strict conformational rigidity. This rigidity prevents the ligand from simply chelating a single metal center, forcing it instead to bridge multiple metal ions across space. When primary coordination sites are saturated or protonated, the uncoordinated moieties act as potent hydrogen-bond donors/acceptors (O-H···N, C-H···O) and participate in π-π stacking, driving the self-assembly of intricate 3D crystal lattices [1].

G LIGAND Pyridylacrylic Acid (Bifunctional Ligand) NDONOR Pyridyl N-Donor (Soft Base Site) LIGAND->NDONOR ODONOR Carboxylate O-Donor (Hard Base Site) LIGAND->ODONOR OLEFIN Olefin Double Bond (π-Coordination) LIGAND->OLEFIN TM Transition Metals (e.g., Cu, Ag, Zn) NDONOR->TM Coordination LN Lanthanides (e.g., Gd, Eu) ODONOR->LN Coordination OLEFIN->TM η²-Binding

Structural rationale of pyridylacrylic acid coordination sites and metal affinities.

II. Mechanistic Pathways in Framework Assembly

Lanthanide-Based MOFs

Reactions between 3-(3-pyridyl)acrylic acid and Lanthanide series metals yield highly stable multidimensional frameworks. For instance, in Gadolinium(III) complexes, the Gd³⁺ ion typically adopts an eight-coordinated bicapped trigonal prismatic geometry, binding to seven oxygen atoms and one nitrogen atom from different ligand molecules. This extensive bridging results in robust 2D or 3D topologies that are highly valued for their luminescent and magnetic properties [2].

Copper(I)-Olefin Dimeric Complexes

A uniquely fascinating application is the synthesis of Cu(I)-olefin coordination polymers. By subjecting a mixture of CuCl and pyridylacrylic acids to UV irradiation followed by hydrothermal treatment, highly stable 3D Cu(I)-olefin dimers are formed. Here, the olefin double bond actively participates in η²-coordination with the Cu(I) center. The causality of the UV step is to facilitate the photochemical reduction or activation of the species, allowing the labile Cu(I)-olefin bonds to form—a structural feature critical for light-olefin/paraffin separation technologies [3].

Electrochemical Biosensors

Beyond crystalline MOFs, polymerized derivatives like poly(3-(3-pyridyl)acrylic acid) are utilized in surface chemistry. When deposited onto glassy carbon electrodes and integrated with silver nanoparticles (AgNPs) and carbon nanotubes, the polymer's functional groups provide an excellent microenvironment for electron transfer. This nanocomposite architecture is deployed as a highly sensitive electrochemical biosensor for the simultaneous determination of DNA sequences, dopamine, and ascorbic acid [4].

III. Quantitative Landscape

The following table summarizes the structural outcomes and applications based on the ligand isomer and metal center utilized:

Ligand / DerivativeMetal CenterDimensionalityKey Structural FeaturePrimary Application
3-(3-pyridyl)acrylic acid Gd(III)2D / 3DBicapped trigonal prismatic Gd; O/N bridgingLuminescent & Magnetic MOFs
3-(4-pyridyl)acrylic acid Cu(I)3Dη²-olefin coordination; Extensive H-bonded networkOlefin separation, Catalysis
Poly(3-(3-pyridyl)acrylic acid) Ag (NPs)NanocompositePolymer-wrapped carbon nanotubesElectrochemical Biosensing

IV. Validated Synthetic Methodologies

The synthesis of these coordination compounds relies heavily on thermodynamic control. Below are self-validating protocols designed to ensure reproducibility.

Workflow STEP1 Step 1: Reagent Mixing Metal Salt + Ligand + Solvent STEP2 Step 2: UV Irradiation (Optional for Olefin Activation) STEP1->STEP2 STEP3 Step 3: Hydrothermal Reaction Teflon Autoclave (100-150°C) STEP2->STEP3 STEP4 Step 4: Controlled Cooling Slow cooling to RT (1-2 °C/h) STEP3->STEP4 STEP5 Step 5: Crystal Harvesting Filtration & Washing STEP4->STEP5

Standardized workflow for the hydrothermal synthesis of coordination polymers.

Protocol A: Hydrothermal Synthesis of [Gd(3-PYA)₃]ₙ Coordination Polymer

Hydrothermal synthesis is chosen because it overcomes the poor ambient solubility of the rigid ligands and utilizes high pressure to drive the assembly of dense, thermodynamically stable frameworks.

  • Reagent Preparation: Disperse 0.5 mmol of Gd₂O₃ and 2.0 mmol of 3-(3-pyridyl)acrylic acid in 14 mL of deionized water.

  • pH Adjustment (Critical): Adjust the pH of the solution to approximately 5.5.

    • Causality: If the pH drops below 3.0, the pyridyl nitrogen becomes fully protonated (forming a pyridinium salt), which destroys its ability to coordinate with the metal, forcing the system to form purely hydrogen-bonded organic networks instead [1].

  • Autoclave Sealing: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

    • Self-Validation Checkpoint: Before sealing, ensure the mixture is a homogeneous suspension. If large aggregates remain, sonicate for 15 minutes to ensure uniform nucleation sites.

  • Thermal Processing: Heat the reactor to 195 °C (468 K) and maintain under autogenous pressure for 6 days.

  • Controlled Cooling: Cool the reactor to room temperature at a strict rate of 1.5 °C/h.

    • Self-Validation Checkpoint: Post-reaction, the presence of a clear mother liquor with distinct, faceted colorless crystals validates the cooling rate. A cloudy solution with amorphous powder indicates the cooling rate was too fast, leading to kinetic precipitation.

Protocol B: Photochemical-Hydrothermal Synthesis of Cu(I)-Olefin Dimers
  • Initial Mixing: Combine CuCl (1.0 mmol) and 4-pyridylacrylic acid (1.0 mmol) in 4 N HCl.

  • Photochemical Activation: Irradiate the mixture with UV light at 230 nm for 7 days.

    • Causality: UV irradiation is required to activate the olefinic double bond and stabilize the highly labile Cu(I) oxidation state against disproportionation.

    • Self-Validation Checkpoint: The solution should maintain a state indicative of Cu(I). If a distinct blue/green tint develops rapidly, it indicates unwanted oxidation to Cu(II); the reaction must be restarted under stricter anaerobic conditions.

  • Hydrothermal Assembly: Transfer the irradiated mixture to a Teflon-lined autoclave and heat at 105 °C for 48 hours.

  • Harvesting: Cool to room temperature to yield red needle-like crystals of the [(4-H₂PYA)₂Cu₂Cl₄]ₙ dimer [3].

References
  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid IUCrData (2024) URL:[Link]

  • Poly[[μ3-3-(3-pyridyl)acrylato-κ3 N:O:O′]gadolinium(III)] Acta Crystallographica Section E: Structure Reports Online (2010) URL:[Link]

  • Three Olefin Copper(I) Dimeric Complexes with 2-, 3-, and 4-Pyridylacrylic Acid and Their Electrochemical Properties Inorganic Chemistry (2004) URL:[Link]

  • Electrochemical DNA biosensor based on silver nanoparticles/poly(3-(3-pyridyl) acrylic acid)/carbon nanotubes modified electrode Analytical Biochemistry (2009) URL:[Link]

Application

Application Notes and Protocols for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid sodium salt

A Guide for Researchers and Drug Development Professionals Disclaimer: The following document provides a comprehensive overview of the potential applications and research protocols for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acry...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the potential applications and research protocols for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid sodium salt based on its chemical structure. As of the latest literature review, specific biological activity and application data for this particular compound (CAS No: 94094-27-6 for the acid form) are limited in publicly accessible, peer-reviewed databases.[1][2][3][4][5] The protocols and potential applications described herein are therefore extrapolated from the known biological activities of its constituent chemical moieties: the pyridyl acrylic acid scaffold and the p-toluoyl group. This guide is intended for research purposes and to provide a framework for the initial investigation of this molecule.

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid sodium salt is a unique organic molecule characterized by a pyridine ring substituted with a p-toluoyl group and an acrylic acid moiety.[1][3] The presence of these functional groups suggests a potential for diverse biological activities, making it a compound of interest for medicinal chemistry and drug discovery.

The pyridine nucleus is a fundamental scaffold in a vast array of pharmaceuticals due to its ability to form hydrogen bonds and its bioisosteric relationship with other functional groups.[] Pyridine derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[][7][8][9]

The acrylic acid moiety, a Michael acceptor, can potentially engage in covalent interactions with biological nucleophiles, a mechanism utilized by some therapeutic agents. The p-toluoyl group, a substituted benzoyl moiety, can influence the molecule's pharmacokinetic and pharmacodynamic properties, such as its lipophilicity, metabolic stability, and interaction with target proteins.[10][11]

This document will explore the theoretical applications of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid sodium salt and provide detailed protocols for its investigation as a potential therapeutic agent.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the parent acid, (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, is presented in the table below. These properties are crucial for designing experimental protocols, particularly for solubility and formulation development.

PropertyValueSource
Molecular Formula C16H13NO3[1][3]
Molecular Weight 267.28 g/mol [1]
CAS Number (Acid) 94094-27-6[1]
CAS Number (Sodium Salt) 1280197-53-6[2]
Boiling Point (Predicted) 500.311°C at 760 mmHg[1]
Density (Predicted) 1.257 g/cm³[1]
XlogP (Predicted) 2.9[3]

Potential Therapeutic Applications and Investigational Pathways

Based on the structural motifs present in (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid sodium salt, several avenues for therapeutic investigation are plausible. The following sections outline these potential applications and provide foundational experimental protocols.

Anti-inflammatory Activity

Scientific Rationale: The pyridine scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[12] The mechanism of action for many anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Experimental Workflow for Assessing Anti-inflammatory Potential:

G cluster_0 In Vitro Assays cluster_1 In Vivo Models COX_Inhibition COX-1/COX-2 Inhibition Assay Cytokine_Release LPS-stimulated Cytokine Release Assay (e.g., in RAW 264.7 macrophages) Edema Carrageenan-induced Paw Edema Model (in rats or mice) Cytokine_Release->Edema In vivo validation NO_Production Nitric Oxide Production Assay Arthritis Collagen-induced Arthritis Model (for chronic inflammation) Edema->Arthritis Advanced efficacy studies Compound (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid sodium salt Compound->COX_Inhibition Determine IC50 Compound->Cytokine_Release Measure TNF-α, IL-6 Compound->NO_Production Quantify nitrite levels

Caption: Workflow for evaluating anti-inflammatory activity.

Protocol: In Vitro COX Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Colorimetric COX inhibitor screening assay kit.

    • (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid sodium salt.

    • Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Procedure:

    • Prepare a series of dilutions of the test compound in the appropriate buffer.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or control.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at room temperature.

    • Stop the reaction and measure the absorbance at the recommended wavelength.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Anticancer Activity

Scientific Rationale: Numerous pyridine-containing compounds exhibit potent anticancer activity through various mechanisms, including kinase inhibition, cell cycle arrest, and induction of apoptosis.[8] The structural features of the target compound warrant investigation into its cytotoxic effects on cancer cell lines.

Experimental Workflow for Assessing Anticancer Potential:

G cluster_0 Cell-based Assays cluster_1 In Vivo Models Cytotoxicity MTT/MTS Cytotoxicity Assay (e.g., against MCF-7, A549, HCT116 cells) Apoptosis Annexin V/PI Staining for Apoptosis Cytotoxicity->Apoptosis Mechanism of cell death Cell_Cycle Flow Cytometry for Cell Cycle Analysis Cytotoxicity->Cell_Cycle Effect on cell proliferation Xenograft Tumor Xenograft Model (in immunocompromised mice) Apoptosis->Xenograft In vivo efficacy Cell_Cycle->Xenograft Compound (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid sodium salt Compound->Cytotoxicity Determine IC50

Caption: Workflow for evaluating anticancer activity.

Protocol: MTT Assay for Cytotoxicity

  • Objective: To assess the cytotoxic effect of the test compound on cancer cell lines and determine its IC50.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Complete cell culture medium.

    • (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid sodium salt.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO).

    • Positive control (e.g., Doxorubicin).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity

Scientific Rationale: The pyridine moiety is present in several antimicrobial agents.[7][13] The potential of the title compound to inhibit the growth of bacteria and fungi should be explored.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Fungal strains (e.g., Candida albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid sodium salt.

    • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Synthesis

A plausible synthetic route for the parent acid, (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, can be adapted from established methods for the synthesis of 3-(pyridyl)acrylic acids.[14] A potential retrosynthetic analysis is outlined below.

G Target (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid Aldehyde 6-(p-Toluoyl)-2-pyridinecarboxaldehyde Target->Aldehyde Knoevenagel condensation Malonic_Acid Malonic Acid Target->Malonic_Acid Pyridyl_Ketone 2-Bromo-6-(p-toluoyl)pyridine Aldehyde->Pyridyl_Ketone Formylation p_Toluoyl_Chloride p-Toluoyl chloride Pyridyl_Ketone->p_Toluoyl_Chloride Stille/Suzuki coupling Pyridyl_Ester Methyl 6-bromopicolinate Pyridyl_Ketone->Pyridyl_Ester

Caption: Plausible retrosynthetic pathway.

Conclusion and Future Directions

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid sodium salt represents a novel chemical entity with significant potential for biological activity. The presence of the pyridine, acrylic acid, and p-toluoyl moieties suggests that this compound could be a valuable lead for the development of new anti-inflammatory, anticancer, or antimicrobial agents. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its therapeutic potential. Further research, including in-depth mechanistic studies and optimization of the chemical structure, will be crucial in elucidating the full pharmacological profile of this promising molecule.

References

  • Barbero, M., Mossotti, M., Sironi, A., Giovenzana, G. B., & Colombo, V. (2019). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API).
  • El-Naggar, M., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages.
  • PubChem. (n.d.). Pirfenidone. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]

  • Acta Crystallographica Section E. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

  • PrecisionFDA. (n.d.). PIRFENIDONE. Retrieved from [Link]

  • LookChem. (n.d.). Cas 94094-27-6,(E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). P-Tolyl Isocyanate: A Key Building Block in Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]

  • Googleapis.com. (2024). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • ACS Publications. (2025). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. Retrieved from [Link]

  • PubChemLite. (n.d.). (e)-3-(6-(p-toluoyl)-2-pyridyl)acrylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Setogepram. Retrieved from [Link]

  • 瑞楚生物. (n.d.). (E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid. Retrieved from [Link]

  • 伊塔生物-细胞、生物试剂. (n.d.). (E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis. Retrieved from [Link]

  • Respiratory Therapy. (2018). Antifibrotic Drug PBI-4050 Stabilized Lung Function for IPF Patients. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-p-Tolyl-1H-tetrazole. Retrieved from [Link]

  • PubMed. (2019). Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 1429 - POLYACRYLIC ACID, SODIUM SALT. Retrieved from [Link]

  • Polymer Source. (n.d.). Poly(acrylic acid) sodium salt. Retrieved from [Link]

Sources

Method

Application Note: A Multi-Pronged Strategy for the Target Deconvolution of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid

Introduction: The Challenge of the Unknown The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery.[1][2] A molecule's therapeutic potential and its potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of the Unknown

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery.[1][2] A molecule's therapeutic potential and its potential liabilities can only be understood through a deep knowledge of its mechanism of action. This application note provides a detailed, multi-faceted strategy for elucidating the molecular targets of a novel compound, using (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (herein referred to as Compound X) as a case study.

Compound X, with the molecular formula C₁₆H₁₃NO₃, is a structurally unique molecule featuring a pyridyl-acrylic acid scaffold.[3][4] While its specific biological activity is uncharacterized in public literature, its structure presents functionalities that suggest potential interactions with a variety of protein classes. The journey from a hit compound in a phenotypic screen to a validated lead requires a systematic and unbiased approach to "deconvolute" its targets.[5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques, providing the scientific rationale behind a multi-pronged workflow that begins with broad, computational predictions and progressively narrows the focus to specific, high-confidence interactions validated through direct biophysical measurements.

Guiding Philosophy: From Hypothesis Generation to Biophysical Validation

Our strategy is built on a logical progression that maximizes efficiency and minimizes the risk of pursuing false positives. We will employ a combination of computational, affinity-based, and biophysical methods to build a comprehensive profile of Compound X's interactome.[7] This integrated approach ensures that hypotheses generated by one method are rigorously tested by another, leading to a self-validating workflow.

G a Compound X Structure b Computational Target Prediction (Ligand-based, Docking) a->b c Affinity Chromatography- Mass Spectrometry b->c Guides Probe Design & Prioritizes Target Classes d Cellular Thermal Shift Assay (CETSA) with MS b->d Provides Initial Hypotheses e Hit Prioritization (Bioinformatics Analysis) c->e List of Putative Binders d->e List of Stabilized Proteins f Recombinant Protein Expression e->f Selects Top Candidates h Target Engagement (Western Blot CETSA) e->h g Surface Plasmon Resonance (SPR) f->g Provides Purified Protein g->h Confirms Direct Binding

Caption: High-level workflow for target deconvolution of Compound X.

Phase 1: In Silico Target Prediction (Hypothesis Generation)

Expertise & Experience: Before committing to resource-intensive wet-lab experiments, we leverage computational tools to generate a preliminary list of potential targets.[8] This is not a definitive identification but a crucial hypothesis-generating step that can inform the design of subsequent experiments. We utilize a dual approach: ligand-based and structure-based methods.

  • Ligand-Based (Similarity) Methods: These tools operate on the principle that structurally similar molecules often share similar biological targets.[9] We will screen Compound X against databases of known ligands, like ChEMBL, to identify proteins that bind to similar chemical matter.[10]

  • Structure-Based (Reverse Docking) Methods: Here, we dock the 3D structure of Compound X against a library of protein crystal structures.[11] This approach predicts binding based on shape complementarity and calculated binding energy.

Protocol 3.1: Computational Target Prediction

  • Obtain Structure: Secure the 2D structure (SMILES format) and generate a low-energy 3D conformation of Compound X.[4]

  • Select Tools: Utilize a combination of publicly available and commercial web servers. Examples include TargetHunter, SwissTargetPrediction, and TarFisDock.[10][11]

  • Execute Searches:

    • Submit the SMILES string to ligand-based servers (e.g., TargetHunter).

    • Submit the 3D structure file (e.g., .mol2 or .sdf) to reverse docking servers (e.g., TarFisDock).

  • Analyze & Consolidate Results:

    • Download the lists of predicted targets from all platforms.

    • Consolidate the results and rank targets based on prediction scores and frequency of appearance across different methods.

    • Pay close attention to target classes that are repeatedly suggested (e.g., kinases, GPCRs, metabolic enzymes).

Data Presentation: Table 1. Sample In Silico Prediction Output

Target ClassSpecific TargetPrediction MethodConfidence ScoreRationale for Follow-up
KinaseMAP Kinase (p38α)Ligand SimilarityHigh (0.85 Tanimoto)Druggable family, relevant in inflammation.
KinaseABL1 KinaseReverse Docking-9.5 kcal/molImportant oncology target.
MetabolicAldose ReductaseLigand SimilarityMedium (0.72 Tanimoto)Pyridyl-acid moiety is a known pharmacophore.
OtherBromodomain (BRD4)Reverse Docking-8.2 kcal/molEpigenetic targets are of high interest.

Phase 2: Unbiased Experimental Screening

Expertise & Experience: With a set of initial hypotheses, we now move to unbiased, proteome-wide experimental methods. These techniques do not require a priori knowledge of the target and can identify interactions missed by computational models. We will employ two complementary, powerful chemical proteomics approaches.[6][12]

Affinity Chromatography coupled to Mass Spectrometry (AC-MS)

This is a classic and robust method for isolating binding partners from a complex biological sample.[2][13] The core principle involves immobilizing the small molecule (our "bait") and using it to "fish" for its protein targets ("prey") in a cell lysate.[14]

Trustworthiness: The key to a successful AC-MS experiment is the design of the chemical probe and the inclusion of proper controls. The linker used to attach Compound X to the solid support (e.g., agarose beads) must be placed at a position that does not interfere with its binding activity.[15] A competition experiment, where the lysate is pre-incubated with excess free (non-immobilized) Compound X, is a mandatory control to distinguish true binders from non-specific background proteins.

Protocol 4.1.1: Synthesis of an Affinity Probe for Compound X

Causality: The acrylic acid moiety of Compound X is an ideal handle for chemical modification as it is solvent-exposed and less likely to be buried in a binding pocket compared to the toluoyl-pyridine core. We will synthesize an amide-linked probe.

  • Activate Carboxylic Acid: React Compound X with a carbodiimide coupling agent (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an NHS-ester.

  • Couple to Linker: React the NHS-activated Compound X with a bifunctional linker containing a terminal amine and a second functional group for bead attachment (e.g., an amino-PEG-alkyne linker).

  • Purify Probe: Purify the probe-linker conjugate using reverse-phase HPLC.

  • Immobilize on Beads: Conjugate the alkyne-terminated probe to azide-functionalized agarose beads via a copper-catalyzed "click" reaction.

  • Wash & Store: Thoroughly wash the beads to remove unreacted probe and store at 4°C.

Protocol 4.1.2: Affinity Pulldown and Mass Spectrometry

  • Cell Culture & Lysis: Grow a relevant cell line (e.g., HEK293T for general screening or a disease-relevant line) to ~80% confluency. Lyse the cells in a non-denaturing buffer (e.g., Tris-HCl, NaCl, NP-40, protease/phosphatase inhibitors).

  • Pre-clear Lysate: Incubate the cell lysate with control (unfunctionalized) beads to remove proteins that non-specifically bind to the agarose matrix.

  • Incubation:

    • Sample: Incubate the pre-cleared lysate with the Compound X-conjugated beads.

    • Control: In a separate tube, pre-incubate the lysate with a high concentration (e.g., 100 µM) of free Compound X for 1 hour before adding the Compound X-conjugated beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute bound proteins, typically by boiling the beads in SDS-PAGE loading buffer.

  • Proteomics:

    • Run the eluates a short distance into an SDS-PAGE gel for in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify proteins using a database search algorithm (e.g., MaxQuant). Proteins significantly enriched in the sample lane compared to the competition control lane are considered putative targets.

Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: CETSA is a powerful method for assessing target engagement in a physiological context—within intact cells or cell lysates.[16][17] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule will be more resistant to heat-induced denaturation and aggregation.[18][19] When coupled with mass spectrometry (MS-CETSA or Thermal Proteome Profiling), it allows for an unbiased, proteome-wide survey of target engagement.[12]

G a Treat Cells (DMSO vs Compound X) b Heat Challenge (Temperature Gradient) a->b c Cell Lysis b->c d Separate Soluble & Aggregated Proteins (Centrifugation) c->d e Collect Soluble Fraction (Supernatant) d->e f Protein Digestion (Trypsin) e->f g LC-MS/MS Analysis f->g h Identify & Quantify Stabilized Proteins g->h

Caption: Workflow for a proteome-wide CETSA experiment.

Protocol 4.2.1: Proteome-Wide MS-CETSA

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of Compound X (e.g., 10-50 µM) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions and heat them at a range of different temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler.[16]

  • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16][18]

  • Sample Preparation: Collect the supernatant (soluble fraction) from each temperature point for both DMSO and Compound X-treated groups.

  • Proteomics: Quantify protein concentration, perform tryptic digestion, and analyze the peptides using quantitative LC-MS/MS.

  • Data Analysis: For each identified protein, plot the soluble fraction remaining at each temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the Compound X-treated samples indicates direct target engagement.

Phase 3: Target Validation and Mechanistic Characterization

Expertise & Experience: The unbiased screening methods will likely generate a list of several putative targets. The goal of this phase is to validate these hits, confirm direct binding, and determine the binding affinity and kinetics.

Hit Prioritization

Combine the hit lists from the in silico, AC-MS, and MS-CETSA experiments. Proteins that appear on multiple lists are the highest priority candidates. Use bioinformatics tools to analyze the hits for pathway enrichment (e.g., using STRING or DAVID) to see if Compound X modulates a specific biological process.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Trustworthiness: SPR is a label-free biophysical technique that provides real-time, quantitative data on binding events.[20][21] It is the gold standard for confirming a direct small molecule-protein interaction and for determining kinetic parameters (kₐ, kₔ) and binding affinity (K₋).[22][23]

Protocol 5.2.1: SPR Analysis

  • Protein Preparation: Express and purify the top candidate target proteins from the screening phase using recombinant protein expression systems (e.g., E. coli or baculovirus).

  • Immobilization: Covalently immobilize the purified protein onto an SPR sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.

  • Analyte Injection: Prepare a dilution series of Compound X in a suitable running buffer (e.g., HBS-EP+ with a small percentage of DMSO to aid solubility).[24]

  • Binding Measurement: Inject the different concentrations of Compound X over the protein and reference surfaces. The instrument measures the change in refractive index, which is proportional to the mass of analyte binding to the immobilized ligand, generating a sensorgram.[21]

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋ = kₔ/kₐ).

Data Presentation: Table 2. Sample SPR Kinetic Data

Target Proteinkₐ (1/Ms)kₔ (1/s)K₋ (nM)Conclusion
MAP Kinase p38α1.5 x 10⁵3.0 x 10⁻³20High-affinity interaction confirmed.
Aldose Reductase8.0 x 10⁴4.0 x 10⁻³50Moderate-affinity interaction confirmed.
Control ProteinNo BindingNo BindingN/ADemonstrates specificity.
In-Cell Target Engagement Validation

Finally, we return to the cellular environment to confirm that the validated interaction occurs in living systems, using a targeted CETSA approach with Western blotting.

Protocol 5.3.1: Targeted Western Blot CETSA

  • Follow CETSA Protocol: Repeat the cell treatment and heat challenge steps as described in Protocol 4.2.1.

  • Protein Quantification & Western Blot: After separating the soluble fractions, normalize the total protein concentration for all samples.[16]

  • Immunodetection: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against the validated target (e.g., anti-p38α).

  • Analysis: Quantify the band intensity at each temperature point. A visible shift in the melting curve for the target protein in the presence of Compound X provides definitive evidence of target engagement in cells.[18]

Conclusion and Future Directions

This multi-pronged approach provides a robust and self-validating framework for the target deconvolution of a novel small molecule like (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid. By integrating computational predictions with unbiased chemical proteomics and rigorous biophysical validation, this strategy efficiently identifies high-confidence biological targets. The validated targets can then be pursued in functional cell-based assays and downstream in vivo models to fully elucidate the compound's mechanism of action and therapeutic potential.

References

  • Computational/in silico methods in drug target and lead prediction. PMC.
  • Chemical proteomics for drug target deconvolution and to study biological systems.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Target Identification and Validation (Small Molecules). University College London.
  • Chemical Proteomics for Target Valid
  • Chemical Proteomics. Evotec.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • A brief introduction to chemical proteomics for target deconvolution. PubMed.
  • Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development. PubMed.
  • What is Small Molecule Hit Identific
  • Target identification of small molecules: an overview of the current applic
  • Selected target prediction tools available on the Internet.
  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
  • Small-molecule Target and Pathway Identific
  • Protein Ligand Interactions Using Surface Plasmon Resonance.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.
  • Drug Discovery Tools and In Silico Techniques: A Review. Research J. Pharm. and Tech.
  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identific
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.
  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia.
  • Chemical probes for target identification. A. The general structure of...
  • Application of Affinity Selection Mass Spectrometry: Molecular Glues Drug Discovery. WuXi AppTec.
  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.
  • Affinity-based screening. European Pharmaceutical Review.
  • Cas 94094-27-6,(E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid. LookChem.
  • (e)-3-(6-(p-toluoyl)-2-pyridyl)acrylic acid. PubChemLite.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyridylacrylic Acids

Welcome to the technical support center for the synthesis of pyridylacrylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common sid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pyridylacrylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common challenges encountered during the synthesis of pyridylacrylic acids, providing explanations for the underlying chemistry and actionable protocols to mitigate them.

Issue 1: My reaction has a very low yield or has failed completely. What are the likely causes?

Low or no yield in pyridylacrylic acid synthesis, particularly via Knoevenagel-Doebner condensation, is a frequent issue that can often be traced back to suboptimal reaction conditions.[1]

Possible Causes & Troubleshooting Steps:

  • Inappropriate Catalyst or Concentration: The choice and amount of base catalyst are critical. Strong bases can promote unwanted side reactions like the self-condensation of the starting pyridinecarboxaldehyde.[1]

    • Solution: Screen a panel of weak organic bases such as piperidine, pyridine, or triethylamine.[1] Start with a catalytic amount (e.g., 0.1 equivalents) of piperidine, as this is often sufficient.[2]

  • Suboptimal Temperature: The reaction may be too slow at low temperatures or decomposition may occur if the temperature is too high.

    • Solution: If using pyridine as a solvent, refluxing at approximately 115 °C is a common starting point.[2] Gradually increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Inefficient Water Removal: The condensation reaction produces water. If not removed, the equilibrium may not favor product formation.

    • Solution: If the reaction is performed in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.[1]

  • Poor Reagent Quality: Malonic acid can decompose over time, and aldehydes can oxidize.

    • Solution: Use freshly opened or purified reagents. Ensure the pyridinecarboxaldehyde has not been oxidized to the corresponding carboxylic acid.

Issue 2: My reaction mixture became a thick, insoluble tar. What is happening?

This is a classic sign of polymerization. Acrylic acids and their derivatives are known to polymerize, especially at elevated temperatures or in the presence of radical initiators.[3][4] The pyridine ring itself can also participate in complex side reactions, leading to tar formation, a known issue in related reactions like the Doebner-von Miller synthesis.[5]

Possible Causes & Troubleshooting Steps:

  • Thermally Induced Polymerization: High reaction temperatures, especially localized hotspots, can initiate radical polymerization of the acrylic acid product.[3][6]

    • Solution: Maintain strict temperature control using an oil bath or temperature-controlled mantle.[6] Ensure efficient stirring to distribute heat evenly. For exothermic reactions, consider adding reagents slowly to a cooled solution.[5]

  • Presence of Initiators: Trace impurities or exposure to oxygen can initiate polymerization.[7]

    • Solution: Add a radical inhibitor to the reaction mixture. Common choices include phenothiazine (PTZ) or hydroquinone monomethyl ether (MEHQ).[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[7]

Workflow for Diagnosing and Mitigating Polymerization

Caption: Troubleshooting workflow for polymerization.

Issue 3: My product is a mixture of geometric isomers (E/Z). How can I improve selectivity for the trans (E)-isomer?

The Knoevenagel condensation can initially produce a mixture of E (trans) and Z (cis) isomers.[1] Generally, the trans-isomer is the thermodynamically more stable product due to reduced steric hindrance.[1][8]

Possible Causes & Troubleshooting Steps:

  • Insufficient Equilibration Time: The reaction may not have been allowed to run long enough for the kinetic Z-isomer to convert to the more stable E-isomer.

    • Solution: Increase the reaction time and monitor the isomer ratio by ¹H NMR or HPLC. The vinylic protons of the E and Z isomers will have distinct chemical shifts and coupling constants, allowing for quantification.[8]

  • Reaction Temperature: Higher temperatures generally favor the formation of the more stable E-isomer.[8]

    • Solution: Ensure the reaction temperature is sufficient to allow for equilibration. Refluxing in pyridine is often effective.[1]

  • Purification: The isomers often have different physical properties.

    • Solution: The E and Z isomers frequently have different solubilities, which can be exploited for separation by recrystallization.[1] In some cases, careful pH-controlled precipitation can be used to separate isomers.[9]

Issue 4: I am observing gas evolution and my yield is low, suggesting decarboxylation. Is this expected?

Yes, in the Doebner modification of the Knoevenagel condensation, which uses malonic acid and pyridine, decarboxylation is a key and desired step in the mechanism.[2][10] The reaction proceeds through an α,β-unsaturated dicarboxylic acid intermediate which, under the heated pyridine conditions, readily loses CO₂ to form the final product.[2]

However, if you are using an active methylene compound that is not a carboxylic acid (e.g., diethyl malonate) and still observe decarboxylation, this points to product degradation.

Possible Causes of Unwanted Decarboxylation/Degradation:

  • High Temperatures: Excessive heat can cause thermal degradation of the acrylic acid backbone, which can involve decarboxylation.[11]

    • Solution: Optimize the reaction temperature. Do not heat significantly beyond the temperature required for the reaction to proceed at a reasonable rate.

  • Oxidative Degradation: In the presence of oxidizing agents, the product can be cleaved.

    • Solution: Ensure the reaction is run under an inert atmosphere and that all reagents are free of peroxides or other oxidizing impurities.

Knoevenagel-Doebner Condensation Mechanism

Knoevenagel_Doebner Reactants Pyridinecarboxaldehyde + Malonic Acid Intermediate1 Aldol Adduct Reactants->Intermediate1 Nucleophilic Attack Catalyst Piperidine (Base Catalyst) Catalyst->Reactants Forms Enolate Intermediate2 Unsaturated Dicarboxylic Acid Intermediate1->Intermediate2 Dehydration (-H2O) Product Pyridylacrylic Acid + CO2 Intermediate2->Product Decarboxylation (-CO2)

Caption: Knoevenagel-Doebner condensation mechanism.[2]

Issue 5: How can I effectively purify my final pyridylacrylic acid product?

Purification can be challenging due to the presence of unreacted starting materials, the opposite isomer, and polymeric byproducts.

Standard Purification Protocol:

  • Quenching & Precipitation: After the reaction is complete, cool the mixture and pour it into cold water. Carefully acidify the aqueous solution with an acid like HCl to a pH of approximately 3-4.[2] This protonates the pyridine nitrogen and causes the zwitterionic product to precipitate.[12]

  • Filtration & Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove pyridine, unreacted malonic acid, and other water-soluble impurities.[2] Washing with a cold organic solvent like acetone can help remove unreacted aldehyde.[12]

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[2] This step is particularly effective for separating the E and Z isomers due to their differing solubilities.[1]

Impurity TypeRemoval MethodRationale
Unreacted PyridinecarboxaldehydeWashing with organic solvent; RecrystallizationAldehyde is often more soluble in organic solvents than the zwitterionic product.
Unreacted Malonic AcidAcid/water washMalonic acid is highly water-soluble and will remain in the aqueous filtrate.
Z (cis)-IsomerRecrystallizationThe E and Z isomers have different crystal packing and solubilities, allowing for separation.[1]
Polymeric ByproductsFiltrationPolymers are typically insoluble and can be filtered off, though they may trap product.

Key Synthetic Routes & Associated Side Reactions

A brief overview of common synthetic methods and their specific challenges.

  • Knoevenagel-Doebner Condensation: The most common route, reacting a pyridinecarboxaldehyde with malonic acid.[2]

    • Primary Side Reactions: Polymerization, incomplete decarboxylation, and E/Z isomer formation.[1][3]

  • Heck Coupling: The palladium-catalyzed reaction of a halopyridine with acrylic acid.[13][14]

    • Primary Side Reactions: Homocoupling of the halide, reduction of the halide, and catalyst deactivation. The reaction requires careful control of ligands, base, and temperature.[15]

  • Doebner-von Miller Reaction: A method for synthesizing quinolines, which can be adapted but is often harsh and prone to significant tar and byproduct formation.[5][16] It involves reacting an α,β-unsaturated carbonyl compound with an aniline, catalyzed by strong acids.[16]

    • Primary Side Reactions: Extensive polymerization and tar formation are the most significant drawbacks.[5]

References

  • Chenna, B., Shinkre, B. A., Patel, S., et al. (2015). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • European Patent Office. (1995). Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof (EP 0672652 A1).
  • Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preventing polymerization of acrylic acid and its ester.
  • Acta Crystallographica Section E: Crystallographic Communications. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

  • Chemical Science. (2021). Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preventing polymerization in an acrylic acid manufacturing process.
  • Cambridge University Press & Assessment. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]

  • MDPI. (2022). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]

  • PubMed. (2023). Degradation of Polyacrylates by One-Pot Sequential Dehydrodecarboxylation and Ozonolysis. Retrieved from [Link]

  • IUCr. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]

  • J-STAGE. (2019). Degradation of Poly(acrylic acid) in Aqueous Solution by Using O3 Microbubble. Retrieved from [Link]

  • Journal of the American Chemical Society. (2010). Direct Synthesis of Ethylene−Acrylic Acid Copolymers by Insertion Polymerization. Retrieved from [Link]

  • Polymer Chemistry. (2014). Synthesis and degradation of branched, photo-labile poly(acrylic acid) and polystyrene. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • PMC. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2011). Thermal degradation of polyacrylic acid in dilute aqueous solution. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the synthesis of oligomers of acrylic acid.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • PMC. (2023). Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. Retrieved from [Link]

  • Semantic Scholar. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • ResearchGate. (2017). Purification of poly(acrylic acid) using a membrane ultra-filtration unit in flow. Retrieved from [Link]

  • Semantic Scholar. (2017). Purification of poly(acrylic acid) using a membrane ultra-filtration unit in flow. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of acrylic acid by fractional crystallization.
  • ResearchGate. (2007). Revamp of acrylic acid purification unit - Optimization of Acetic Acid Separation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid

Welcome to the Technical Support Center for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid . As a critical synthetic intermediate and structural analog used in the development of second-generation antihistamines like Acriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid . As a critical synthetic intermediate and structural analog used in the development of second-generation antihistamines like Acrivastine[1], this compound features a challenging molecular architecture. It combines a highly hydrophobic p-toluoyl moiety with a weakly basic pyridine ring and a weakly acidic acrylic acid group. Because of this, researchers frequently encounter solubility bottlenecks during both in vitro assays and in vivo formulation.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to resolve these issues and ensure high-fidelity experimental data.

Part 1: Physicochemical Profiling

Understanding the inherent properties of the molecule is the first step in predicting its solvation behavior. The table below summarizes the critical quantitative data and its impact on your formulation strategy[2].

PropertyValue / DescriptionImpact on Solubility
Chemical Name (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acidBulky aromatic system promotes π−π stacking and aggregation.
CAS Number 94094-27-6Primary identifier for sourcing reference materials.
Molecular Weight 267.28 g/mol Moderate size; within Lipinski's limits but highly rigid.
Molecular Formula C16H13NO3Lack of aliphatic hydroxyl/amine groups limits hydration.
Predicted pKa (Acid) ~4.5 (Acrylic acid)Deprotonation at pH > 6.5 significantly increases aqueous solubility.
Predicted pKa (Base) ~3.5 (Pyridine)Protonation at pH < 2.5 provides slight solubility, but less than the anion.
Primary Solvents DMSO, DMFExcellent for stock solutions (>20 mg/mL).
Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into a physiological buffer (pH 7.4)? Causality: At pH 7.4, the acrylic acid moiety is deprotonated, which theoretically aids solubility. However, the dominant hydrophobic bulk of the p-toluoyl group and the planar pyridine ring strongly drive hydrophobic collapse. The rapid "solvent shift" from 100% DMSO to an aqueous environment causes local supersaturation, leading to immediate crystallization or amorphous precipitation. Solution: Do not add the DMSO stock directly to the aqueous buffer. Instead, pre-formulate the DMSO stock with a surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG400) to create a transition matrix. Alternatively, ensure the assay buffer contains a carrier protein like 0.1% BSA, which binds the hydrophobic tail and stabilizes the monomeric form in solution.

Q2: How can I prepare a high-concentration formulation for in vivo dosing (e.g., oral gavage in rodents) without using toxic levels of organic solvents? Causality: Achieving a true solution at the high concentrations required for in vivo dosing (e.g., >5 mg/mL) is nearly impossible without exceeding the maximum tolerated dose of solvents like DMSO or Cremophor EL. For carboxylic acids, excellent oral bioavailability can often be maintained using a finely dispersed suspension rather than a true solution. Solution: Formulate the compound as a micro-suspension in 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80 in water. If an intravenous (IV) true solution is strictly required, convert the compound to its sodium salt[3] using 1 molar equivalent of NaOH, or utilize complexation with 20% Hydroxypropyl- β -cyclodextrin (HP- β -CD).

Q3: I am trying to run an NMR, but the compound will not dissolve completely in CDCl3. What should I use? Causality: The compound's ability to form strong intermolecular hydrogen bonds (via carboxylic acid dimers) combined with planar aromatic stacking severely limits its solubility in non-polar halogenated solvents like chloroform. Solution: Switch to DMSO-d6, which acts as a strong hydrogen bond acceptor and disrupts the dimers. If CDCl3 must be used for specific spectral comparisons, adding a drop of CD3OD or a trace amount of trifluoroacetic acid (TFA) can disrupt the hydrogen bonding network and force dissolution.

Part 3: Workflow Visualization

The following decision tree outlines the optimal solubilization strategy based on your specific experimental application.

SolubilityWorkflow Start Solubilization of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid InVitro In Vitro Assays Start->InVitro InVivo In Vivo Dosing Start->InVivo Analytical Analytical (NMR/MS) Start->Analytical DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Suspension Suspension Formulation (0.5% CMC / 0.1% Tween-80) InVivo->Suspension High Dose (PO) Solution True Solution (Sodium Salt / HP-β-CD) InVivo->Solution IV / Low Dose NMR NMR: Use DMSO-d6 (Avoid CDCl3) Analytical->NMR LCMS LCMS: ACN/H2O + 0.1% Formic Acid Analytical->LCMS Buffer Dilute in Buffer + Co-solvent (e.g., PEG400) DMSO->Buffer

Decision tree for solubilizing (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid based on application.

Part 4: Step-by-Step Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution (Self-Validating System)

This protocol ensures complete dissolution in DMSO and prevents precipitation upon aqueous dilution by using a co-solvent intermediate.

  • Weighing: Accurately weigh 2.67 mg of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid into a clean, dry amber glass vial.

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation & Validation: Vortex the vial for 60 seconds.

    • Validation Check: Hold the vial against a light background. The solution must be completely clear with no visible particulates. If microscopic particulates remain, sonicate in a water bath at 37°C for 5 minutes until optically clear.

  • Intermediate Dilution (Crucial Step): Before adding the compound to the final aqueous buffer, create an intermediate 1 mM stock by mixing 100 µL of the 10 mM DMSO stock with 900 µL of PEG400. Vortex thoroughly.

  • Final Aqueous Dilution: Add the intermediate stock to your assay buffer dropwise while vortexing. The final DMSO concentration will be ≤1%, and the PEG400 will act as a thermodynamic bridge to prevent the hydrophobic p-toluoyl group from aggregating.

Protocol B: In Situ Sodium Salt Formation for Aqueous Solubility

Converting the free acid to a sodium salt drastically improves aqueous solubility for high-concentration applications without relying on organic solvents.

  • Suspension: Suspend 26.7 mg (0.1 mmol) of the compound in 5 mL of sterile Milli-Q water. Note: The compound will initially float or settle without dissolving.

  • Titration: Add exactly 100 µL of a 1.0 M NaOH solution (0.1 mmol, 1 molar equivalent).

  • Dissolution & Validation: Stir the mixture magnetically at room temperature for 30-60 minutes.

    • Validation Check: As the carboxylic acid is deprotonated to form the sodium salt, the opaque suspension will gradually clear into a true, transparent solution.

  • pH Adjustment: Measure the pH using a micro-probe. It should be between 7.5 and 8.5. If the pH exceeds 8.5, carefully back-titrate with 0.1 M HCl, ensuring the pH does not drop below 7.0 (which would cause immediate re-precipitation of the free acid).

  • Sterilization: Pass the formulated solution through a 0.22 µm PES syringe filter to sterilize the mixture and remove any unreacted microscopic particulates prior to in vivo administration.

References
  • Cas 94094-27-6, (E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid | LookChem |[Link]

  • Acrivastine Compound Summary | National Center for Biotechnology Information (PubChem) |[Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Pyridylacrylic Acids

Welcome to the Analytical Technical Support Center. Pyridylacrylic acids (e.g., 3-(3-pyridyl)acrylic acid, 4-pyridylacrylic acid) are highly versatile bifunctional building blocks widely used in drug development and meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. Pyridylacrylic acids (e.g., 3-(3-pyridyl)acrylic acid, 4-pyridylacrylic acid) are highly versatile bifunctional building blocks widely used in drug development and metal-organic framework (MOF) synthesis. However, their dual nature—comprising a basic pyridine ring and an acidic Michael-acceptor moiety—introduces unique analytical challenges.

This guide is designed for researchers and application scientists to troubleshoot the most common pitfalls encountered during NMR, LC-MS, and solid-state characterization.

Section 1: NMR Spectroscopy Pitfalls

FAQ 1: Why do I see unexpected peaks in the aliphatic or alkene regions of my 1 H NMR spectrum, even after rigorous purification?

Root Cause : Pyridylacrylic acids are highly susceptible to photochemical transformations. Exposure to ambient UV or sunlight during routine sample preparation triggers a solid-state or solution-phase [2+2] photodimerization, forming cyclobutane derivatives (e.g., β -truxinic acid analogs). Alternatively, light exposure can induce E/Z isomerization of the acrylic double bond[1]. Causality : The conjugated π -system absorbs strongly in the near-UV range, exciting the molecule into a reactive triplet state that readily reacts with neighboring ground-state olefins.

Self-Validating Protocol: Light-Shielded NMR Preparation To definitively separate chemical impurities from photochemical artifacts, use this self-validating preparation method:

  • Preparation : Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated solvent (e.g., DMSO- d6​ ) inside a dark room or using amber Eppendorf tubes.

  • Shielding : Transfer the solution to a standard NMR tube and immediately wrap it tightly in aluminum foil.

  • Validation : Acquire the baseline spectrum immediately. To validate if the "impurity" is indeed a photoproduct, unwrap the tube, expose it to a 365 nm UV lamp (or direct sunlight) for 30 minutes, and run a 1D 1 H NMR time-course experiment. The growth of cyclobutane protons ( δ 3.5–4.5 ppm) confirms photodimerization.

FAQ 2: Why are the pyridine and carboxylic acid proton signals severely broadened or entirely missing?

Root Cause : The bifunctional nature of pyridylacrylic acids leads to a dynamic zwitterionic equilibrium (proton transfer from the carboxylic acid to the pyridine nitrogen)[2]. At intermediate exchange rates on the NMR timescale, this dynamic process causes severe exchange-broadening of the labile protons and the adjacent aromatic protons[3]. Causality : Solvents with high dielectric constants but poor hydrogen-bond accepting capabilities (like D 2​ O) facilitate rapid intermolecular proton exchange. If this exchange rate matches the NMR observation frequency, phase coherence is lost, and the signals broaden into the baseline.

Solution : Shift the equilibrium. Using a strongly hydrogen-bonding solvent like dry DMSO- d6​ stabilizes the discrete neutral form. Alternatively, add 1-2 drops of trifluoroacetic acid (TFA- d ) to the NMR tube to fully protonate the pyridine ring, collapsing the dynamic exchange into a single, sharp set of peaks.

NMR_Troubleshooting Start Unexpected Alkene/Aliphatic Peaks in NMR CheckLight Was the sample exposed to ambient light/UV? Start->CheckLight Isomer E/Z Isomerization or [2+2] Photodimerization CheckLight->Isomer Yes CheckSolvent Check Solvent Properties (e.g., DMSO-d6 vs D2O) CheckLight->CheckSolvent No Zwitterion Zwitterion Equilibrium (Exchange Broadening) CheckSolvent->Zwitterion Broad/Shifting Peaks Impurity Chemical Impurity (Requires Re-purification) CheckSolvent->Impurity Sharp, Distinct Peaks

Troubleshooting logic for resolving unexpected NMR spectral artifacts in pyridylacrylic acids.

Section 2: Chromatography & Mass Spectrometry (LC-MS)

FAQ 3: Why am I experiencing severe peak tailing and poor retention on my standard C18 HPLC column?

Root Cause : Peak tailing is driven by secondary interactions between the basic pyridine nitrogen and residual acidic silanol groups on the silica support. Furthermore, at typical unbuffered water/acetonitrile pH (~5.5), the molecule exists as a highly polar zwitterion, which bypasses hydrophobic retention mechanisms entirely. Causality : Zwitterions have a net-zero charge but highly localized dipoles, creating a hydration shell that prevents partitioning into the C18 stationary phase.

Table 1: Effect of Mobile Phase pH on HPLC Performance for Pyridylacrylic Acids

Mobile Phase pHDominant Analyte SpeciesRetention Factor ( k′ )Tailing Factor ( Tf​ )Chromatographic Recommendation
pH 2.0 (0.1% TFA)Cationic (Protonated Pyridine)1.21.1Excellent. Ion-pairing with TFA increases retention; silanols are fully protonated (neutralized).
pH 5.5 (No buffer)Zwitterionic0.42.8Avoid. Poor retention, severe tailing due to strong ionic interactions with ionized silanols.
pH 9.0 (NH 4​ HCO 3​ )Anionic (Deprotonated Acid)1.81.2Good. Requires a high-pH tolerant column (e.g., hybrid silica) to prevent stationary phase dissolution.
FAQ 4: In ESI-MS, why is the [M+H] + molecular ion exceptionally weak, while a peak at [M-44] dominates?

Root Cause : Pyridylacrylic acids and related pyridylacetic acids are highly prone to in-source fragmentation during electrospray ionization. The thermal and electrical energy in the source drives rapid decarboxylation (loss of CO 2​ , 44 Da)[4]. Causality : The fragmentation is thermodynamically driven by the formation of a highly stable, resonance-stabilized vinyl-pyridinium ion.

Protocol: Optimized LC-MS Workflow for Bifunctional Nitrogenous Acids

  • Column Selection : Choose a base-deactivated, fully end-capped C18 column (e.g., Waters XBridge) or a polar-embedded column to shield residual silanols.

  • Mobile Phase Preparation : Use 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B) to maintain a strict pH of ~2.7.

  • Gradient Elution : Start at 2% B, holding for 1.5 minutes to retain the polar protonated species, then ramp to 60% B over 8 minutes.

  • MS Tuning (Critical Step) : Set ESI to positive mode. Bypass the LC and manually infuse a 1 μ g/mL standard. Drastically lower the cone voltage/fragmentor voltage (e.g., from a default 40 V down to 10–15 V) and decrease the desolvation gas temperature. Optimize the voltage to maximize the intact [M+H] + before the onset of the [M+H-44] + fragment.

LCMS_Workflow Sample Pyridylacrylic Acid LC-MS Analysis Column Select End-Capped C18 or Polar-Embedded Column Sample->Column MobilePhase Mobile Phase pH Control (Avoid pH 4-6 Zwitterion Zone) Column->MobilePhase LowPH Acidic (pH 2-3) Protonated Pyridine MobilePhase->LowPH 0.1% Formic Acid HighPH Basic (pH 8-9) Deprotonated Acid MobilePhase->HighPH NH4HCO3 Buffer MS ESI-MS Optimization: Lower Cone Voltage to Prevent -CO2 Fragmentation LowPH->MS HighPH->MS

LC-MS method development workflow for overcoming retention and fragmentation challenges.

Section 3: Solid-State Characterization

FAQ 5: Why do my FT-IR and Powder XRD results vary between batches synthesized using the exact same route?

Root Cause : Pyridylacrylic acids readily form multiple polymorphs and solvates depending on the cooling rate and crystallization solvent. Crucially, they can crystallize in either the neutral form (featuring COOH⋯N hydrogen bonds) or the zwitterionic form (featuring COO−⋯HN+ interactions)[2]. Causality : The energy difference between the neutral and zwitterionic crystal lattices is minimal. Minor variations in solvent polarity or ambient humidity dictate which supramolecular synthon precipitates first. This drastically alters the IR stretching frequencies (e.g., a neutral C=O stretch appears at ~1700 cm −1 , whereas an asymmetric zwitterionic carboxylate stretch appears at ~1580 cm −1 ).

Solution : Standardize the final isolation step. Implement a self-validating thermodynamic slurry protocol: suspend the final API in a fixed ratio of Ethanol/Water (e.g., 80:20) and stir at room temperature for 24 hours prior to filtration. This ensures complete solvent-mediated phase transition to the single, most thermodynamically stable polymorph.

References
  • Title : Nitrate Ion Assisted Argentophilic Interactions as a Template for Solid State [2 + 2] Photodimerization of Pyridyl Acrylic Acid, Its Methyl Ester, and Acryl Amide Source : Crystal Growth & Design - ACS Publications URL : 1

  • Title : Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid Source : IUCr Journals URL : 2

  • Title : The Journal of Organic Chemistry 1976 Volume 41 No. 18 (Mass Spectra of Pyridylacetic Acids) Source : Journal of Organic Chemistry URL : 4

  • Title : Use of Protonless NMR Spectroscopy To Alleviate the Loss of Information Resulting from Exchange-Broadening Source : Journal of the American Chemical Society URL : 3

Sources

Optimization

Technical Support Center: Stability and Handling of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid

Welcome to the Technical Support Center. This guide is designed for process chemists, analytical scientists, and drug development professionals working with (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS: 94094-27-6).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, analytical scientists, and drug development professionals working with (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS: 94094-27-6). As a critical synthetic intermediate and known process-related impurity in the manufacturing of the antihistamine Acrivastine[1][2], this compound presents unique stability challenges in solution.

This document synthesizes field-proven troubleshooting strategies, mechanistic insights, and standardized protocols to ensure the integrity of your analytical and synthetic workflows.

Troubleshooting FAQs: Common Solution Stability Issues

Q1: During HPLC analysis, I am observing a new, closely eluting secondary peak that increases in area over time. What is causing this?

The Causality: You are likely observing photo-isomerization . The extended conjugated π -system—stretching from the p-toluoyl group through the pyridine ring to the acrylic acid—significantly lowers the HOMO-LUMO gap, making the molecule a strong chromophore. When exposed to ambient laboratory light or UV radiation, the molecule absorbs photons (typically in the 250–280 nm range), promoting an electron to the π∗ anti-bonding orbital. This temporarily breaks the double-bond character of the acrylic moiety, allowing free rotation. Upon relaxation, a significant fraction of the molecules are trapped in the kinetically accessible, though thermodynamically less stable, (Z)-isomer configuration.[3].

The Solution:

  • Immediate Action: Switch all sample preparations to low-actinic (amber) glassware.

  • Validation: Run a "Dark Control" (see Protocol A below). If the secondary peak only appears in the light-exposed sample, photo-isomerization is confirmed.

Q2: My assay concentration drops by 5-10% when the compound is stored in methanol over 48 hours. Is the compound degrading?

The Causality: Yes, through solvolysis (Michael Addition) . The (E)-acrylic acid moiety is an α,β -unsaturated carbonyl system. The electron-withdrawing nature of both the carboxylic acid and the adjacent pyridyl ring makes the β -carbon highly electrophilic. In protic, nucleophilic solvents like methanol or ethanol—especially if the solution pH drifts toward neutral or basic—the solvent acts as a nucleophile, attacking the β -carbon to form a β -methoxy degradation product.

The Solution:

  • Immediate Action: Avoid primary alcohols as diluents for long-term storage or analysis. Switch your sample diluent to an Aprotic Solvent/Water mixture (e.g., Acetonitrile/Water).

  • pH Control: If an aqueous buffer is used, maintain the pH between 3.0 and 4.5. This keeps potential nucleophiles protonated (reducing their reactivity) while maintaining sufficient solubility.

Q3: We observe a loss of the intact mass (M-44) during concentration under vacuum at elevated temperatures. Why?

The Causality: This is indicative of thermal decarboxylation . Under acidic conditions combined with heat (>60°C), the β -pyridyl-substituted acrylic acid can undergo protonation at the α -carbon, followed by the loss of CO 2​ .

The Solution: Maintain bath temperatures below 40°C during rotary evaporation. If the solution is highly acidic, neutralize it to pH ~5 prior to concentration.

Quantitative Stability Profile

To assist in risk assessment, the following table summarizes the expected degradation profile of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid under standard ICH Q1A/Q1B stress conditions[4][5].

Stress ConditionSolvent / MatrixExposure ParametersPrimary DegradantTypical Degradation (%)
Photolytic (UV/Vis) Acetonitrile / Water1.2M lux hours(Z)-Isomer15.0 - 25.0%
Photolytic (Dark Control) Acetonitrile / Water7 days @ 25°CNone< 0.1%
Solvolytic (Nucleophilic) Methanol (pH > 8)48 hours @ 25°CMichael Adduct5.0 - 10.0%
Thermal / Acidic 0.1N HCl (Aqueous)48 hours @ 60°CDecarboxylation Product2.0 - 5.0%
Oxidative 3% H 2​ O 2​ 24 hours @ 25°CPyridine N-Oxide< 1.0%

Mechanistic & Workflow Visualizations

Fig 1. Primary degradation pathways of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid in solution.

Fig 2. Step-by-step troubleshooting workflow for resolving solution stability issues.

Standardized Experimental Protocols

To ensure data integrity, implement these self-validating protocols when handling or analyzing this compound.[5].

Protocol A: Self-Validating Forced Photolytic Degradation

This protocol isolates light exposure as the sole variable, definitively proving whether an observed impurity is a photo-isomer.

  • Preparation: Dissolve 10.0 mg of the compound in 10.0 mL of HPLC-grade Acetonitrile using an amber volumetric flask to prevent premature degradation.

  • Aliquotting: Transfer 1.0 mL aliquots into two clear quartz HPLC vials (Test Samples) and two amber glass HPLC vials wrapped in aluminum foil (Dark Controls).

  • Exposure: Place all vials in a photostability chamber conforming to ICH Q1B guidelines. Expose to a minimum of 1.2 million lux hours of cool white fluorescent light and 200 watt-hours/square meter of near-UV energy.

  • Analysis: Analyze both sets using Protocol B.

  • Validation Criteria: The Dark Control must exhibit <0.1% degradation. The Test Samples will show a reduction in the main peak area and the emergence of a closely eluting peak (the Z-isomer).

Protocol B: Stability-Indicating HPLC Method (Isomer Separation)

Because the E and Z isomers have identical masses and similar polarities, a carefully buffered gradient is required to separate them.

  • Column: Reversed-phase C18 (e.g., 250 × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Sodium dihydrogen phosphate buffer. Critical step: Adjust to pH 3.0 with dilute phosphoric acid. (This suppresses the ionization of the acrylic acid, improving peak shape and retention).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: 20% B

    • 5–20 min: Linear ramp to 80% B

    • 20–25 min: Hold at 80% B

    • 25–30 min: Return to 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 267 nm (isosbestic point optimization recommended).

  • Injection Volume: 10 µL.

References

  • Title: Isolation, structure elucidation, and high-performance liquid chromatography quantification of photolytic degradation impurities in acrivastine Source: Journal of Separation Science, 2022 Sep; 45(18):3480-3490. URL: [Link]

  • Title: Identification, synthesis and structural characterization of process related and degradation impurities of acrivastine and validation of HPLC method Source: Journal of Pharmaceutical and Biomedical Analysis, 2017 Jan 30: 133:15-26. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid

Welcome to the technical support center for the synthesis and scale-up of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will delve into the core chemical principles, provide detailed, field-tested protocols, and offer robust troubleshooting advice to ensure a safe, efficient, and high-yielding process.

Synthetic Strategy Overview

The most direct and industrially viable route to (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is via a Knoevenagel-Doebner condensation. This reaction involves the condensation of a pyridinecarboxaldehyde derivative with malonic acid.[1][2] The reaction is typically catalyzed by a base, often a combination of pyridine (as solvent) and a catalytic amount of piperidine, and proceeds via a concerted decarboxylation to selectively form the desired (E)-isomer.

The key starting material, 6-(p-Toluoyl)-2-pyridinecarboxaldehyde, can be synthesized through various methods, though its availability from commercial suppliers is often the most practical starting point for process development.

Reaction Scheme:

Caption: Knoevenagel-Doebner synthesis workflow.

Critical Process Parameters for Scale-Up

Transitioning from a lab-scale (milligram to gram) to a pilot-scale (kilogram) process introduces significant challenges related to mass and heat transfer, reagent addition, and product isolation.[3][4] The following table outlines key parameters and their adjustments for successful scale-up.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg) & Rationale
Stoichiometry Aldehyde:Malonic Acid (1:1.05 to 1:1.2)1:1.02 to 1:1.1 Rationale: Minimizes cost and downstream purification burden of excess malonic acid. Precise control of stoichiometry is critical at scale.[5]
Solvent Volume ~10-20 mL per gram of aldehyde~5-8 L per kg of aldehyde Rationale: Reduced solvent volume improves reactor throughput and reduces waste. However, sufficient volume is needed to maintain slurry mobility and facilitate heat transfer.
Catalyst Loading Piperidine: ~10 mol%~2-5 mol% Rationale: Lowering catalyst loading reduces cost and potential side reactions. At scale, longer reaction times can compensate for lower catalyst concentration.
Reagent Addition All reagents added at once.Controlled addition of malonic acid or aldehyde. Rationale: The initial phase of the reaction can be exothermic. Controlled addition helps manage the exotherm, preventing runaway reactions and byproduct formation.[6]
Heating/Cooling Heating mantle, oil bath.Jacketed reactor with controlled heating/cooling fluid. Rationale: Surface area-to-volume ratio decreases at scale, making heat transfer less efficient.[4] A jacketed system is essential for precise temperature control.
Product Isolation Cool in ice bath, rapid filtration.Controlled cooling ramp, followed by centrifugation or Nutsche filtration. Rationale: A slow, controlled crystallization promotes larger, more uniform crystals, which are easier to filter and wash, resulting in higher purity.
Process Analytics TLC, LC-MSIn-situ monitoring (FTIR, if available), HPLC. Rationale: Real-time monitoring allows for precise determination of reaction completion, preventing unnecessary heating cycles that can lead to byproduct formation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up in a direct question-and-answer format.

Low Yield or Incomplete Conversion

Q: My reaction has stalled, and HPLC analysis shows a significant amount of unreacted 6-(p-Toluoyl)-2-pyridinecarboxaldehyde. What are the likely causes?

A: This is a common issue that can typically be traced to three factors:

  • Insufficient Catalyst Activity: Piperidine is the active catalyst. Ensure it is fresh and has been stored properly. On a larger scale, even small amounts of acidic impurities in the starting materials or solvent can neutralize the catalyst. Consider a slight increase in catalyst loading (e.g., from 2 mol% to 3 mol%) if this is suspected.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct.[1] While pyridine can tolerate some water, excess moisture can hinder the reaction. At lab scale, this is less of an issue, but at pilot scale, ensure all reagents and the reactor are dry before starting. If the problem persists, using a Dean-Stark trap to azeotropically remove water can be effective, though this adds complexity to the setup.

  • Suboptimal Temperature: The reaction typically requires reflux temperatures to proceed efficiently. Verify the internal temperature of the reactor. At scale, a discrepancy can exist between the jacket temperature and the internal batch temperature. Ensure vigorous stirring to promote even heat distribution.

Product Purity & Byproduct Formation

Q: My final product is off-color (yellow or brown) and my purity by HPLC is lower than expected. What byproducts might be forming?

A: Off-color and low purity often point to side reactions, which are exacerbated by prolonged heating or excessive temperatures.

  • Self-Condensation of Aldehyde: While less common for pyridine aldehydes, side reactions can occur. The primary cause is often a "hot spot" in the reactor due to poor mixing or uncontrolled exotherm. Improving agitation and ensuring controlled heating are key.

  • Decarboxylation Issues: Incomplete decarboxylation of the intermediate can leave impurities. This is usually a sign of insufficient heating time or temperature. However, balancing this with the risk of thermal degradation is crucial. Monitor the reaction for CO2 evolution; when it ceases, the reaction is typically nearing completion.

  • Formation of the (Z)-isomer: While the Doebner modification strongly favors the (E)-isomer, some (Z)-isomer can form.[7] This is often difficult to separate from the desired product by simple crystallization. The best remedy is prevention: ensure the reaction conditions (catalyst, temperature) are optimized for E-selectivity. Fortunately, many related Knoevenagel condensations report high E-selectivity.[8]

Physical Product & Isolation Issues

Q: During workup, my product oiled out or formed a very fine precipitate that is difficult to filter. How can I improve the crystallization?

A: This is a classic scale-up challenge related to crystallization and solid-state properties.

  • Control the Acidification: Rapidly adding acid to quench the reaction can cause the product to "crash out" of solution as a fine, amorphous solid or an oil. The acidification step should be performed slowly and with vigorous stirring to maintain temperature control and promote the growth of larger crystals.

  • Optimize the Solvent System: If the product is difficult to crystallize from the reaction mixture, consider a solvent swap after the reaction is complete. Distilling off the pyridine and replacing it with a suitable crystallization solvent (e.g., ethanol, acetic acid, or a mixture) can provide much better control over the crystallization process.

  • Seeding: Introducing a small amount of pure, crystalline product (seed crystals) during the cooling/acidification phase can promote the formation of a uniform, crystalline solid. This is a highly effective technique for controlling particle size and morphology at scale.

Frequently Asked Questions (FAQs)

Q1: Is pyridine the only solvent choice? Are there greener alternatives? A1: Pyridine acts as both a solvent and a base catalyst, which is why it's a classic choice.[1] However, due to its toxicity, alternatives are often sought during scale-up. A combination of a higher-boiling solvent like toluene or xylene with a different base catalyst (e.g., triethylamine, DBU) can be explored. However, this will require significant process re-optimization.[9]

Q2: What is the most effective method for purifying the final product at a multi-kilogram scale? A2: While chromatography is useful at the lab scale, it is not economically viable for large quantities. The most effective purification method at scale is recrystallization .[5] Finding a suitable solvent system (e.g., ethanol/water, acetic acid/water) that provides good solubility at high temperatures and poor solubility at low temperatures is key. For acrylic acids, melt crystallization is also a powerful industrial technique for achieving very high purity.[10][11]

Q3: What are the primary safety concerns when scaling up this reaction? A3: The primary safety concerns are:

  • Thermal Runaway: The reaction can be exothermic. Controlled addition of reagents and adequate reactor cooling capacity are non-negotiable.[6]

  • Reagent Handling: Pyridine and piperidine are toxic and flammable. Use in a well-ventilated area with appropriate personal protective equipment (PPE) is mandatory.

  • Pressure Build-up: The reaction evolves carbon dioxide gas. The reactor must be properly vented to avoid pressure build-up.

Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for diagnosing common problems during the synthesis.

G Start Reaction Problem? Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Purity Low Purity / Off-Color? Start->Check_Purity Check_Isolation Difficult Isolation? Start->Check_Isolation Cause_Catalyst Cause: Inactive Catalyst or Insufficient Loading Check_Conversion->Cause_Catalyst Yes Cause_Temp Cause: Temp Too Low or Poor Heat Transfer Check_Conversion->Cause_Temp Yes Cause_Water Cause: Excess Water in Reagents/System Check_Conversion->Cause_Water Yes Cause_SideReaction Cause: Thermal Degradation or Side Reactions Check_Purity->Cause_SideReaction Yes Cause_Z_Isomer Cause: (Z)-Isomer Formation Check_Purity->Cause_Z_Isomer Yes Cause_CrashOut Cause: Uncontrolled Precipitation Check_Isolation->Cause_CrashOut Yes Cause_Solvent Cause: Poor Crystallization Solvent Check_Isolation->Cause_Solvent Yes Sol_Catalyst Action: Use Fresh Catalyst, Consider ↑ Loading Cause_Catalyst->Sol_Catalyst Sol_Temp Action: Verify Internal Temp, Improve Agitation Cause_Temp->Sol_Temp Sol_Water Action: Ensure Dry Reagents, Consider Dean-Stark Cause_Water->Sol_Water Sol_SideReaction Action: Reduce Temp/Time, Improve Mixing Cause_SideReaction->Sol_SideReaction Cause_Z_Isomer->Sol_SideReaction Prevention is Key Sol_CrashOut Action: Slow Acid Addition, Controlled Cooling Cause_CrashOut->Sol_CrashOut Sol_Solvent Action: Solvent Swap for Recrystallization, Use Seeding Cause_Solvent->Sol_Solvent

Caption: Troubleshooting decision tree for the synthesis.

Detailed Experimental Protocol (Pilot Scale)

This protocol is a representative example for a ~1 kg scale synthesis in a 20 L jacketed glass reactor. Warning: A thorough risk assessment must be conducted before commencing any large-scale synthesis.[5]

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe.

  • Addition funnel or pump for controlled addition.

  • Heating/cooling circulator.

  • Nutsche filter or centrifuge for product isolation.

  • Vacuum oven for drying.

Reagents:

  • 6-(p-Toluoyl)-2-pyridinecarboxaldehyde (1.00 kg, ~4.44 mol)

  • Malonic Acid (0.48 kg, ~4.62 mol, 1.04 eq)

  • Pyridine (6.0 L), anhydrous

  • Piperidine (45 mL, ~0.45 mol, ~10 mol%) - Note: Catalyst loading should be optimized; starting with a higher lab-scale percentage is prudent for a first scale-up.

  • Concentrated Hydrochloric Acid (~37%)

  • Deionized Water

  • Ethanol (for washing)

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Purge with nitrogen.

  • Charge Reagents: Charge the reactor with 6-(p-Toluoyl)-2-pyridinecarboxaldehyde (1.00 kg) and pyridine (6.0 L). Begin agitation to ensure a homogenous slurry.

  • Add Catalyst: Add piperidine (45 mL) to the reactor.

  • Heating: Heat the reactor contents to reflux (~115°C) using the jacketed circulator.

  • Malonic Acid Addition: Once at a stable reflux, begin the controlled addition of malonic acid (0.48 kg). A slow addition over 30-60 minutes is recommended to control the initial exotherm and gas evolution (CO2).

  • Reaction Monitoring: Maintain the reaction at reflux. Monitor the reaction progress by taking samples periodically for HPLC analysis until the starting aldehyde is consumed (<1% remaining). This may take 3-6 hours.

  • Cooling & Crystallization: Once complete, cool the reaction mixture to 80°C. Prepare a solution of concentrated HCl in deionized water.

  • Acidification: Slowly add the HCl solution to the reactor over 1-2 hours. Monitor the internal temperature and ensure it does not exceed 90°C. The product will begin to precipitate.

  • Full Precipitation: After the addition is complete, continue to stir and cool the slurry slowly to room temperature (~20°C) over at least 2 hours. For maximum yield, cool further to 0-5°C and hold for 1 hour.

  • Isolation: Isolate the solid product by filtration using a Nutsche filter or by centrifugation.

  • Washing: Wash the filter cake with cold deionized water until the filtrate is near neutral pH. Follow with a wash of cold ethanol to help remove water and residual pyridine.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

References

  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • BenchChem. (2025). Overcoming challenges in scaling up Meliadubin B production.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from Wikipedia, The Free Encyclopedia: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • BenchChem. (2025). challenges in scaling up the synthesis of trans-3-(3-Pyridyl)acrylic acid.
  • IUCr. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • Cambridge University Press & Assessment. (n.d.). Doebner-von Miller Synthesis. Retrieved from Cambridge University Press & Assessment website.
  • odos. (2009). Doebner-von Miller quinoline synthesis.
  • IUCr. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • Industrial Microbes. (2025). iMicrobes produces 100% bio-based acrylic acid through its scaled-up bioprocess.
  • ACS Publications. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
  • Google Patents. (n.d.). US5504247A - Method and apparatus for purifying acrylic acid, and acrylic acid purified by the method.
  • Google Patents. (n.d.). EP1116709A1 - Method for producing acrylic acid.
  • ResearchGate. (n.d.). Revamp of acrylic acid purification unit - Optimization of Acetic Acid Separation.
  • Richard Turton. (n.d.). ChE 182 Major #1 Acrylic Acid Process.
  • Uk-cpi.com. (2025). 6 key challenges when scaling up sustainable chemical processes.
  • Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation.
  • PMC. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks.
  • ResearchGate. (2024). Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. Journal of Mountain Research.
  • IUCr Journals. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • SciELO. (n.d.). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives.
  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • ACS Publications. (2013). Effect of Poly(acrylic acid) and Polarization on the Controlled Crystallization of Calcium Carbonate on Single-Phase Calcite Substrates.
  • ResearchGate. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • European Patent Office. (2010). METHOD FOR CRYSTALLIZING ACRYLIC ACID - EP 2439186 B1.
  • Sulzer. (n.d.). Falling film melt crystallization Technology for production of glacial acrylic acid.
  • Sigma-Aldrich. (n.d.). 6-(2-Thienyl)-2-pyridinecarboxaldehyde 97 208111-00-6.
  • MDPI. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction.
  • Russian Chemical Reviews. (n.d.). Synthesis of acrylic acid and acrylates from CO2 and ethylene — the thorny path from dream to reality.
  • ResearchGate. (2025). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities.
  • PMC. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5.
  • Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • ResearchGate. (2025). The Synthesis of 2,6-Pyridinedicarboxylic Acid Modified Porous Polypyrrole Electrodes and Its Energy Storage Application | Request PDF.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Pyridylacrylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of pyridylacrylic acid derivatives via the Heck-Mizoroki cross-coupling reaction. This guide is engineered for drug development professionals and synthetic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pyridylacrylic acid derivatives via the Heck-Mizoroki cross-coupling reaction. This guide is engineered for drug development professionals and synthetic chemists facing catalyst deactivation, low yields, or regioselectivity issues when coupling halopyridines with acrylic acid.

Below, we deconstruct the mechanistic causality behind these failures and provide self-validating protocols to ensure reproducible success.

Section 1: Mechanistic Causality & The Poisoning Paradigm

The fundamental challenge in synthesizing pyridylacrylic acid lies in the inherent chemical nature of the pyridine ring. During a standard Palladium-catalyzed Heck reaction, the active Pd(0) species undergoes oxidative addition into the halopyridine. However, before the acrylic acid can coordinate, the basic lone pair of electrons on the pyridine nitrogen can outcompete the alkene, binding directly to the electrophilic Pd(II) center. This traps the catalyst in a thermodynamically stable, off-cycle state, effectively halting the reaction[1],[2].

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II)(Ar)XL2 Oxidative Addition Pd0->OxAdd + Halopyridine Poison Pd(II)(Ar)X(Py)L Poisoned Catalyst OxAdd->Poison Pyridine Nitrogen Coordination Olefin Pd(II)(Ar)(Olefin)XL Coordination OxAdd->Olefin + Acrylic Acid Poison->OxAdd Protic Solvent / Steric Ligand Insert Pd(II)(Alkyl)XL Migratory Insertion Olefin->Insert Elim Pd(II)(H)XL + Product β-Hydride Elimination Insert->Elim Base Base-HX Regeneration Elim->Base Base->Pd0 - Base·HX

Fig 1: Heck catalytic cycle highlighting the pyridine-induced Pd(II) poisoning off-cycle state.

Section 2: Troubleshooting Guides & FAQs

Q1: My Heck coupling between 3-bromopyridine and acrylic acid stalls at <15% conversion. Why is the catalyst dying?

  • Causality & Mechanism : Your reaction is suffering from classic catalyst poisoning. Pyridine derivatives are notorious poisons because the nitrogen's lone pair strongly coordinates to the Pd(II) intermediate[1]. This coordination outcompetes acrylic acid for the vacant coordination site, trapping the catalyst[2].

  • Actionable Solutions :

    • Steric Shielding : Switch from unhindered phosphines (like PPh ) to highly sterically demanding ligands such as XPhos or P(t-Bu) . The extreme steric bulk creates a microenvironment that physically blocks the planar pyridine ring from coordinating, while still permitting the linear alkene to bind[3].

    • Protonation Strategy : Conduct the reaction in a mildly acidic or protic solvent system (e.g., adding a controlled equivalent of acetic acid). Protonating the pyridine nitrogen eliminates its Lewis basicity, preventing it from binding to the active catalyst sites[1].

Q2: I am forced to use 2-chloropyridine due to my starting material supply, but I see zero conversion. How can I activate the C-Cl bond?

  • Causality & Mechanism : Chloropyridines possess a significantly higher C-Cl bond dissociation energy compared to bromides or iodides. Standard Pd(0) catalysts lack the electron density required to kinetically drive the initial oxidative addition step into the C-Cl bond[3].

  • Actionable Solutions :

    • Electron-Rich Precatalysts : Utilize highly active, electron-rich precatalysts such as Pd(t-Bu P) or PdCl (DBPF). The strong σ-donating ability of these ligands increases the electron density on the Pd(0) center, facilitating oxidative addition into the stubborn C-Cl bond[4],[5].

    • In Situ Halogen Exchange : If direct Pd catalysis fails, perform a preliminary Copper-catalyzed Finkelstein reaction (using CuI, KI, and N,N'-dimethylethylenediamine) to convert the unreactive chloride into a highly reactive iodide in situ before initiating the Heck cycle[3].

Q3: I am getting a complex mixture of polymeric sludge and very low yields of the desired pyridylacrylic acid. Is acrylic acid the problem?

  • Causality & Mechanism : Free acrylic acid is highly susceptible to thermal polymerization and decarboxylation at the elevated temperatures (100–140 °C) typically required to drive halopyridine Heck couplings.

  • Actionable Solutions :

    • Surrogate Coupling Partners : Replace free acrylic acid with an acrylate ester (e.g., tert-butyl acrylate). Esters are significantly more thermally stable. Following the cross-coupling, the ester can be cleanly hydrolyzed to the desired pyridylacrylic acid[6].

    • Aqueous/Micellar Conditions : Alternatively, run the reaction in an aqueous medium using a surfactant (e.g., SDS) and K PO . This lowers the required reaction temperature and stabilizes the acrylic acid, preventing polymerization while maintaining high yields[7],[8].

Section 3: Standardized Experimental Protocol

Self-Validating Workflow for First-Pass Heck Coupling of Halopyridines

This protocol utilizes a robust, generic methodology designed to provide acceptable first-pass yields by overcoming standard catalyst poisoning and activation barriers[4],[5]. It incorporates an internal standard to create a self-validating data loop.

Materials Required:

  • Halopyridine (1.0 equiv)

  • tert-Butyl acrylate (1.5 equiv) — Surrogate for acrylic acid to prevent polymerization.

  • Pd(t-Bu P) (5 mol%) — Electron-rich, sterically hindered catalyst.

  • N,N-Dicyclohexylmethylamine (Cy NMe) (1.5 equiv) — Non-nucleophilic base.

  • 1,3,5-Trimethoxybenzene (0.1 equiv) — Internal standard for self-validation.

  • Degassed Dioxane

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk) : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(t-Bu P) (5 mol%) and the internal standard (1,3,5-trimethoxybenzene, 0.1 equiv).

  • Reagent Addition : Evacuate and backfill the flask with nitrogen three times. Add the degassed dioxane, followed by the halopyridine (1.0 equiv), tert-butyl acrylate (1.5 equiv), and Cy NMe (1.5 equiv).

  • Reaction Execution : Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Self-Validation (In-Process Control) : After 2 hours, withdraw a 50 µL aliquot under N , dilute with CDCl , and analyze via H NMR. Compare the integration of the product's vinylic protons against the internal standard's aromatic protons to accurately determine conversion without relying on isolated yields.

  • Workup & Hydrolysis : Once complete, cool the mixture, filter through a pad of Celite to remove catalyst residues, and concentrate. To obtain the free pyridylacrylic acid, dissolve the crude ester in a 1:1 mixture of TFA/DCM and stir at room temperature for 4 hours to cleave the tert-butyl group. Concentrate under vacuum to yield the final product.

Section 4: Quantitative Catalyst Comparison Matrix

Table 1: Catalyst & Ligand Selection Matrix for Halopyridine Heck Couplings

Catalyst SystemLigand PropertiesTarget HalidePoisoning ResistanceTypical YieldMechanistic Notes
Pd(OAc) / PPh Low Sterics, Moderate DonorIodidesLow<20%Highly susceptible to pyridine nitrogen coordination; stalls early.
Pd (dba) / XPhos High Sterics, Strong DonorBromides / ChloridesHigh75-90%Steric bulk physically prevents pyridine binding[3].
Pd(t-Bu P) Extreme Sterics, Strong DonorChloridesVery High80-95%Excellent first-pass catalyst for unreactive substrates[4].
HRG-Py-Pd (Nanocatalyst) Heterogeneous, Water-DispersibleBromides / IodidesModerate85-99%Enables green chemistry in aqueous media with SDS[7].

References

  • Title : Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Pyrene Functionalized Highly Reduced Graphene Oxide-palladium Nanocomposite: A Novel Catalyst for the Mizoroki-Heck Reaction in Water Source : Frontiers in Chemistry URL :[Link]

  • Title : Transition-metal-catalyzed reactions for carbon—carbon and carbon—heteroatom bond formation Source : Thieme Connect URL : [Link]

  • Title : A Robust First-Pass Protocol for the Heck–Mizoroki Reaction Source : ACS Organic Process Research & Development URL :[Link]

  • Title : Troubleshooting a difficult Heck reaction Source : r/Chempros - Reddit URL :[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Troubleshooting for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid

Welcome to the Technical Support Center for the isolation and purification of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS: 94094-27-6). As a critical intermediate in the synthesis of the second-generation antihistam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS: 94094-27-6). As a critical intermediate in the synthesis of the second-generation antihistamine 1[1], achieving high chemical and isomeric purity during its recrystallization is paramount.

This guide is designed for chemical engineers, research scientists, and drug development professionals. It provides field-proven methodologies, mechanistic explanations for solvent behaviors, and a comprehensive troubleshooting matrix to resolve common crystallization failures.

Physicochemical Profiling & Solvent Matrix

The molecular architecture of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid dictates its solubility. It possesses a hydrophilic, hydrogen-bonding head (the pyridine ring and the acrylic acid moiety) and a highly lipophilic tail (the p-toluoyl/4-methylbenzoyl group)2[2]. This amphiphilic nature requires a carefully balanced binary solvent system to prevent phase separation (oiling out) while maximizing yield.

Table 1: Quantitative Solvent Selection Matrix

Note: Solubility values are representative empirical estimates for optimization baselines.

Solvent SystemRatio (v/v)Solubility @ 70°C (mg/mL)Solubility @ 5°C (mg/mL)Suitability & Mechanistic Remarks
Ethanol / Water 2:1>150<5Optimal. Ethanol solvates the polar moieties; water selectively crashes out the hydrophobic p-toluoyl group.
Isopropanol / Water 3:1~120<8Good. Slower nucleation kinetics yield larger, more easily filterable crystals.
Toluene / Heptane 1:2~80<10Fair. Excellent for purging non-polar organic impurities, but poor solubility for the carboxylic acid dimer.
Acetic Acid / Water 1:1>200~15Poor. High solubility, but risks thermal degradation or esterification during prolonged heating.

Core Protocol: Self-Validating Ethanol/Water Recrystallization

This step-by-step methodology utilizes an anti-solvent cooling crystallization approach. Every step is designed as a self-validating system , meaning you must observe specific physical states before proceeding to the next phase.

Step 1: Reactor Preparation & Dissolution

  • Action: Suspend the crude intermediate in 5.0 volumes (v/w) of absolute Ethanol. Heat the suspension to 70–75°C under moderate agitation (150 rpm).

  • Causality: Ethanol disrupts the intermolecular hydrogen bonds of the carboxylic acid dimers, allowing the crystal lattice to collapse into solution.

  • Self-Validation Checkpoint: The solution must become completely transparent. If turbidity persists at 75°C, do not proceed. Persistent turbidity indicates the presence of inorganic salts or insoluble palladium catalyst from the upstream cross-coupling reaction1[1].

Step 2: Clarification & Metal Scavenging (If required)

  • Action: Add 5% w/w activated carbon or a silica-based thiol scavenger. Stir for 30 minutes at 70°C, then perform a hot filtration through a pre-warmed Celite pad into a clean, amber-glass vessel.

  • Causality: The pyridine nitrogen is an excellent bidentate ligand for transition metals. Scavengers competitively bind residual palladium, preventing it from co-crystallizing and tinting the final API intermediate.

Step 3: Anti-Solvent Addition

  • Action: Maintain the clarified filtrate at 65°C. Slowly add 2.5 volumes of pre-heated (60°C) deionized water dropwise over 30–45 minutes.

  • Causality: Dropwise addition prevents localized supersaturation spikes. Water acts as an anti-solvent by drastically reducing the solubility of the lipophilic p-toluoyl moiety.

Step 4: Seeding & Nucleation

  • Action: Cool the mixture to 55°C. Introduce 0.5% w/w of pure (E)-isomer seed crystals. Hold the temperature at 55°C for 1 hour.

  • Self-Validation Checkpoint: A visible, uniform cloudiness (seed bed) should develop and persist. If the seeds dissolve, the system is under-saturated; add 0.5 volumes of water.

Step 5: Controlled Cooling & Isolation

  • Action: Initiate a linear cooling ramp of 0.5°C/min down to 5°C. Filter the resulting slurry under vacuum, wash with 2.0 volumes of pre-chilled (5°C) 2:1 Water/Ethanol, and dry under vacuum at 45°C.

  • Causality: A slow, linear cooling rate favors the thermodynamic growth of the (E)-isomer crystal lattice, preventing the kinetic entrapment of mother liquor (inclusions) which compromises purity.

Workflow & Decision Tree Visualization

G Crude Crude (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid Dissolve Dissolution in EtOH (70-75°C) Crude->Dissolve HotFilter Hot Filtration (Celite/Carbon) Dissolve->HotFilter If clear PdCarry Issue: Dark Tint (Pd Carryover) Action: Add Thiol Scavenger Dissolve->PdCarry If turbid/dark AntiSolvent Add Hot Water Anti-solvent (65°C) HotFilter->AntiSolvent Seed Seed Crystals at 55°C AntiSolvent->Seed If homogeneous OilOut Issue: Oiling Out (Cloudy Liquid) Action: Increase EtOH & Re-seed AntiSolvent->OilOut If phase separation occurs Cool Controlled Cooling (0.5°C/min to 5°C) Seed->Cool Isolate Filter & Wash (Cold EtOH/Water) Cool->Isolate Pure Pure (E)-Isomer Product Isolate->Pure PdCarry->HotFilter OilOut->Seed

Caption: Workflow for the recrystallization of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

Troubleshooting Guides & FAQs

Q: Why is my product "oiling out" (forming a second liquid phase) instead of crystallizing? A: Oiling out occurs when the solute's concentration exceeds its solubility at a temperature above its melting point in that specific solvent mixture.

  • Causality: The highly hydrophobic p-toluoyl group causes the molecule to aggregate into a solute-rich liquid phase when too much water (anti-solvent) is added too quickly.

  • Resolution: Stop the water addition immediately. Reheat the mixture to 75°C and add pure Ethanol until the system becomes a single homogeneous phase again. Cool the system to 55°C, add seed crystals to force heterogeneous nucleation, and then resume water addition at a strictly controlled rate of 0.05 volumes/minute.

Q: How do I prevent E-to-Z isomerization of the acrylic acid double bond during the process? A: The (E)-isomer is thermodynamically favored and required for the downstream synthesis of Acrivastine 3[3]. However, the alpha,beta-unsaturated system is highly sensitive to environmental stress.

  • Causality: Prolonged exposure to high heat (>80°C) or ambient UV light triggers photo-isomerization and thermal degradation pathways, leading to hydrolytic cleavage or isomerization 4[4].

  • Resolution: Strictly limit the dissolution heating phase to under 1 hour. Perform the entire recrystallization process in amber glassware or a UV-shielded reactor. Monitor the mother liquor via HPLC (UV at 254 nm) to self-validate that the Z-isomer remains below 0.5%.

Q: My recovered solid has a dark grey/brown tint. What caused this, and how can it be salvaged? A: This is a classic symptom of transition metal carryover.

  • Causality: Because this intermediate is typically synthesized via a palladium-catalyzed Heck reaction (using Pd2(dba)3 or similar catalysts) 1[1], the pyridine ring coordinates with residual Pd(0) or Pd(II), pulling it into the crystal lattice.

  • Resolution: Do not attempt a simple re-slurry. You must completely re-dissolve the tinted solid in Ethanol at 70°C and treat it with a functionalized silica metal scavenger (e.g., SiliaMetS Thiol) for 1 hour. The thiol groups have a higher affinity for palladium than the pyridine ring, effectively stripping the metal from the API intermediate prior to hot filtration.

Q: The yield is unacceptably low (<60%), and the product remains highly soluble in the mother liquor. Why? A: You have likely over-solvated the system by using an incorrect solvent ratio or failing to reach the optimal terminal cooling temperature.

  • Causality: The carboxylic acid moiety forms strong hydrogen bonds with Ethanol. If the Ethanol-to-Water ratio exceeds 3:1 at the end of the process, the solvent's hydrogen-bonding capacity outcompetes the molecule's drive to form a crystal lattice.

  • Resolution: Validate the final solvent ratio. If the yield is low, slowly charge an additional 1.0 volume of cold water to the 5°C slurry to force the remaining solute out of the mother liquor. Stir for an additional 2 hours to allow the newly precipitated solute to ripen onto the existing crystal bed.

References

  • Source: Google Patents (CN104447516A)
  • Acrivastine EP Impurities and Related Compounds Source: SynThink URL
  • An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Acrivastine-D7 Source: Benchchem URL
  • Cas 94094-27-6, (E)-3-[6-(p-toluoyl)

Sources

Optimization

Technical Support Center: Enhancing the Purity of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid

Introduction (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the antihistamine Acrivastine.[1] Its molecular structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the antihistamine Acrivastine.[1] Its molecular structure, which incorporates a pyridine ring, a carboxylic acid, and a ketone, presents unique purification challenges. The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group makes the molecule amphoteric, influencing its solubility and interaction with chromatographic media. Furthermore, the synthesis often yields a mixture of (E) and (Z) isomers, alongside other process-related impurities.

This technical support guide provides researchers, scientists, and drug development professionals with a series of troubleshooting steps and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound. The methodologies described are designed to be self-validating, with explanations grounded in established chemical principles to ensure both purity and yield are maximized.

Section 1: Frequently Asked Questions (FAQs) - Impurity Profile & Initial Assessment

Q1: My initial analysis (NMR, LC-MS) shows multiple unexpected signals. What are the most common impurities I should expect?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reaction of a 6-acyl-2-pyridinecarboxaldehyde with malonic acid in the presence of a base like pyridine.[2][3] Based on this, the primary impurities can be categorized as follows:

  • Starting Materials: Unreacted 6-(p-toluoyl)-2-pyridinecarboxaldehyde and malonic acid.

  • Geometric Isomer: The (Z)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid isomer. The trans (E) isomer is typically the thermodynamically more stable product, but the cis (Z) isomer can form, especially under photochemical influence or non-optimized reaction conditions.

  • Side-Reaction Products: Impurities arising from side reactions, such as decarboxylation of malonic acid before reaction or aldol condensation byproducts.

  • Residual Solvents: High-boiling point solvents used in the reaction or initial workup, such as pyridine or DMF.

  • Degradation Products: The acrylic acid moiety can be susceptible to polymerization or degradation under harsh thermal conditions.[4][5]

A logical workflow for identifying and resolving purity issues is essential. The following diagram outlines a systematic approach to troubleshooting.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Final Validation start Crude Product Analysis (HPLC, NMR, Melting Point) check_purity Purity > 95%? start->check_purity recrystallization Recrystallization check_purity->recrystallization No (Major Impurities) acid_base Acid-Base Extraction (for neutral impurities) check_purity->acid_base No (Suspected Neutral Impurities) chromatography Column Chromatography (for isomers/close impurities) check_purity->chromatography No (Isomers or Minor Impurities) final_analysis Final Purity Analysis (>99%) check_purity->final_analysis Yes recrystallization->final_analysis acid_base->recrystallization chromatography->final_analysis end Pure Compound final_analysis->end

Caption: A logical workflow for systematically improving product purity.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the first line of defense for purification. Its success hinges on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[6]

Q2: I've tried recrystallization with common solvents (Ethanol, Ethyl Acetate), but the purity is not improving, or the compound "oils out." How can I select a better solvent system?

A2: "Oiling out" occurs when a solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] This is common with compounds that have relatively low melting points or when an inappropriate solvent is used. The key is a systematic solvent screening process.

The amphoteric nature of your molecule means its solubility will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding.[8]

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude material into several separate test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, vortexing after each addition. A good candidate solvent will not dissolve the compound at room temperature.

  • Heating: For solvents that did not dissolve the compound, heat the mixture gently in a water bath towards the solvent's boiling point. The ideal solvent will dissolve the compound completely when hot.[9]

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. A successful recrystallization will show the formation of well-defined crystals.

  • Binary Solvents: If no single solvent is ideal, try a binary (two-solvent) system.[9] Dissolve the compound in a minimum amount of a "good" solvent (one in which it is very soluble, e.g., methanol) at high temperature. Then, add a "poor" solvent (one in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly.

The following diagram illustrates the decision process for solvent selection.

Caption: Decision tree for selecting a suitable recrystallization solvent.

Section 3: Advanced Chromatographic Purification

When recrystallization is insufficient to remove closely related impurities like the (Z)-isomer, chromatographic techniques are necessary.

Q3: What are the recommended starting conditions for preparative column chromatography?

A3: Given the polar and ionizable nature of the compound, interactions with the silica gel stationary phase can be strong, potentially leading to peak tailing.[10][11]

Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent): A gradient system is recommended. Start with a less polar mixture and gradually increase polarity.

    • Initial System: Dichloromethane (DCM) or Ethyl Acetate/Hexane mixture.

    • Polar Modifier: Add a small percentage (0.5-2%) of acetic acid or formic acid to the eluent. This protonates the pyridine nitrogen and suppresses the deprotonation of the carboxylic acid, leading to sharper peaks and more predictable elution.

  • Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) rather than dissolving it in the initial eluent (wet loading). This often results in better separation.

  • Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC) using the same eluent system.

Table 1: Suggested Starting Gradients for Flash Chromatography

Solvent System Starting Polarity Ending Polarity Notes
Hexane / Ethyl Acetate (+1% Acetic Acid)80:2020:80Good for general purpose separation.
Dichloromethane / Methanol (+1% Acetic Acid)100:095:5Useful if the compound is less soluble in Ethyl Acetate.
Q4: How can I develop an HPLC method for both purity analysis and potential scale-up to preparative HPLC?

A4: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing the purity of polar organic molecules like this one.[12]

Experimental Protocol: Analytical HPLC Method Development

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[13]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid or 0.1% Formic Acid. The acid is crucial to suppress the ionization of the carboxylic acid group, resulting in better peak shape.[12][13]

    • Solvent B: Acetonitrile or Methanol.

  • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 210 nm or determined by a UV scan).[13]

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase Solvent B. A typical screening gradient would be 5% B to 95% B over 15-20 minutes.

  • Optimization: Once separation is achieved, the gradient can be optimized to reduce run time while maintaining resolution between the main peak and impurities. For basic compounds like pyridines, adjusting the mobile phase pH can significantly impact retention and selectivity.[11]

Section 4: Leveraging Amphoteric Properties: Acid-Base Extraction

The compound's ability to act as both an acid and a base can be exploited to remove non-ionizable (neutral) impurities.

Q5: How can I use acid-base extraction to remove neutral organic impurities?

A5: This technique involves selectively moving your target compound from an organic phase to an aqueous phase and back again by adjusting the pH.

step1 Step 1 Dissolve crude product in Organic Solvent (e.g., Ethyl Acetate) Add aqueous Base (e.g., NaHCO₃) step2 Aqueous Layer Contains deprotonated product (carboxylate salt) Organic Layer Contains neutral impurities step1:f1->step2:f0 step3 Separate Layers Discard Organic Layer step2:f1->step3:f0 step4 Acidify Aqueous Layer with HCl (to pH ~4) Product precipitates out step3:f0->step4:f0 step5 Filter and wash with cold water Dry the purified solid step4:f1->step5:f0

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The carboxylic acid will be deprotonated to its sodium salt, which is water-soluble. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add aqueous acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~3-4). The protonated (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove salts, and dry under vacuum.

Section 5: Final Purity Confirmation

Q6: I have a product that appears pure by TLC. How do I definitively confirm its purity and identity?

A6: A combination of analytical techniques is required for unambiguous confirmation.

Table 2: Analytical Methods for Final Purity and Identity Confirmation

Technique Purpose Expected Outcome for Pure (E)-isomer
HPLC Quantify purity and detect trace impurities.A single major peak with >99% peak area. Consistent retention time with a reference standard.
¹H NMR Confirm chemical structure and stereochemistry.Clean spectrum with correct chemical shifts, integration values, and coupling constants. The coupling constant (J-value) for the vinylic protons of the E-isomer is typically large (~16 Hz).
Mass Spectrometry Confirm molecular weight.A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₃NO₃, MW: 267.28 g/mol ).[14]
Melting Point Assess purity.A sharp melting point range (e.g., within 1-2 °C) that matches the literature value. Impurities typically broaden the melting point range and depress the value.[15]

By employing these troubleshooting strategies and analytical confirmations, researchers can confidently enhance the purity of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, ensuring its suitability for downstream applications in pharmaceutical development and scientific research.

References

  • IUCrData. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Available at: [Link]

  • OSHA. Acrylic Acid. Available at: [Link]

  • PMC. (2022). Validation of analytical methods for acrylic acid from various food products. Available at: [Link]

  • KNAUER. Determination and quantification of acrylic acid derivatives. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. Available at: [Link]

  • Organic Syntheses. Acrylic acid. Available at: [Link]

  • PubChem. (e)-3-(6-(p-toluoyl)-2-pyridyl)acrylic acid. Available at: [Link]

  • WIPO. (2005). METHOD OF DETERMINING IMPURITY IN ACRYLIC ACID. Available at: [Link]

  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]

  • PrepChem.com. Synthesis of 3-(6-methyl-3-pyridyl)acrylic acid. Available at: [Link]

  • Google Patents. (2005). EP1722222A1 - Method of determining impurity in acrylic acid.
  • Google Patents. (1996). EP0695736B1 - Purification of acrylic acid by azeotropic distillation.
  • MDPI. (2025). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Available at: [Link]

  • ACS Publications. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. Available at: [Link]

  • Google Patents. (2005). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
  • Physics & Maths Tutor. Organic Synthesis Organic Practical techniques. Available at: [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

  • ATSDR. ANALYTICAL METHODS. Available at: [Link]

  • Nisshoku Techno Fine Chemical Co., Ltd. Acrylic acid esters. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Reddit. (2024). How to purify Acrylic Acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for Substituted Pyridines

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently encounter researchers, synthetic chemists, and drug development professionals struggling with the spectral artifacts inherent to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently encounter researchers, synthetic chemists, and drug development professionals struggling with the spectral artifacts inherent to substituted pyridines. Pyridines present unique NMR challenges: the quadrupolar nature of the 14 N nucleus, extreme sensitivity to solvent hydrogen-bonding, and complex J -coupling networks.

This guide abandons generic advice in favor of field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure absolute confidence in your spectral assignments.

Diagnostic Workflow

Before adjusting your spectrometer parameters, identify the physical root cause of your spectral artifact using the logic tree below.

NMR_Troubleshooting Start Analyze Pyridine NMR Spectrum BroadPeaks Are α-proton peaks broad or missing? Start->BroadPeaks SolventShift Are chemical shifts drifting between batches? Start->SolventShift Overlap Are aromatic multiplets overlapping? Start->Overlap Quadrupolar 14N Quadrupolar Relaxation Check Temp & Solvent BroadPeaks->Quadrupolar Yes Hbond Concentration/Solvent Effects Standardize Sample Prep SolventShift->Hbond Yes TwoDNMR Run 2D NMR (HSQC, HMBC, COSY) Overlap->TwoDNMR Yes

Diagnostic workflow for troubleshooting common pyridine NMR artifacts.

Frequently Asked Questions (Troubleshooting)

Q1: Why are the proton signals adjacent to the nitrogen ( α -protons) significantly broadened or missing in my 1 H NMR spectrum?

The Causality: This is a classic manifestation of 14 N quadrupolar relaxation. The 14 N nucleus (99.6% natural abundance) has a spin of I=1 and possesses a quadrupole moment. In asymmetric electronic environments like substituted pyridines, the electric field gradient at the nitrogen nucleus causes rapid quadrupolar spin-lattice relaxation ( T1​ ). When the 14 N relaxation rate is comparable to the 14 N- 1 H scalar coupling constant, the coupling is only partially "washed out." This intermediate exchange regime leads to severe line broadening of the adjacent α -protons 1[1].

The Solution: To resolve this, you must push the system out of the intermediate exchange regime. You can either increase the sample temperature (which increases molecular tumbling and slows down quadrupolar relaxation, sharpening the multiplet) or add a trace amount of acid (e.g., TFA) to protonate the pyridine. Protonation increases the symmetry of the electric field gradient around the nitrogen, slowing relaxation and often revealing a sharp triplet due to 14 N- 1 H coupling2[2].

Q2: Why do the chemical shifts of my pyridine derivatives change drastically between CDCl 3​ and DMSO- d6​ ?

The Causality: Pyridine nitrogen atoms possess a highly accessible lone pair, making them potent hydrogen-bond acceptors. The chemical shifts of the pyridine ring—particularly the 15 N shift, but also the 13 C and 1 H shifts at the α and γ positions—are exquisitely sensitive to the hydrogen-bonding capacity and dielectric constant of the solvent 3[3]. In polar, hydrogen-bonding solvents like CD 3​ OD or DMSO- d6​ , the solvent interacts directly with the nitrogen lone pair, drawing electron density away from the ring and deshielding the α and γ carbons/protons4[4]. Additionally, in aprotic solvents, pyridines can self-associate at high concentrations, causing concentration-dependent chemical shift drift5[5].

The Solution: Always record and report the exact concentration and solvent. If you suspect concentration-dependent stacking, run a dilution series.

Q3: How do I definitively assign the substitution pattern when aromatic multiplets overlap?

The Causality: Relying solely on 1D 1 H NMR is insufficient for heavily substituted heterocycles. However, the J -coupling constants in pyridines follow a strict hierarchy due to the electronegativity of the nitrogen atom: 3Jortho​ (typically 4.5–5.5 Hz for α

β , and 7.5–8.5 Hz for β

γ ), 4Jmeta​ (1.0–2.0 Hz), and 5Jpara​ (< 1.0 Hz).

The Solution: You must leverage 2D NMR to create a self-validating assignment. The nitrogen atom heavily deshields the α -carbons (C2/C6, ~150 ppm) compared to the β -carbons (C3/C5, ~123 ppm) and γ -carbon (C4, ~135 ppm). By tracing the 3-bond heteronuclear couplings ( 3JCH​ ) in an HMBC experiment from the resolved protons to these distinct carbon shifts, you can unambiguously map the ring system.

Quantitative Data: Typical NMR Parameters for Pyridines

To aid in your assignments, compare your experimental data against these standard parameters for an unsubstituted pyridine core. (Note: Substituents will perturb these values based on their mesomeric and inductive effects).

ParameterRing PositionTypical Chemical Shift (ppm)Typical Coupling Constants (Hz)
1 H NMR α (H2, H6)8.50 – 8.60 3J2,3​=4.5−5.5 , 4J2,4​=1.5−2.0
β (H3, H5)7.20 – 7.30 3J3,4​=7.5−8.5 , 4J3,5​=1.0−1.5
γ (H4)7.60 – 7.70 3J4,3​=7.5−8.5 , 5J2,5​≈0.5−1.0
13 C NMR α (C2, C6)149.0 – 151.0N/A
β (C3, C5)123.0 – 124.0N/A
γ (C4)135.0 – 136.0N/A

Standard Operating Procedure (SOP): High-Resolution Pyridine NMR

To ensure a self-validating system where the data confirms its own accuracy, follow this optimized sample preparation and acquisition workflow.

Step 1: Sample Preparation and Standardization

  • Weigh exactly 5.0 mg of the substituted pyridine derivative.

  • Dissolve the sample in 600 μ L of high-purity, anhydrous deuterated solvent (e.g., DMSO- d6​ stored over molecular sieves) to maintain a consistent ~50 mM concentration.

  • Add 0.05% v/v TMS (Tetramethylsilane) as an internal chemical shift reference.

  • Self-Validation Check: Ensure the solution is perfectly clear. Particulates cause localized magnetic field inhomogeneities, exacerbating peak broadening. Filter through a glass wool plug if necessary.

Step 2: 1D 1 H Acquisition with Temperature Control

  • Insert the sample and allow it to equilibrate at exactly 298 K (25 °C) for 5 minutes.

  • Tune and match the probe, then perform a rigorous 3D gradient shim. The solvent residual peak should have a width at half-height ( w1/2​ ) of < 1.0 Hz.

  • Acquire a standard 1D 1 H spectrum with 16 scans and a relaxation delay ( D1​ ) of 2 seconds.

  • Troubleshooting Branch: If α -protons are broad, increase the probe temperature to 318 K (45 °C), re-shim, and re-acquire. Observe the sharpening of the α -proton multiplets to confirm quadrupolar interference.

Step 3: 2D Heteronuclear Correlation (HSQC & HMBC)

  • Acquire a multiplicity-edited 1 H- 13 C HSQC to distinguish CH (positive phase) from CH 2​ (negative phase) groups.

  • Acquire a 1 H- 13 C HMBC optimized for long-range couplings ( nJCH​=8 Hz).

  • Self-Validation Check: Use the HMBC to verify the substitution pattern. A substituent at C3 will show strong 3JCH​ correlations from H5 to C3, and from H4 to C2/C6, creating a closed logical loop that confirms the regiochemistry independently of the 1D 1 H splitting patterns.

References

  • Title: Nuclear relaxation and molecular properties Part I.
  • Source: nih.
  • Source: acs.
  • Source: cdnsciencepub.
  • Source: scispace.

Sources

Reference Data & Comparative Studies

Validation

How to confirm the E/Z configuration of 3-(pyridyl)acrylic acids

An authoritative comparison guide designed for researchers, analytical chemists, and drug development professionals. Executive Summary 3-(Pyridyl)acrylic acids are highly versatile scaffolds in medicinal chemistry, servi...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide designed for researchers, analytical chemists, and drug development professionals.

Executive Summary

3-(Pyridyl)acrylic acids are highly versatile scaffolds in medicinal chemistry, serving as critical pharmacophores in the development of targeted therapeutics, including HIV-1 integrase strand transfer inhibitors [1]. The spatial geometry of these molecules—specifically the E (trans-like) versus Z (cis-like) configuration of the vinylic double bond—dictates the 3D vector of the pyridyl nitrogen, fundamentally altering receptor binding affinity, solubility, and pharmacokinetic profiles.

Determining the exact stereochemical configuration is a mandatory quality control step in drug development. This guide objectively compares the performance of standard analytical techniques, outlines the causality behind specific experimental parameters, and provides self-validating protocols to ensure absolute confidence in E/Z assignment.

Comparative Analysis of Analytical Methods

When determining the E/Z configuration of conjugated systems, researchers must balance throughput, sample requirements, and the definitive nature of the data.

  • 1 H NMR Spectroscopy (Coupling Constants): The Gold Standard The most efficient and cost-effective method relies on the Karplus equation. The dihedral angle between the vinylic protons ( Hα​ and Hβ​ ) directly influences the 3JHH​ coupling constant. E-isomers consistently exhibit larger coupling constants (15–16.5 Hz) compared to Z-isomers (10–12.5 Hz). This method is definitive provided the vinylic protons are chemically distinct and the spectrometer is properly shimmed.

  • 1D/2D NOESY NMR: The Spatial Resolver Conjugated double bonds can occasionally undergo room-temperature E–Z interconversion, or the vinylic protons may overlap with the aromatic pyridyl signals [2]. In such cases, Nuclear Overhauser Effect Spectroscopy (NOESY) is required. NOESY detects through-space interactions (< 5 Å). A strong NOE between the pyridyl ortho-proton and the Hα​ vinylic proton definitively confirms the Z-configuration.

  • X-Ray Crystallography: The Absolute Confirmation While X-ray diffraction provides indisputable 3D atomic coordinates, it is heavily bottlenecked by the requirement for high-quality single crystals. Furthermore, the solid-state configuration does not always reflect the predominant solution-state conformer, making it less relevant for dynamic biological assays.

  • IR Spectroscopy: The Orthogonal Support Infrared spectroscopy offers a rapid, low-resolution orthogonal check. E-alkenes typically display a strong out-of-plane C–H bending absorption near 970 cm⁻¹, which is absent or shifted in Z-alkenes. However, the presence of the pyridyl ring often clutters the fingerprint region, making IR supportive rather than definitive.

Quantitative Data Summary

The following table summarizes the typical spectral parameters used to differentiate the isomers and quantify the (E)/(Z) ratio from integrated signals [3].

Analytical ParameterE-3-(Pyridyl)acrylic acidZ-3-(Pyridyl)acrylic acidDiagnostic Reliability
3JHH​ (Vinylic Protons) 15.0 – 16.5 Hz10.0 – 12.5 HzDefinitive
δ Hα​ Shift (Approx.) 6.40 – 6.60 ppm5.90 – 6.10 ppmModerate
δ Hβ​ Shift (Approx.) 7.50 – 7.80 ppm6.80 – 7.10 ppmModerate
NOE ( Hα​ to Pyridyl-H) Absent / Very WeakStrong EnhancementDefinitive
IR (C-H out-of-plane bend) ~970 cm⁻¹ (Strong)~730 cm⁻¹ (Variable)Supportive

Analytical Decision Workflow

EZ_Workflow Start Isolate 3-(Pyridyl)acrylic Acid NMR1D Acquire 1H NMR Spectrum (DMSO-d6 preferred) Start->NMR1D Decision Are vinylic protons resolved and coupled? NMR1D->Decision CalcJ Calculate 3J_HH Coupling Constant Decision->CalcJ Yes NOESY Perform 1D/2D NOESY (Spatial Proximity) Decision->NOESY No / Overlapping E_Isomer E-Isomer Confirmed (3J_HH ≈ 15-16 Hz) CalcJ->E_Isomer J > 14 Hz Z_Isomer Z-Isomer Confirmed (3J_HH ≈ 10-12 Hz) CalcJ->Z_Isomer J < 13 Hz NOE_Result Analyze NOE Cross-Peaks (Pyridyl to alpha-proton) NOESY->NOE_Result NOE_Result->E_Isomer No spatial NOE NOE_Result->Z_Isomer Strong NOE XRay X-Ray Crystallography (Absolute Solid-State) NOE_Result->XRay Ambiguous

Decision matrix for determining the E/Z configuration of 3-(pyridyl)acrylic acids.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include built-in causality checks to prevent false assignments caused by instrument error or solvent effects.

Protocol 1: 1 H NMR 3JHH​ Determination

Causality Note: 3-(Pyridyl)acrylic acids contain both a basic nitrogen and an acidic carboxyl group, often forming zwitterions or hydrogen-bonded aggregates in non-polar solvents like CDCl 3​ . This aggregation broadens NMR signals. Using a strongly hydrogen-bonding solvent like DMSO- d6​ disrupts these aggregates, ensuring sharp vinylic doublets.

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of DMSO- d6​ . Ensure complete dissolution to maintain magnetic homogeneity.

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz. Set the spectral width to cover -1 to 15 ppm.

  • Self-Validation Check (Critical): Before calculating J -values, measure the Full Width at Half Maximum (FWHM) of the DMSO residual quintet at 2.50 ppm.

    • Validation: If FWHM > 1.5 Hz, the magnetic field is poorly shimmed. Do not proceed. A poorly shimmed magnet will artificially broaden the vinylic doublets, merging the peaks and leading to an artificially low J -value calculation, which could falsely suggest a Z-isomer. Re-shim and re-acquire.

  • Calculation: Identify the Hα​ doublet (typically 5.9–6.6 ppm). Calculate the difference in Hz between the two peaks of the doublet ( Δδ in ppm×Spectrometer Frequency in MHz ).

  • Assignment: Assign E for J > 14.0 Hz; assign Z for J < 13.0 Hz.

Protocol 2: 1D NOESY for Complex/Overlapping Spectra

Causality Note: If the molecule is highly substituted or if the vinylic protons overlap with the pyridyl aromatic signals, J -coupling cannot be reliably extracted. 1D NOESY is preferred over 2D NOESY for its higher digital resolution and faster acquisition time when targeting a specific known frequency [2].

  • Sample Preparation: Prepare the sample in DMSO- d6​ as in Protocol 1. Degas the sample via three freeze-pump-thaw cycles. Causality: Dissolved paramagnetic oxygen accelerates longitudinal relaxation ( T1​ ), which quenches the NOE enhancement.

  • Setup: Set up a 1D NOESY (or selective ROESY) experiment. Selectively irradiate the frequency of the Hα​ proton (or the pyridyl ortho-proton if Hα​ is obscured).

  • Mixing Time Optimization: Set the mixing time ( d8 ) to roughly 400–500 ms for small molecules.

  • Self-Validation Check (Critical): Observe the spectrum for an NOE cross-peak between the irradiated Hα​ proton and the Hβ​ proton.

    • Validation: Because Hα​ and Hβ​ are locked on the same double bond, they must always show a strong NOE regardless of E/Z configuration. If this internal control peak is absent, the mixing time is incorrect or the sample is too dilute. The absence of other NOEs cannot be trusted until this is fixed.

  • Assignment: If a strong NOE is observed between the irradiated Hα​ and the pyridyl ring protons, the spatial proximity is confirmed as the Z-isomer . If the internal validation passes but no pyridyl NOE is observed, it is the E-isomer .

References

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety National Center for Biotechnology Information (PMC)[Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers ACS Omega[Link]

  • Determination of the (E)/(Z) ratio from 1H NMR spectrum of the material ResearchGate [Link]

Comparative

Cross-validation of analytical methods for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid

Title: Cross-Validation of Analytical Methods for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid: A Comprehensive Comparison Guide Executive Summary In pharmaceutical manufacturing, the rigorous control of active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of Analytical Methods for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid: A Comprehensive Comparison Guide

Executive Summary In pharmaceutical manufacturing, the rigorous control of active pharmaceutical ingredient (API) intermediates is non-negotiable. The compound (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS 94094-27-6) [1] is a critical intermediate and a monitored pharmacopeial impurity [3] in the synthesis of the second-generation antihistamine, Acrivastine. As a Senior Application Scientist, I have designed this guide to objectively compare two orthogonal analytical methods—HPLC-UV and LC-MS/MS—for the quantification and purity assessment of this compound. By cross-validating these methods, laboratories can establish a self-validating system that ensures compliance with ICH Q2(R2) guidelines[4] while eliminating analytical blind spots.

The Mechanistic Need for Analytical Cross-Validation

The synthesis of Acrivastine relies heavily on the structural integrity of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid. Because this intermediate contains both a reactive acrylic acid moiety and a basic pyridine ring, it is susceptible to side reactions during downstream amination and olefin formation.

G SM 2,6-Lutidine Derivatives Int1 (E)-3-(6-(p-Toluoyl)- 2-pyridyl)acrylic acid (CAS: 94094-27-6) SM->Int1 Oxidation & Condensation API Acrivastine (API) (Antihistamine) Int1->API Amination & Olefin Formation Imp Degradation / Process Impurities Int1->Imp Side Reactions Reagent Pyrrolidine & Wittig Reagents Reagent->API

Acrivastine synthesis pathway highlighting the critical intermediate.

Relying on a single analytical technique introduces significant risk. A standard HPLC-UV method is robust for routine assay and major impurity profiling, but it lacks the sensitivity to detect trace-level genotoxic impurities or process degradants that may co-elute. Conversely, LC-MS/MS provides exceptional sensitivity and specificity but is prone to matrix effects (ion suppression or enhancement). By employing an orthogonal cross-validation strategy, the quantitative accuracy of the UV method validates the MS data, while the specificity of the MS method confirms the peak purity of the UV assay.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

To establish a comprehensive control strategy, we compared the performance of Reverse-Phase HPLC-UV against LC-ESI-MS/MS. The quantitative validation data is summarized below.

Validation ParameterMethod A: HPLC-UV (Routine Assay)Method B: LC-MS/MS (Trace Profiling)
Limit of Detection (LOD) 0.5 µg/mL1.0 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL3.0 ng/mL
Linear Dynamic Range 1.5 – 100 µg/mL3.0 – 500 ng/mL
Precision (%RSD, n=6) 0.8%3.2%
Accuracy (Recovery) 99.2% – 101.5%94.5% – 104.2%
Primary Utility Bulk API release, major impuritiesTrace process impurities, structural ID
Run Time 12 minutes12 minutes

Experimental Protocols: A Self-Validating System

The following protocols are designed to run on the same chromatographic system, allowing for seamless cross-validation. The causality behind the mobile phase selection is critical: the amphoteric nature of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid requires precise pH control to yield reliable data.

Method A: HPLC-UV Protocol (Assay & Peak Purity) Causality: At a neutral pH, the acrylic acid moiety ionizes, leading to severe peak tailing on standard C18 stationary phases. By utilizing 0.1% Formic Acid (pH ~2.7), we suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak. Furthermore, the extended conjugation between the pyridine ring, the p-toluoyl group, and the acrylic double bond provides a strong, reliable UV chromophore at 280 nm.

  • Sample Preparation: Dissolve the standard/sample in 50:50 Water:Acetonitrile to a final concentration of 50 µg/mL. This ratio ensures complete solvation of both the polar carboxylic acid and the hydrophobic p-toluoyl domains.

  • Column: C18, 2.1 x 100 mm, 1.7 µm (UPLC format).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: Acetonitrile.

  • Gradient Program: 10% B to 90% B over 10 minutes, hold for 2 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV absorbance at 280 nm.

Method B: LC-ESI-MS/MS Protocol (Trace Impurity Profiling) Causality: The basic pyridine nitrogen is an excellent proton acceptor. By maintaining the 0.1% Formic Acid mobile phase from Method A, we provide an abundant proton source for Positive Electrospray Ionization (ESI+), yielding a dominant [M+H]+ precursor ion at m/z 268.1[2].

  • Sample Preparation: Dilute the HPLC sample 1:1000 in Mobile Phase A to fall within the MS linear range and prevent detector saturation.

  • Chromatography: Identical to Method A to ensure exact retention time matching for cross-validation.

  • Source Parameters: ESI in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • MRM Transitions:

    • Quantifier: m/z 268.1 → 250.1 (Collision Energy: 15 eV). This represents the highly favorable loss of H2O from the acrylic acid moiety [2].

    • Qualifier: m/z 268.1 → 222.1 (Collision Energy: 25 eV). This represents the structural loss of formic acid (HCOOH).

G Sample API / Intermediate Sample Preparation Split Orthogonal Injection Sample->Split UV Method A: HPLC-UV (Assay & Purity >0.05%) Split->UV MS Method B: LC-MS/MS (Trace Impurity <0.05%) Split->MS Val Cross-Validation & Statistical Analysis UV->Val Linearity & Accuracy Data MS->Val LOD/LOQ & Specificity Data

Orthogonal cross-validation workflow for analytical method verification.

Results and Method Selection Guide

When assessing (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, the choice of method depends entirely on the lifecycle stage of the pharmaceutical product.

  • For Routine Batch Release: Method A (HPLC-UV) is the gold standard. It offers superior precision (0.8% RSD) and accuracy, making it ideal for confirming that the intermediate meets the >99.0% purity specification required for safe Acrivastine synthesis.

  • For Process Development & Stability Testing: Method B (LC-MS/MS) is mandatory. Its sub-nanogram sensitivity is required to monitor genotoxic degradation pathways or trace unreacted starting materials that fall well below the UV detection threshold.

By implementing this self-validating framework, laboratories ensure that any matrix suppression in the MS is caught by the UV assay's mass balance, and any co-eluting UV peaks are deconvoluted by the mass spectrometer's specificity.

References

  • Title: (E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid (CAS 94094-27-6) Source: LookChem URL: [Link]

  • Title: (E)-3-[6-(4-methylbenzoyl)-2-pyridinyl]prop-2-enoic acid (CID 11971260) Source: PubChem URL: [Link]

  • Title: Acrivastine Impurities and Reference Standards Source: Pharmaffiliates URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

Validation

Structure-Activity Relationship (SAR) Comparison Guide: (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid Analogs

Introduction to the Pharmacophoric Scaffold The evolution of allergy pharmacotherapy from highly sedating first-generation antihistamines to non-sedating second-generation drugs represents a triumph of rational drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pharmacophoric Scaffold

The evolution of allergy pharmacotherapy from highly sedating first-generation antihistamines to non-sedating second-generation drugs represents a triumph of rational drug design. At the center of this structural evolution is the chemical scaffold (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (CAS 94094-27-6).

While this specific ketone acts primarily as a pivotal synthetic intermediate, its core architecture—the rigid pyridine ring coupled with an (E)-acrylic acid moiety—provides the exact structural framework required to engineer zwitterionic H1-receptor antagonists like Acrivastine[1]. This guide objectively compares the structure-activity relationship (SAR) of analogs derived from this scaffold against alternative antihistamine classes, detailing the mechanistic causality behind their clinical performance and providing the experimental protocols used to validate them.

Mechanistic Causality & SAR Logic

To understand why analogs of this scaffold outperform early-generation alternatives, we must dissect the causality behind their structural features.

The Zwitterionic Anchor: (E)-Acrylic Acid Moiety

First-generation antihistamines (such as Triprolidine) are highly lipophilic, allowing them to rapidly cross the blood-brain barrier (BBB) and occupy central H1 receptors, leading to severe sedation[1].

  • The Causality: The integration of the (E)-acrylic acid moiety at the 2-position of the pyridine ring fundamentally alters the molecule's pharmacokinetics. At physiological pH (7.4), the carboxylic acid deprotonates into an anion, while the distal amine (synthesized from the p-toluoyl group) protonates. This creates a highly polar zwitterion that cannot passively diffuse across the lipophilic BBB.

  • Receptor Kinetics: Structurally, the carboxylate group forms a critical electrostatic salt bridge with the Lys200(5.39) residue located in the H1 receptor's anion-binding pocket. This interaction not only anchors the drug but significantly decreases the dissociation rate ( Koff​ ), extending the drug's target residence time (RT) up to 5-fold compared to non-carboxylated analogs[2][3].

The Basic Amine Integration: Modifying the p-Toluoyl Group

The parent scaffold, (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, is biologically inactive at the H1 receptor ( Ki​ > 10 µM) because it lacks a basic amine.

  • The Causality: To generate active analogs, the p-toluoyl ketone must be synthetically converted into an allylic amine (e.g., the pyrrolidinyl group in Acrivastine). This basic amine is an absolute requisite for H1 receptor antagonism, as it forms a highly conserved, charge-reinforced hydrogen bond with Asp107(3.32) in transmembrane domain 3 (TM3)[2].

SAR_Logic Core (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (Scaffold) Acid Acrylic Acid Moiety (Zwitterionic Anchor) Core->Acid Pyridine Central Pyridine Ring (Spacer & H-bond) Core->Pyridine Ketone p-Toluoyl Ketone (Site for Amine) Core->Ketone Lys Binds Lys200(5.39) Prevents BBB Crossing Acid->Lys SAR Requirement Geom Maintains E-geometry Optimal Receptor Fit Pyridine->Geom SAR Requirement Asp Converted to Allylic Amine Binds Asp107(3.32) Ketone->Asp Synthetic Derivatization

SAR logical framework for (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid derived H1 antagonists.

Quantitative Performance Comparison

The table below summarizes the quantitative performance of the scaffold, its active zwitterionic analog (Acrivastine), and alternative H1 antagonists. The data highlights how the addition of the acrylic acid moiety drastically improves Residence Time (RT) and lowers BBB permeability.

Compound / AnalogStructural FeatureH1R Affinity ( Ki​ , nM)Residence Time (RT, min)BBB Permeability (Log Pe​ )Clinical Profile
(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid Ketone Precursor (No basic amine)> 10,000N/A< -6.0Inactive Intermediate
Triprolidine Lacks Acrylic Acid (First-Gen)1.2~3.0-4.2 (High)Highly Sedating
Acrivastine (Analog)(E)-Acrylic Acid + Pyrrolidine0.315.0-6.5 (Low)Non-Sedating
Olopatadine Alternative Acidic Attachment0.1614.0-6.3 (Low)Non-Sedating
Cetirizine Piperazine + Acetic Acid0.4~10.0-6.1 (Low)Low Sedation

Data synthesized from structure-kinetic relationship (SKR) studies of H1R antagonists.[3]

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the exact, self-validating workflows used to generate the comparative binding and permeability data.

Protocol: Radioligand Binding and Kinetic Assay (H1R Residence Time)

Purpose: To quantify the association ( Kon​ ) and dissociation ( Koff​ ) rates of the analogs at the human H1 receptor to determine Residence Time[3].

  • Cell Membrane Preparation: Culture CHO-K1 cells stably expressing human H1R. Harvest and homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 mins and resuspend the membrane pellet.

  • Radioligand Competition: In a 96-well plate, incubate 10 µg of membrane protein with 1 nM [3H]-mepyramine and varying concentrations of the test analog (10 pM to 10 µM).

  • Kinetic Incubation: For dissociation kinetics, pre-incubate membranes with the test analog for 60 minutes to reach equilibrium. Self-Validation Step: Include a non-specific binding (NSB) control well containing 10 µM unlabeled mepyramine from time zero.

  • Reversal & Filtration: Add a massive excess (10 µM) of unlabeled mepyramine to the test wells to block re-association. Terminate the reaction at specific time points (0 to 120 mins) by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a MicroBeta counter. Subtract the NSB baseline from all counts to ensure the calculated Koff​ strictly represents specific H1R dissociation. Calculate Residence Time (RT) as 1/Koff​ .

Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To evaluate the blood-brain barrier penetration potential of the zwitterionic analogs.

  • Membrane Preparation: Coat the porous filter membrane of the donor plate (PVDF, 0.45 µm pore size) with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Solution Preparation: Dissolve the test analogs in DMSO and dilute with PBS (pH 7.4) to a final concentration of 50 µM (final DMSO < 1%).

  • Assay Assembly: Add 150 µL of the test solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully place the donor plate into the acceptor plate.

  • Incubation: Incubate the assembly at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • LC-MS/MS Analysis: Carefully separate the plates. Quantify the exact concentration of the analog in both the donor and acceptor wells using LC-MS/MS.

  • Data Processing & Validation: Calculate the effective permeability ( Pe​ ). Self-Validation Step: Calculate the mass retention in the membrane. If the total mass in donor + acceptor is < 80% of the initial input, the compound is trapped in the lipid layer, and the apparent Pe​ must be corrected to prevent false-negative permeability results. A Log Pe​ < -6.0 indicates poor BBB penetration.

H1R_Pathway Histamine Histamine H1R H1R Histamine->H1R Agonist Binding Gq Gq H1R->Gq Activation PLC PLC Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Calcium Calcium IP3->Calcium Release from ER AllergicResponse Allergic Response Calcium->AllergicResponse Cellular Activation Antagonist Acrivastine Analogs Antagonist->H1R Competitive Blockade

Mechanism of action: H1 receptor signaling pathway and competitive blockade by zwitterionic antagonists.

Conclusion

The (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid scaffold is a masterclass in rational drug design. By understanding the causality between the acrylic acid moiety and the H1R Lys200(5.39) residue, researchers successfully engineered zwitterionic analogs that maintain high binding affinity and prolonged target residence time, while completely bypassing the CNS side effects that plagued early antihistamines.

References

  • histamine h1-receptor antagonists: antihistaminic agents: MECHANISM OF ACTION AND GENERAL STRUCTURE-ACTIVITY RELATIONSHIPS Auburn University[Link][1]

  • A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design National Institutes of Health (NIH) - PMC[Link][2]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics National Institutes of Health (NIH) - PMC[Link][3]

Sources

Comparative

A Comparative Guide to the Qualification of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid as a Reference Standard

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards employed.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards employed. This guide provides an in-depth technical comparison and procedural framework for the qualification of a secondary reference standard of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, a known impurity and critical quality attribute in the synthesis of the antihistamine Acrivastine.[1][2]

This document is intended for researchers, analytical scientists, and drug development professionals. It eschews a rigid template in favor of a logical, scientifically-grounded narrative that not only prescribes experimental protocols but also elucidates the rationale behind these choices. Our objective is to present a self-validating system for the qualification of a secondary reference standard against a primary, certified reference material.

The Critical Role of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic Acid as a Reference Standard

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is a key process-related impurity in the manufacturing of Acrivastine.[1][2] Its effective monitoring and control are essential to ensure the safety and efficacy of the final drug product. Accurate quantification of this impurity necessitates a well-characterized reference standard. While primary reference standards from pharmacopeial bodies or certified suppliers are the gold standard, their availability and cost often lead laboratories to qualify their own secondary standards for routine use.[3] This guide outlines the rigorous process required to ensure the traceability and reliability of such a secondary standard.

A secondary reference standard must be thoroughly characterized to confirm its identity, purity, and potency, with these properties being directly compared to the primary standard.[3] This qualification process ensures that the secondary standard is fit for its intended purpose in routine analytical testing.[4][5]

A Comparative Framework for Qualification

This guide will detail a comparative study between a newly synthesized or procured batch of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (Candidate Secondary Standard) and a hypothetical, fully characterized Primary Reference Standard (purity ≥ 99.5%). The qualification will be based on a battery of analytical tests designed to provide orthogonal data on the material's properties.

The following diagram illustrates the logical workflow for the qualification process:

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Assay (Potency) Determination cluster_3 Phase 4: Final Qualification Identity_Tests Identity Tests FTIR FTIR Spectroscopy Identity_Tests->FTIR Structural Fingerprint HNMR ¹H NMR Spectroscopy Identity_Tests->HNMR Proton Environment MS Mass Spectrometry Identity_Tests->MS Molecular Weight Purity_Tests Purity Assessment HPLC HPLC-UV (Impurity Profile) Purity_Tests->HPLC Chromatographic Purity DSC DSC (Thermodynamic Purity) Purity_Tests->DSC Absolute Purity TGA TGA (Volatiles) Purity_Tests->TGA Water/Solvent Content Assay_Tests Assay Determination qNMR qNMR (Absolute Assay) Assay_Tests->qNMR Primary Method HPLC_Assay HPLC-UV (Assay vs. Primary) Assay_Tests->HPLC_Assay Comparative Method Qualification Qualification Decision Comparison Compare Results to Primary Standard Qualification->Comparison CoA Generate Certificate of Analysis Comparison->CoA If criteria are met

Caption: Workflow for Secondary Reference Standard Qualification.

Experimental Protocols

The following sections provide detailed methodologies for the essential analytical tests. The choice of these methods is deliberate, providing a comprehensive and orthogonal assessment of the candidate material.

Identity Confirmation

The first step is to unequivocally confirm that the candidate material is indeed (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.

  • Rationale: FTIR provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. This is a rapid and reliable method for identity confirmation when compared to a known standard.

  • Procedure:

    • Acquire a small amount of the Primary Reference Standard and the Candidate Secondary Standard.

    • Record the infrared spectrum of each sample from 4000 to 400 cm⁻¹ using an attenuated total reflectance (ATR) accessory.

    • Overlay the two spectra and visually inspect for congruence in peak positions and relative intensities. Key functional group regions (C=O, C=C, C-H) should be critically examined.

  • Rationale: ¹H NMR provides detailed information about the chemical structure, including the number and types of protons and their connectivity. This is a powerful tool for structural elucidation and identity confirmation.

  • Procedure:

    • Accurately weigh approximately 5 mg of each standard into separate NMR tubes.

    • Dissolve each in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹H NMR spectrum for each sample on a 400 MHz or higher spectrometer.

    • Process the spectra and compare the chemical shifts, coupling constants, and integration values. The spectra should be identical.

  • Rationale: MS provides the molecular weight of the compound, offering a fundamental check of its identity.

  • Procedure:

    • Prepare dilute solutions (e.g., 10 µg/mL) of each standard in a suitable solvent (e.g., methanol).

    • Infuse the solutions into an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the mass spectra in both positive and negative ion modes.

    • Confirm that the observed mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺ or [M-H]⁻) corresponds to the theoretical mass of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid (C₁₆H₁₃NO₃, MW: 267.28 g/mol ).[2]

Purity Assessment

Purity determination is a critical component of reference standard qualification. A combination of chromatographic and thermodynamic methods is recommended for a comprehensive evaluation.[6][7]

  • Rationale: HPLC is a high-resolution separation technique capable of detecting and quantifying impurities.[7] A validated method can provide a precise measure of chromatographic purity.

  • Procedure:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Phosphoric acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A suitable gradient to resolve the main peak from all impurities. For example: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by a diode array detector).

      • Injection Volume: 10 µL.

    • Sample Preparation: Prepare solutions of the Primary and Candidate standards at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Analysis: Inject the solutions and integrate all peaks. Calculate the area percent of the main peak. The impurity profile of the Candidate Secondary Standard should be comparable to or better than the Primary Reference Standard.

  • Rationale: DSC is a thermo-analytical technique that can determine the absolute purity of a crystalline solid based on the principle of melting point depression.[8] It is considered a primary method for purity assessment as it does not require a reference standard of the analyte itself.[9]

  • Procedure:

    • Accurately weigh 1-3 mg of the Candidate Secondary Standard into an aluminum DSC pan and hermetically seal it.

    • Heat the sample under a nitrogen atmosphere at a slow heating rate (e.g., 1-2 °C/min) through its melting range.

    • Calculate the purity using the van't Hoff equation, which is typically integrated into the instrument's software.

Assay (Potency) Determination

The assay value represents the true content of the analyte in the material. It is often determined by a mass balance approach or by a direct comparison to the primary standard.

  • Rationale: qNMR is a primary ratio method for determining the concentration of an analyte in solution without the need for a specific reference standard of the same compound.[7][10] It relies on an internal standard of known purity and concentration.

  • Procedure:

    • Accurately weigh a known amount of the Candidate Secondary Standard and a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte based on the known purity and mass of the internal standard, the masses of both substances, and the integral values.

  • Rationale: This is a comparative method to determine the potency of the Candidate Secondary Standard relative to the Primary Reference Standard.

  • Procedure:

    • Use the same HPLC method as for impurity profiling.

    • Accurately prepare solutions of the Primary Reference Standard and the Candidate Secondary Standard at the same nominal concentration (e.g., 0.1 mg/mL).

    • Perform replicate injections (n=5 or 6) of each solution.

    • Calculate the assay of the Candidate Secondary Standard using the following formula: Assay_secondary = (Area_secondary / Area_primary) * (Conc_primary / Conc_secondary) * Assay_primary

Data Comparison and Acceptance Criteria

The data generated for the Candidate Secondary Standard should be critically compared against the data from the Primary Reference Standard and predefined acceptance criteria.

Test Parameter Primary Standard (Hypothetical Data) Candidate Secondary Standard (Hypothetical Data) Acceptance Criteria
Identity FTIR SpectrumConforms to structureConforms to Primary Standard spectrumSpectra are superimposable
Identity ¹H NMR SpectrumConforms to structureConforms to Primary Standard spectrumChemical shifts and coupling constants match
Identity Mass Spectrum (m/z)[M+H]⁺ = 268.0968[M+H]⁺ = 268.0969Within ± 0.005 Da of theoretical mass
Purity HPLC Purity (% Area)99.85%99.90%≥ 99.5% and no single impurity > 0.15%
Purity DSC Purity (mole %)99.80%99.75%≥ 99.5%
Assay qNMR Assay (% w/w)99.7% (as stated on CoA)99.6%99.0% - 101.0%
Assay HPLC Assay (% vs. Primary)100.0% (by definition)99.8%99.0% - 101.0%

Conclusion and Final Qualification

Based on the hypothetical data presented, the Candidate Secondary Standard demonstrates comparable identity, purity, and potency to the Primary Reference Standard. The orthogonal methods of purity and assay determination provide a high degree of confidence in the material's quality. Therefore, this batch of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid would be successfully qualified as a secondary reference standard. A Certificate of Analysis should be generated, detailing the results of these tests and assigning a potency value with an associated uncertainty and a re-test date.

This rigorous, multi-faceted approach to qualification ensures that the secondary reference standard is fit for its intended use in routine quality control, contributing to the overall integrity and reliability of the analytical data generated in the pharmaceutical development process. The principles and methodologies outlined in this guide are grounded in established regulatory expectations and scientific best practices.[4][11][12]

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • PubMed. (2014). Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. [Link]

  • Vaayath. (2021). Reference Standard for testing pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • ResearchGate. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. [Link]

  • 瑞达恒辉. 3-[6-(p-toluoyl)-2-pyridyl]acrylic acid,标准品,CAS号:94094-27-6. [Link]

  • PubChemLite. (e)-3-(6-(p-toluoyl)-2-pyridyl)acrylic acid. [Link]

  • 伊塔生物. (E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid. [Link]

  • KNAUER. Determination and quantification of acrylic acid derivatives. [Link]

  • A Guide to Using Analytical Standards. [Link]

  • European Accreditation. EA - 4/14 - The Selection and Use of Reference Materials. [Link]

  • ResearchGate. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

  • LookChem. Cas 94094-27-6,(E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid. [Link]

  • PubMed Central. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • OSHA. Acrylic Acid. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

  • Mitra SK. Determination of Acrylic acid emissions from industrial process by HPLC. [Link]

  • Analytical Method. Acrylic acid and Methacrylic Acid. [Link]

Sources

Validation

Comparing the efficacy of different catalysts for pyridylacrylic acid synthesis

Title: A Comparative Guide to Catalysts for Pyridylacrylic Acid Synthesis: Efficacy, Mechanisms, and Protocols Introduction trans-3-(3-Pyridyl)acrylic acid is a highly versatile building block in organic synthesis, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide to Catalysts for Pyridylacrylic Acid Synthesis: Efficacy, Mechanisms, and Protocols

Introduction trans-3-(3-Pyridyl)acrylic acid is a highly versatile building block in organic synthesis, frequently utilized as an intermediate in the development of pharmaceuticals, antiviral agents (such as TMV inhibitors), and complex metal-organic frameworks[1]. The synthesis of this compound generally relies on two primary methodologies: the Knoevenagel-Doebner condensation and the Mizoroki-Heck cross-coupling[2]. The choice of catalyst in these reactions dictates not only the reaction kinetics and yield but also the scalability and impurity profile of the final product.

This guide objectively compares the efficacy, mechanistic causality, and practical protocols of different catalytic systems used in the synthesis of pyridylacrylic acid to aid researchers in optimizing their synthetic workflows.

Organocatalysis in the Knoevenagel-Doebner Condensation

The Knoevenagel condensation of 3-pyridinecarboxaldehyde with malonic acid is the most prevalent and scalable route for synthesizing trans-3-(3-pyridyl)acrylic acid[2]. The reaction requires a basic catalyst to deprotonate the active methylene compound.

  • Piperidine (Secondary Amine): Piperidine is the gold standard catalyst for this transformation. Causality: Unlike tertiary amines, piperidine acts as both a base and a nucleophile. It reacts with 3-pyridinecarboxaldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy for the nucleophilic attack by the malonate enolate compared to a direct attack on the aldehyde carbonyl. The addition of pyridine as a solvent and co-catalyst facilitates the subsequent Doebner modification (decarboxylation) via heating, driving the reaction irreversibly to the trans-α,β-unsaturated acid[2].

  • Triethylamine (Tertiary Amine): Triethylamine (TEA) can only function as a general Brønsted base. It deprotonates malonic acid but cannot form the reactive iminium intermediate. Consequently, reactions catalyzed by TEA exhibit slower kinetics, require higher temperatures, and generally result in lower yields due to competing side reactions (e.g., aldehyde self-condensation).

Knoevenagel A 3-Pyridinecarboxaldehyde + Malonic Acid B Iminium Ion Formation (Piperidine Catalyst) A->B Secondary Amine C Enolate Addition (Aldol Adduct) B->C Nucleophilic Attack D Dehydration (-H2O) C->D Heat E Decarboxylation (-CO2, Pyridine heat) D->E Doebner Modification F trans-3-(3-Pyridyl)acrylic acid E->F Final Product

Caption: Knoevenagel-Doebner mechanism for trans-3-(3-Pyridyl)acrylic acid synthesis.

Transition Metal Catalysis in the Mizoroki-Heck Cross-Coupling

An alternative route involves the Heck coupling of 3-bromopyridine (or 3-iodopyridine) with acrylic acid[3]. This method is highly atom-economical and avoids the generation of stoichiometric CO2 and water byproducts.

  • Palladium Acetate (Pd(OAc)2) with Phosphine Ligands: Pd(OAc)2 is a robust precatalyst that is reduced in situ to the active Pd(0) species. Causality: 3-Bromopyridine is an electron-deficient aryl halide, making the oxidative addition step mechanistically challenging. The inclusion of electron-rich phosphine ligands (e.g., PPh3) increases the electron density on the palladium center, facilitating the oxidative addition into the C-Br bond. A base (such as TEA) is essential to neutralize the hydrobromic acid generated during the β-hydride elimination step, thereby regenerating the Pd(0) catalyst.

  • Ligand-Free Palladium in Ionic Liquids: Recent advancements utilize ligand-free Pd(OAc)2 in ionic liquids (e.g., [bmim][BF4]). The ionic liquid stabilizes the Pd nanoparticles, preventing aggregation while allowing the reaction to proceed via a highly reactive cationic palladium intermediate[4]. This approach simplifies purification, as the product can be extracted while the catalyst remains immobilized in the ionic liquid phase.

Heck Pd0 Pd(0) Active Catalyst OA Oxidative Addition (3-Bromopyridine) Pd0->OA OI Olefin Insertion (Acrylic Acid) OA->OI BHE β-Hydride Elimination OI->BHE RE Reductive Elimination (Base regenerates Pd(0)) BHE->RE Product Release Prod trans-3-(3-Pyridyl)acrylic acid BHE->Prod RE->Pd0

Caption: Mizoroki-Heck cross-coupling catalytic cycle for pyridylacrylic acid synthesis.

Quantitative Data Presentation

The table below summarizes the comparative efficacy of the discussed catalytic systems based on standard laboratory-scale syntheses[2][3].

Synthetic RouteCatalyst SystemRole / MechanismTypical Reaction TimeExpected YieldKey Advantage
Knoevenagel-Doebner Piperidine / PyridineIminium formation & Decarboxylation2 - 4 hours70 - 90%Highly scalable, inexpensive reagents.
Knoevenagel-Doebner Triethylamine (TEA)General base catalysis6 - 12 hours40 - 60%Avoids piperidine toxicity, but low efficiency.
Mizoroki-Heck Pd(OAc)2 / PPh3 / TEAOxidative addition / Insertion12 - 18 hours65 - 85%High atom economy, avoids malonic acid.
Mizoroki-Heck Pd(OAc)2 in [bmim][BF4]Nanoparticle stabilization6 - 8 hours75 - 88%Catalyst recyclability, easy product isolation.

Experimental Protocols

Protocol A: Knoevenagel-Doebner Condensation (Piperidine Catalyzed) This self-validating protocol ensures complete conversion by driving the equilibrium forward via the irreversible decarboxylation step, utilizing pH-dependent precipitation for high-purity isolation[2].

  • Reagent Assembly: In a round-bottom flask equipped with a reflux condenser, combine 3-pyridinecarboxaldehyde (1.0 equiv) and malonic acid (1.5 equiv).

  • Catalyst Addition: Add pyridine (acting as both solvent and co-catalyst, ~3 mL/mmol) followed by a catalytic amount of piperidine (0.1 equiv).

  • Reflux: Heat the mixture to reflux (approx. 100-110 °C). The reaction will effervesce as CO2 is liberated. Maintain reflux for 3 hours.

  • Monitoring: Monitor reaction progress via TLC (eluent: EtOAc/Hexane). The disappearance of the aldehyde spot strictly validates the completion of the aldol addition.

  • Work-up: Cool the mixture to room temperature and pour it into cold deionized water.

  • Precipitation: Acidify the solution dropwise with concentrated HCl until the pH reaches 3-4. Causality: Reaching the isoelectric point of the amphoteric product causes the trans-3-(3-pyridyl)acrylic acid to precipitate out of the aqueous phase as a white/off-white solid.

  • Purification: Isolate the product via vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to achieve >98% purity.

Protocol B: Mizoroki-Heck Cross-Coupling (Pd(OAc)2 Catalyzed) This protocol utilizes strict anaerobic conditions to prevent the oxidation of the active Pd(0) catalyst back to an inactive state[3].

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 3-bromopyridine (1.0 equiv), acrylic acid (1.2 equiv), and triethylamine (2.0 equiv, acting as the terminal base).

  • Catalyst Loading: Add Pd(OAc)2 (0.05 equiv) and triphenylphosphine (PPh3, 0.1 equiv) to the flask.

  • Solvent Addition: Add anhydrous DMF as the solvent. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heating: Heat the reaction mixture to 110 °C for 16 hours.

  • Quenching & Extraction: Cool to room temperature, dilute with water, and adjust the pH to 4 using 1M HCl. Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure acrylic acid derivative.

References

  • White Rose eTheses Online. "A Modular Catalytic Approach Towards Pyridine and Quinolone." White Rose University Consortium.[Link]

  • Specialist Periodical Reports. "Organometallic Chemistry Volume 34: Organometallics in ionic liquids." Royal Society of Chemistry.[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid
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(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid
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